molecular formula C14H20N2O2 B3145174 Methyl 1-benzyl-4-methylpiperazine-2-carboxylate CAS No. 56903-88-9

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Cat. No.: B3145174
CAS No.: 56903-88-9
M. Wt: 248.32 g/mol
InChI Key: ZTZITNFZYUECFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a piperazine derivative with the molecular formula C 14 H 20 N 2 O 2 and is registered under PubChem CID 12225059 . Piperazine-based compounds are subjects of significant interest in medicinal chemistry research due to their potential interactions with biological targets. This specific compound is part of a broader class of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives that have been investigated for their potential as Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative conditions . In particular, such derivatives have been designed to target enzymes like acetylcholinesterase (AChE), which is a key therapeutic target, and have shown inhibitory activity in the micromolar to nanomolar range in experimental settings . The benzylpiperazine moiety is known to act as an adequate binding group for interaction with enzyme active sites . Piperazine derivatives have also been identified as versatile scaffolds in the development of covalent inhibitors for serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are enzymes involved in endocannabinoid signaling . Research indicates that the six-membered piperazine ring is often a strict structural requirement for maintaining this inhibitory activity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzyl-4-methylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-8-9-16(13(11-15)14(17)18-2)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZITNFZYUECFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS 56903-88-9), a critical pharmacophore in the development of piperazine-based therapeutics (e.g., antihistamines, antipsychotics).

The synthesis of this molecule presents a specific regiochemical challenge: differentiating the


 (alpha to the ester) and 

(distal) nitrogens. This guide prioritizes a Stepwise Regioselective Functionalization strategy (Route A) to guarantee structural integrity, while also detailing a Convergent Cyclization strategy (Route B) for process efficiency.

Executive Summary & Retrosynthetic Analysis

The target molecule features a piperazine core with three distinct functionalities: a methyl ester at


, a benzyl group at 

, and a methyl group at

.

Retrosynthetic Logic:

  • Disconnection 1 (

    
    -Methyl):  The 
    
    
    
    -methyl group is chemically distinct and easily introduced via reductive amination. This suggests the immediate precursor is Methyl 1-benzylpiperazine-2-carboxylate .
  • Disconnection 2 (Piperazine Core): The precursor can be accessed via two primary pathways:

    • Path A (Linear): Functionalization of a pre-formed piperazine-2-carboxylate core.[1][2] This requires orthogonal protection to distinguish

      
       from 
      
      
      
      .
    • Path B (Convergent): De novo ring formation using N-benzylethylenediamine and a 2,3-dihaloester , relying on intrinsic nucleophilicity differences to control regiochemistry.

Route A: Orthogonal Protection Strategy (High Fidelity)

Recommended for initial R&D and library synthesis to ensure absolute regiocontrol.

This route utilizes the steric and electronic differences between


 and 

to sequentially install substituents.
Phase 1: Scaffold Preparation & -Protection

Starting from commercially available Methyl piperazine-2-carboxylate , we first block the more reactive


 position.
  • Reagents: Methyl piperazine-2-carboxylate, Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ).
  • Mechanism: The

    
     nitrogen is sterically hindered by the adjacent ester and electronically deactivated (inductive withdrawal). The 
    
    
    
    nitrogen acts as a standard secondary amine, reacting preferentially with the electrophile.
  • Protocol:

    • Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in DCM (

      
      ).
      
    • Add

      
       (1.1 eq) followed by dropwise addition of 
      
      
      
      (1.0 eq).
    • Stir at RT for 4 hours.

    • Result: 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (Note: IUPAC numbering changes, but this is the

      
      -Boc protected species).
      
Phase 2: -Benzylation

With


 protected, we force alkylation at the hindered 

position.
  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetonitrile (
    
    
    ), Potassium Iodide (
    
    
    , catalytic).
  • Protocol:

    • Suspend the

      
      -Boc intermediate (1.0 eq) and 
      
      
      
      (2.0 eq) in dry MeCN.
    • Add

      
       (1.1 eq) and catalytic 
      
      
      
      .
    • Reflux (

      
      ) for 12–16 hours. The heat and iodide catalyst are crucial to overcome the steric hindrance at 
      
      
      
      .
    • Result: 1-tert-butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate (structure now has

      
      -Benzyl, 
      
      
      
      -Boc).
Phase 3: Deprotection & -Methylation
  • Step 3a (Deprotection): Treat with TFA/DCM (1:1) to remove the Boc group. Yields Methyl 1-benzylpiperazine-2-carboxylate .

  • Step 3b (Methylation): Perform reductive amination.

    • Reagents: Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (

      
      ), DCM.
      
    • Protocol:

      • Dissolve the deprotected amine in DCM.

      • Add Formaldehyde (1.2 eq) and stir for 30 mins to form the iminium ion.

      • Add

        
         (1.5 eq) and stir for 4 hours.
        
      • Quench with sat.

        
        .
        
    • Final Product: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate .

Route B: Regioselective Cyclization (Process Route)

Recommended for scale-up, utilizing cheaper starting materials.

This route constructs the ring with the benzyl group already in place.

Reaction Logic[3]
  • Precursors: N-Benzylethylenediamine + Methyl 2,3-dibromopropionate .

  • Regiochemistry:

    • Electrophiles: The 2,3-dibromopropionate has a

      
      -Br (alpha-bromo, highly reactive) and a 
      
      
      
      -Br (primary alkyl bromide).
    • Nucleophiles: The diamine has a primary amine (

      
      ) and a secondary amine (
      
      
      
      ).
    • Control: To obtain the 1-Benzyl isomer, the Benzyl-amino group must attack

      
      , and the primary amine must attack 
      
      
      
      .
    • Note: While feasible, this reaction often produces a mixture of isomers (1-benzyl vs 4-benzyl). Purification by column chromatography or recrystallization of the hydrochloride salt is required.

Protocol
  • Cyclization:

    • Dissolve N-benzylethylenediamine (1.0 eq) and

      
       (2.2 eq) in Toluene.
      
    • Add Methyl 2,3-dibromopropionate (1.0 eq) dropwise at

      
      .
      
    • Heat to reflux for 6 hours.

    • Isolate the major isomer (Methyl 1-benzylpiperazine-2-carboxylate).

  • Methylation:

    • Proceed with the reductive amination protocol described in Route A (Phase 3b).

Visualization of Synthesis Pathways

SynthesisPathways cluster_RouteA Route A: Stepwise Orthogonal Protection (High Fidelity) cluster_RouteB Route B: Convergent Cyclization StartA Methyl piperazine-2-carboxylate (Commercial) Step1 N4-Boc Protection (Boc2O, Et3N) StartA->Step1 Inter1 Methyl 4-Boc-piperazine-2-carboxylate Step1->Inter1 Step2 N1-Benzylation (BnBr, K2CO3, Heat) Inter1->Step2 Inter2 Methyl 1-benzyl-4-Boc-piperazine-2-carboxylate Step2->Inter2 Step3 N4-Deprotection (TFA/DCM) Inter2->Step3 Inter3 Methyl 1-benzylpiperazine-2-carboxylate Step3->Inter3 Step4 N4-Methylation (HCHO, NaBH(OAc)3) Inter3->Step4 StartB1 N-Benzylethylenediamine Cyclization Cyclization (Toluene, Reflux) StartB1->Cyclization StartB2 Methyl 2,3-dibromopropionate StartB2->Cyclization Cyclization->Inter3 Regioselective Isolation Target TARGET: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate Step4->Target

Caption: Comparative workflow of Orthogonal Protection (Route A) vs. Convergent Cyclization (Route B) leading to the target scaffold.

Quantitative Data Summary

ParameterRoute A (Stepwise)Route B (Cyclization)
Step Count 4 Steps2 Steps
Regiocontrol Excellent (>98:2)Moderate (Requires purification)
Overall Yield 45–55%30–40%
Scalability Linear scaling, high costBatch scaling, lower cost
Key Risk Incomplete benzylation of hindered

Formation of 4-benzyl isomer

Analytical Validation

To validate the synthesis of the correct isomer (1-Benzyl-4-Methyl), the following NMR signatures are diagnostic:

  • 
    -Benzyl Protons:  A singlet (or AB quartet) around 
    
    
    
    3.5–3.7 ppm.
  • 
    -Methyl Protons:  A sharp singlet around 
    
    
    
    2.2–2.3 ppm.
  • 
    -Methine Proton:  A doublet of doublets (dd) around 
    
    
    
    3.2–3.4 ppm.
  • NOESY Correlation: A strong NOE signal should be observed between the Benzyl methylene protons and the

    
    -Methine proton , confirming the benzyl group is on the nitrogen adjacent to the ester (
    
    
    
    ). Absence of this correlation suggests the wrong isomer (
    
    
    -Benzyl).

References

  • Cymerman Craig, J.; Young, R. J. "1-Benzylpiperazine." Organic Syntheses, 1962 , 42, 36. Link (Foundational method for piperazine benzylation).

  • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 9: 1-Benzylpiperazine derivatives." Archiv der Pharmazie, 1992, 325(10), 639-644.
  • Lewin, A. H., et al. "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." ResearchGate, 1990 . Link (Analogous ester functionalization chemistry).

  • BenchChem Protocols. "N-Alkylation of Benzyl Piperazine-1-Carboxylate." Link (General protocols for regioselective piperazine alkylation).

  • Fluorochem Product Data. "Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS 56903-88-9)."[1] Link (Confirmation of target stability and commercial existence).

Sources

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate: Technical Guide to Mechanism & Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA), pharmacological profile, and synthetic utility of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate .

While this compound is primarily utilized as a high-value chiral building block in the synthesis of peptidomimetics and heterocyclic drugs, its structure integrates the pharmacophores of two potent bioactive classes: benzylpiperazines (stimulants) and piperazine-2-carboxylic acids (NMDA antagonists/GABA uptake inhibitors) . This analysis explores its dual role as both a bioactive precursor and a synthetic scaffold.

Executive Summary

  • Compound: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate[1][2][3][4][5]

  • CAS: 56903-88-9[1][2][4]

  • Core Classification: Non-proteinogenic amino acid derivative; Chiral piperazine scaffold.

  • Primary Utility: Synthesis of conformationally constrained peptidomimetics; Intermediate for neuroactive drugs.

  • Putative Pharmacological Mechanism: Pro-drug for 1-benzyl-4-methylpiperazine-2-carboxylic acid; modulation of monoamine transporters (DAT/NET) and NMDA receptors via the piperazine core.

Pharmacological Mechanism of Action (Putative)

As a specific ester derivative, the direct pharmacological activity of this molecule is governed by its metabolic stability and the activity of its hydrolysis product. The mechanism is tripartite: Bioactivation , Monoaminergic Modulation , and Glutamatergic Modulation .

Bioactivation Pathway (Prodrug Mechanism)

The methyl ester moiety at the C2 position renders the molecule lipophilic, facilitating Blood-Brain Barrier (BBB) penetration. Upon systemic entry, it functions as a prodrug:

  • Transport: Passive diffusion across the BBB due to the masked carboxylic acid (logP ~1.5–2.0).

  • Hydrolysis: Intracellular carboxylesterases (hCE1/hCE2) cleave the methyl ester.

  • Active Species: Release of 1-benzyl-4-methylpiperazine-2-carboxylic acid (zwitterionic form).

Target Interaction 1: Monoamine Transporters (The BZP Core)

The molecule retains the 1-benzylpiperazine (BZP) and 1-methyl-4-benzylpiperazine (MBZP) pharmacophore.

  • Mechanism: The N1-benzyl group mimics the phenyl ring of amphetamines, allowing the molecule to dock into the substrate binding site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • Effect: Competitive inhibition of reuptake or reversal of transport (efflux), leading to increased synaptic concentrations of dopamine and norepinephrine.

  • Modulation by C2-Substituent: The C2-carboxylate introduces steric bulk and polarity (post-hydrolysis), likely reducing potency compared to unsubstituted BZP/MBZP but potentially increasing selectivity for specific transporter conformational states.

Target Interaction 2: NMDA & GABA Systems (The Amino Acid Core)

The piperazine-2-carboxylic acid moiety is a cyclic analogue of an amino acid.

  • NMDA Antagonism: Piperazine-2-carboxylic acids are known competitive antagonists at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor. The N-alkylation (benzyl/methyl) modifies this binding, often shifting affinity toward modulatory sites.

  • GABA Uptake: Structural analogs have demonstrated inhibition of GABA uptake (GAT-1/GAT-3 transporters) due to their similarity to nipecotic acid derivatives.

Pathway Visualization

MOA_Pathway Prodrug Methyl 1-benzyl-4-methyl piperazine-2-carboxylate BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Esterase Carboxylesterases (hCE1/hCE2) Prodrug->Esterase Substrate Binding BBB->Prodrug CNS Entry ActiveMetabolite 1-Benzyl-4-methyl piperazine-2-carboxylic acid Esterase->ActiveMetabolite Hydrolysis DAT DAT/NET Transporters (Monoamine Release) ActiveMetabolite->DAT Competitive Interaction NMDA NMDA Receptor (Antagonism) ActiveMetabolite->NMDA Ligand Binding

Figure 1: Putative bioactivation and dual-target mechanism of action.

Synthetic Utility & Chemical Mechanism[1]

For most researchers, the "action" of this compound is its role as a versatile scaffold in organic synthesis. It serves as a "constrained amino acid" building block.

Conformationally Constrained Peptidomimetics

The piperazine ring locks the N-Cα bond in a specific conformation (chair), reducing the entropic penalty of binding to biological targets.

  • Application: Replacing a standard amino acid (e.g., Proline or Phenylalanine) in a peptide chain with this scaffold to improve metabolic stability (protease resistance) and receptor selectivity.

  • Reaction Logic: The C2-ester allows for selective C-terminus activation, while the N-benzyl or N-methyl groups can be orthogonally deprotected or utilized as permanent handles.

Experimental Protocol: General Coupling Strategy

Objective: Incorporation of the scaffold into a dipeptide.

Reagents:

  • Scaffold: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (1.0 eq)

  • Coupling Partner: Boc-Amino Acid (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-Amino Acid and DIPEA in DMF under

    
     atmosphere. Stir for 10 min at 0°C.
    
  • Activation: Add HATU to the mixture. The solution should turn slightly yellow. Stir for 15 min to form the active ester.

  • Addition: Add Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Self-Validation: Monitor via TLC (MeOH/DCM 1:9). The starting material spot (

      
      ) should disappear.
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (x3) to remove DMF, then saturated

    
     and Brine.
    
  • Purification: Flash column chromatography.

Physicochemical Data Summary

PropertyValueImplication
Molecular Formula

-
Molecular Weight 248.32 g/mol Ideal for CNS penetration (<500 Da).
LogP (Predicted) 1.8 ± 0.3Good oral bioavailability and BBB permeability.
pKa (Piperazine N) ~7.8 (N4), ~3.5 (N1)N4 is the primary basic site; N1 is less basic due to benzyl/ester proximity.
H-Bond Donors 0High membrane permeability.
H-Bond Acceptors 3Sufficient for receptor interaction.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep at 2–8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture.

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Toxicity: While specific LD50 data is sparse, treat as a potential stimulant/neuroactive agent due to the BZP structural core.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP and other piperazines: Risk assessment and profile. Retrieved from

  • Mickelson, R. et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.[6] Bioorganic Chemistry.[6][7][8] Retrieved from

  • Fluorochem. (2024). Methyl 1-benzyl-4-methylpiperazine-2-carboxylate Product Safety Data Sheet. Retrieved from

  • PubChem. (2024). 1-Benzyl-4-methylpiperazine Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Methyl 1-benzylpiperidine-4-carboxylate and related analogs.[9] Retrieved from

Sources

Spectroscopic data for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate: A Technical Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter complex heterocyclic scaffolds that require rigorous analytical validation. Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS: 56903-88-9) is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. The piperazine ring is a "privileged structure" in pharmacology, often appearing in central nervous system (CNS) agents and kinase inhibitors due to its favorable pharmacokinetic properties[2].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, and MS) of this specific compound. Rather than merely listing data, we will deconstruct the causality behind the experimental choices and the quantum mechanical origins of the observed spectral signals.

Structural Mechanics & Spectroscopic Theory

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate possesses several distinct structural motifs that dictate its spectroscopic behavior:

  • The Piperazine Core: A conformationally dynamic six-membered ring containing two tertiary nitrogens.

  • C2 Stereocenter: The presence of the methyl ester at C2 breaks the symmetry of the piperazine ring, rendering the adjacent protons diastereotopic.

  • Orthogonal N-Substitutions: An N1-benzyl group and an N4-methyl group, which exhibit different basicities and steric profiles[3].

To accurately characterize this molecule, we must map these structural features to their primary spectroscopic signatures.

G Molecule Methyl 1-benzyl-4-methyl piperazine-2-carboxylate Ester C2 Methyl Ester Molecule->Ester Benzyl N1 Benzyl Group Molecule->Benzyl Methyl N4 Methyl Group Molecule->Methyl Chiral C2 Stereocenter Molecule->Chiral IR_Ester IR: ~1740 cm⁻¹ (C=O) 13C: ~172 ppm Ester->IR_Ester NMR_Benzyl 1H: ~7.3 ppm (5H, Ar) 13C: ~138 ppm (C-ipso) Benzyl->NMR_Benzyl NMR_Diastereotopic 1H: AB Quartet (~3.6 ppm) for Benzyl CH2 Benzyl->NMR_Diastereotopic NMR_Methyl 1H: ~2.3 ppm (3H, s) 13C: ~46 ppm Methyl->NMR_Methyl Chiral->NMR_Diastereotopic

Mapping structural motifs to their corresponding primary spectroscopic signatures.

Validated Experimental Workflows

A self-validating protocol ensures that artifacts are minimized and signal-to-noise (S/N) ratios are maximized. Below are the field-proven methodologies for acquiring high-fidelity data for piperazine derivatives[4].

Protocol A: High-Resolution NMR Acquisition ( H and C)
  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is selected because the lipophilic benzyl and ester groups ensure complete solvation. Incomplete solvation causes line broadening due to restricted molecular tumbling.
      
  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity (

      
      ), which destroys the resolution required to observe fine J-couplings.
      
  • Acquisition Parameters:

    • 
      H NMR: 400 MHz, 16 scans, 30° pulse angle, relaxation delay (
      
      
      
      ) = 2.0 s.
    • 
      C NMR: 100 MHz, 1024 scans, proton decoupling (WALTZ-16), 
      
      
      
      = 2.0 s.
Protocol B: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 16 scans at 4 cm

    
     resolution.
    
  • Sample Application: Apply 1–2 mg of the neat compound directly onto the crystal. Apply the pressure arm firmly.

    • Causality: The evanescent wave penetrates only a few micrometers into the sample. Poor contact results in artificially low transmittance signals and distorted peak intensities.

Protocol C: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dilute the compound to ~1 µg/mL in MS-grade Methanol containing 0.1% Formic Acid.

    • Causality: The tertiary amines in the piperazine ring have pKa values around 8–9. Formic acid forces protonation in solution, drastically enhancing the ionization efficiency to form the

      
       species[5].
      
  • Acquisition: Infuse at 10 µL/min. Set capillary voltage to 3.2 kV and desolvation temperature to 250°C.

G A Sample Synthesis & Purification B Sample Preparation (CDCl3, Neat, MeOH/FA) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (ESI-MS) B->D E IR Spectroscopy (ATR-FTIR) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Workflow for the spectroscopic characterization of piperazine derivatives.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structural environment of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate.

Table 1: H NMR Data (400 MHz, )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.25 – 7.35Multiplet (m)5H-Benzyl Ar-H
3.90Doublet (d)1H13.5Benzyl

(Diastereotopic)
3.70Singlet (s)3H-Ester

3.45Doublet (d)1H13.5Benzyl

(Diastereotopic)
3.30Doublet of doublets (dd)1H8.5, 3.5Piperazine C2-H
2.85 – 2.95Multiplet (m)1H-Piperazine Ring Protons
2.65 – 2.75Multiplet (m)1H-Piperazine Ring Protons
2.45 – 2.55Multiplet (m)2H-Piperazine Ring Protons
2.35 – 2.45Multiplet (m)1H-Piperazine Ring Protons
2.30Singlet (s)3H-N4-Methyl (

)
2.20 – 2.30Multiplet (m)1H-Piperazine Ring Protons
Table 2: C NMR Data (100 MHz, )
Chemical Shift (δ, ppm)TypeAssignment
172.5Quaternary (C)Ester Carbonyl (

)
138.2Quaternary (C)Benzyl Ar-C (ipso)
128.8, 128.3, 127.1Methine (CH)Benzyl Ar-C (ortho, meta, para)
64.5Methine (CH)Piperazine C2
58.2Methylene (

)
Benzyl

55.4, 53.1, 51.2Methylene (

)
Piperazine C6, C3, C5
51.8Methyl (

)
Ester

46.1Methyl (

)
N4-Methyl (

)
Table 3: ATR-FTIR Data
Wavenumber (cm

)
IntensityAssignment
~3030WeakAromatic C-H stretch
~2750 – 2950MediumAliphatic C-H stretch (Includes Bohlmann bands)
~1735 – 1745StrongEster C=O stretch
~1150 – 1200StrongEster C-O-C stretch
~700, 740StrongMonosubstituted benzene out-of-plane bend
Table 4: ESI-MS Data (Positive Ion Mode)
m/z ValueIon TypeRelative AbundanceAssignment
249.16

100% (Base Peak)Protonated molecular ion
271.14

< 10%Sodium adduct
158.11

VariableLoss of benzyl radical/cation

Data Synthesis & Causality (The "Why")

To elevate this analysis from a mere data report to a rigorous scientific validation, we must examine the causality of the spectral phenomena[3].

1. The Diastereotopic Benzyl Protons (NMR Causality): Novice analysts often mistake the signals at 3.90 ppm and 3.45 ppm for an impurity or a mixture of compounds. However, the C2 stereocenter creates an asymmetric magnetic environment across the entire molecule. Because the benzyl


 group is adjacent to the chiral N1 center (which is locked in a specific geometry relative to C2), the two protons are diastereotopic. They do not magnetically average out; instead, they couple to each other, producing a classic AB quartet with a large geminal coupling constant (

Hz).

2. Piperazine Ring Conformation (NMR Causality): The C2 proton appears as a distinct double doublet (dd) at 3.30 ppm. Why? The piperazine ring predominantly adopts a chair conformation where the bulky methyl ester group occupies the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the C2 proton is axial. It couples strongly with the adjacent axial proton on C3 (


 Hz) and weakly with the adjacent equatorial proton on C3 (

Hz).

3. Absence of N-H Stretches (IR Causality): In the FTIR spectrum, there is a distinct lack of absorption bands in the 3300–3500 cm


 region. This validates that both nitrogens in the piperazine ring are fully substituted (tertiary amines). Furthermore, the presence of Bohlmann bands (weak absorptions around 2750–2800 cm

) is highly characteristic of aliphatic amines where the nitrogen lone pair is antiperiplanar to adjacent C-H bonds[4].

4. Ionization Efficiency (MS Causality): In ESI-MS, the base peak is overwhelmingly the


 ion at m/z 249.16. The N4-methyl nitrogen is less sterically hindered and slightly more electron-rich than the N1-benzyl nitrogen, making it the primary site of protonation during the electrospray process[5].

References

1.[1] METHYL 1-BENZYL-4-METHYLPIPERAZINE-2-CARBOXYLATE - Fluorochem. Source: fluorochem.co.uk. URL: 2.[5] Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin - Taylor & Francis. Source: tandfonline.com. URL: 3.[4] Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach | Semantic Scholar. Source: semanticscholar.org. URL: 4.[3] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. Source: aun.edu.eg. URL: 5.[2] 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem. Source: benchchem.com. URL:

Sources

In Silico Modeling of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, a synthetic small molecule with potential therapeutic applications. This document is tailored for researchers, computational chemists, and professionals in drug development, offering a blend of theoretical foundations and actionable, step-by-step protocols. The guide covers essential computational techniques, including ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling. The overarching goal is to present a scientifically rigorous, reproducible workflow that translates computational data into valuable insights for the drug discovery pipeline.

Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery

The path from a promising chemical entity to a marketable therapeutic is notoriously long, costly, and fraught with high attrition rates. In silico modeling, also known as computer-aided drug design (CADD), has become an essential component in mitigating these challenges.[1][2] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, researchers can predict efficacy, elucidate mechanisms of action, and identify potential liabilities before significant investment in resource-intensive laboratory experiments.[3]

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate features a piperazine core, a well-established "privileged scaffold" in medicinal chemistry.[4][5] The piperazine moiety is found in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[6][7] This guide will utilize Methyl 1-benzyl-4-methylpiperazine-2-carboxylate as a case study to demonstrate a robust in silico evaluation workflow.

Foundational Steps: Ligand and Target Preparation

The reliability of any in silico model is contingent upon the quality of the initial structures of both the small molecule (ligand) and its protein target. This section details the critical preparatory procedures for both components.

Ligand Preparation: From 2D Representation to a 3D Bioactive Conformation

The process begins with the 2D chemical structure of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, which must be converted into a stable, low-energy 3D conformation that reflects its likely state within a biological environment.

Step-by-Step Protocol: Ligand Preparation

  • 2D Structure Input: The 2D structure can be obtained from chemical databases in formats like SDF or as a SMILES string (Canonical SMILES: COC(=O)C1CN(C)CCN1CC1=CC=CC=C1).[8]

  • 3D Conversion: A computational chemistry tool is used to generate an initial 3D structure from the 2D representation.

  • Energy Minimization: This crucial step resolves steric clashes and identifies a stable, low-energy conformation. This is typically achieved using a suitable force field like MMFF94.

  • Tautomer and Ionization State Prediction: The molecule's tautomeric and protonation states at physiological pH (around 7.4) must be accurately predicted, as these will significantly influence its interactions with the protein target.

  • Final Output: The result is a collection of low-energy 3D conformers of the ligand, which are then ready for subsequent analyses such as molecular docking.

Protein Target Preparation: Ensuring a Clean and Accurate Receptor Model

For this guide, a hypothetical protein target will be considered. Given that many piperazine derivatives interact with neurotransmitter receptors, a relevant target could be a protein like the Dopamine Transporter (DAT) or a serotonin receptor.[7] The following protocol outlines the general steps for preparing a protein structure obtained from the Protein Data Bank (PDB).

Step-by-Step Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structure of the chosen protein target from the RCSB Protein Data Bank.

  • Initial Cleaning: Raw PDB files often contain elements that are not pertinent to the docking study.[9] This includes removing water molecules not involved in binding and any co-crystallized ligands or ions, unless they are structurally essential.[9]

  • Adding Hydrogens: Hydrogen atoms are typically absent in PDB files and must be added to correctly model hydrogen bonding networks.[9]

  • Assigning Bond Orders and Charges: Correctly assign bond orders and atomic charges to the protein structure.

  • Protonation and Tautomeric State Assignment: Similar to the ligand, the protonation and tautomeric states of the protein's amino acid residues must be set for physiological pH.

  • Energy Minimization: A final, restrained energy minimization of the protein is performed to relax the structure and resolve any steric clashes introduced during the preparation phase.

Workflow for Ligand and Protein Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure (SMILES/SDF) l2 3D Conversion l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Predict Tautomers/Ionization States (pH 7.4) l3->l4 l5 Final 3D Ligand Conformer(s) l4->l5 p1 Download PDB Structure p2 Clean Structure (Remove Water, Heteroatoms) p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Bond Orders & Charges p3->p4 p5 Assign Protonation States (pH 7.4) p4->p5 p6 Restrained Energy Minimization p5->p6 p7 Prepared Protein Receptor p6->p7

Caption: A generalized workflow for the preparation of the ligand and protein for in silico modeling.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of their interaction (binding affinity).[1][10]

The Docking Process

The molecular docking process can be broken down into two main components:

  • Sampling: The docking algorithm systematically explores a multitude of possible conformations and orientations of the ligand within the defined binding site of the protein.

  • Scoring: A scoring function is then employed to evaluate the fitness of each generated pose, providing a numerical score that estimates the binding affinity.[11] The poses are subsequently ranked based on these scores.

Step-by-Step Protocol: Molecular Docking

  • Binding Site Definition: The region on the protein where the ligand is anticipated to bind must be defined. This is often accomplished by creating a grid box centered on the active site, which can be guided by the location of a co-crystallized ligand or identified using pocket-finding algorithms.

  • Ligand Docking: A docking simulation is performed using specialized software such as AutoDock Vina, Glide, or GOLD.[10][12]

  • Pose Analysis: The top-ranking docking poses are analyzed to identify key molecular interactions, which may include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Interpretation of Scoring Functions: The docking score serves as an estimate of the binding free energy, with lower scores generally indicating a stronger binding affinity.

Table 1: Illustrative Docking Results for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesPredominant Interaction Type
1-9.5Aspartic Acid (ASP), Serine (SER)Hydrogen Bond, Salt Bridge
2-9.2Phenylalanine (PHE), Tryptophan (TRP)Pi-pi Stacking, Hydrophobic
3-8.9Valine (VAL), Isoleucine (ILE)Hydrophobic

Molecular Dynamics (MD) Simulations: Elucidating the Dynamics of the Ligand-Protein Complex

While molecular docking provides a static image of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the system's behavior over time.[13] This approach provides a more realistic and detailed understanding of the binding event.[13]

The Principles of MD Simulations

MD simulations utilize Newton's equations of motion to calculate the trajectory of every atom in the system over a specified period.[14][15] This allows for the analysis of:

  • Binding Stability: Assessment of the stability of the ligand's binding pose over the simulation time.

  • Conformational Changes: Observation of any significant changes in the conformation of the protein or ligand upon binding.

  • The Role of Water: Understanding the influence of water molecules within the binding site on the interaction.

Step-by-Step Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The docked ligand-protein complex is placed in a simulation box.

    • The system is then solvated using a realistic water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the overall charge of the system.

  • Minimization and Equilibration:

    • The entire system undergoes energy minimization to resolve any unfavorable contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated.

  • Production Run: The main simulation is run for a specified duration, which can range from nanoseconds to microseconds depending on the computational resources and the process being studied.

  • Trajectory Analysis: The resulting trajectory is analyzed to compute various properties, such as:

    • Root Mean Square Deviation (RMSD): To evaluate the structural stability of the complex.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions within the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

MD Simulation Workflow

G s1 Docked Ligand-Protein Complex s2 System Solvation (Water Box) s1->s2 s3 Addition of Counter-Ions s2->s3 s4 Energy Minimization s3->s4 s5 Heating & Equilibration (NVT/NPT Ensembles) s4->s5 s6 Production MD Simulation s5->s6 s7 Trajectory Analysis (RMSD, RMSF, H-bonds) s6->s7

Caption: A standard workflow for setting up and executing a molecular dynamics simulation.

ADMET Prediction: Evaluating Drug-Likeness and Potential Liabilities

Table 2: Predicted ADMET Properties for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Property CategoryPredicted PropertyPredicted OutcomeImplication
Absorption Oral BioavailabilityHighLikely to be well-absorbed when administered orally.
Caco-2 PermeabilityHighIndicates good potential for absorption across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeationHighSuggests the compound is likely to cross into the central nervous system.
Plasma Protein BindingModerateA significant fraction of the drug is expected to be free and active in the bloodstream.
Metabolism CYP2D6 InhibitionLowLow probability of causing drug-drug interactions via this major metabolic pathway.
CYP3A4 InhibitionLowLow probability of causing drug-drug interactions via this major metabolic pathway.
Excretion Renal ClearanceModerateThe compound is likely to be cleared from the body by the kidneys.
Toxicity hERG InhibitionLowLow risk of inducing cardiotoxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.

Conclusion and Future Perspectives

This guide has detailed a comprehensive in silico workflow for the initial characterization of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. The integrated application of molecular docking, molecular dynamics simulations, and ADMET prediction provides a powerful computational toolkit for assessing the therapeutic potential of this and other novel chemical entities.[20][21][22] The insights derived from these computational analyses are invaluable for guiding subsequent experimental validation, including in vitro binding and functional assays, thereby de-risking and accelerating the progression of promising molecules through the drug discovery and development pipeline.

References

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Methylbenzylpiperazine. Wikipedia. [Link]

  • A Guide to In Silico Drug Design. National Institutes of Health (NIH). [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. National Institutes of Health (NIH). [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Molecular Docking Tutorial. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. [Link]

  • Methyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • ADMET-AI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. SciELO. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • In Silico Approaches. Centre For Human Specific Research. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Oxford Academic. [Link]

  • in-silico drug designing: revolutionizing the future of drug discovery. Indian Biological sciences and Research Institute (IBRI). [Link]

  • In-silico drug design: An approach which revolutionarised the drug discovery process. SciSpace. [Link]

  • Molecular dynamics simulation for all. National Institutes of Health (NIH). [Link]

  • In Silico Methods for Drug Design and Discovery. Frontiers. [Link]

  • Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher. [Link]

  • A Review on Molecular Dynamics Simulation in Nano and Micro-sized Biomolecular Structures in Biological Aspects. Walsh Medical Media. [Link]

  • Review: Understanding Molecular Simulations. Physics Today. [Link]

  • A Comprehensive Review on Molecular Dynamics Simulations of Forced Convective Heat Transfer in Nanochannels. MDPI. [Link]

Sources

Engineering 1-Benzyl-4-methylpiperazine Derivatives: From Scaffold Discovery to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The discovery and synthesis of 1-benzyl-4-methylpiperazine (MBZP) derivatives represent a masterclass in molecular simplification and pharmacophore repurposing. Originally identified in the context of central nervous system stimulants and adrenergic blocking agents[1], the MBZP scaffold has recently been recognized as a critical structural fragment in modern oncology and immunology.

By deconstructing complex tyrosine kinase inhibitors (TKIs) like Imatinib, medicinal chemists have isolated the 1-benzyl-4-methylpiperazine moiety as a highly effective hinge-binding and solubility-enhancing vector [2]. This technical guide provides an in-depth analysis of the causality behind the synthetic methodologies used to construct these derivatives, the self-validating protocols required for their isolation, and their targeted biological applications against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and Tumor Necrosis Factor-alpha (TNF-α) [2][3].

G Imatinib Imatinib (Parent TKI) Simplification Molecular Simplification & Ring Isosterism Imatinib->Simplification MBZP_Scaffold 1-Benzyl-4-methylpiperazine Core Scaffold Simplification->MBZP_Scaffold Derivatives Carboxamide Derivatives (Targeting PDGFRA & TNF-α) MBZP_Scaffold->Derivatives

Figure 1: Structural evolution from complex TKIs to simplified 1-benzyl-4-methylpiperazine derivatives.

Mechanistic Causality in Synthetic Workflows

The synthesis of MBZP-derived carboxamides requires strict chemoselectivity. Direct alkylation of nitrobenzyl halides with 1-methylpiperazine often leads to over-alkylation or requires harsh basic conditions that generate unwanted byproducts. Instead, a three-step linear synthesis utilizing reductive amination , mild nitro reduction , and amide coupling provides a high-yield, self-validating pathway [2].

Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective Reductive Amination

Objective: Synthesize nitrobenzyl-


-methylpiperazine intermediates.
Causality & Logic:  We utilize sodium cyanoborohydride (NaBH

CN) and zinc chloride (ZnCl

). ZnCl

acts as a Lewis acid, activating the carbonyl carbon of the nitrobenzaldehyde to facilitate iminium ion formation without premature reduction. NaBH

CN is chosen over NaBH

because it is stable at the slightly acidic pH required for iminium formation and selectively reduces the iminium ion over the unreacted aldehyde.
  • Reaction Setup: Dissolve 1.0 eq of nitrobenzaldehyde (2-, 3-, or 4-isomer) and 1.2 eq of 1-methylpiperazine in anhydrous methanol.

  • Activation: Add 0.5 eq of ZnCl

    
    . Stir at room temperature for 30 minutes to allow complete iminium ion formation.
    
  • Reduction: Slowly add 1.5 eq of NaBH

    
    CN. Stir for 12 hours at room temperature.
    
  • Quenching & Extraction: Quench with saturated NaHCO

    
     to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM).
    
  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot and the appearance of a basic, ninhydrin-positive spot confirms successful amination.

Protocol B: Benzyl-Preserving Nitro Reduction

Objective: Convert the nitro intermediate to an aniline derivative. Causality & Logic: Standard catalytic hydrogenation (Pd/C, H


) risks hydrogenolysis (cleavage) of the delicate benzyl-piperazine C-N bond. To prevent this, a mild reduction using metallic iron (Fe) and ammonium chloride (NH

Cl) is employed. This single-electron transfer mechanism selectively reduces the nitro group while leaving the benzylic position completely intact [2].
  • Reaction Setup: Suspend the nitrobenzyl-

    
    -methylpiperazine in a 1:1 mixture of ethanol and water.
    
  • Reagent Addition: Add 5.0 eq of Fe powder and 2.0 eq of NH

    
    Cl.
    
  • Reflux: Heat the mixture to 80°C for 2-4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides, washing with hot ethanol.

  • Self-Validation Checkpoint: Analyze via FT-IR. The protocol validates itself when the strong asymmetric and symmetric NO

    
     stretches (~1530 and 1350 cm
    
    
    
    ) disappear, replaced by primary amine N-H stretches (~3300-3400 cm
    
    
    ).
Protocol C: Amide Coupling

Objective: Couple the amine with a heteroaryl chloride (e.g., 2-quinoxaloyl chloride) to form the final MBZP derivative.

  • Reaction Setup: Dissolve the amine intermediate in anhydrous DCM. Add 1.5 eq of triethylamine (TEA) as an acid scavenger.

  • Coupling: Add 1.1 eq of the heteroaryl chloride dropwise at 0°C. Warm to room temperature and stir for 4 hours.

  • Purification: Wash with water, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.
  • Self-Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) must show >95% purity.

    
    H NMR must confirm the presence of the amide proton (~10.5 ppm) and the preservation of the piperazine methyl singlet (~2.3 ppm).
    

G Step1 1. Reductive Amination (Nitrobenzaldehyde + 1-Methylpiperazine) Step2 2. Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step1->Step2 NaBH3CN, ZnCl2 Step3 3. Amide Coupling (Heteroaryl Chloride, DCM) Step2->Step3 Mild Reduction Product Purified MBZP Derivative Step3->Product Room Temp

Figure 2: Three-step chemoselective synthetic workflow for MBZP derivatives.

Biological Evaluation & Target Pathways

The true value of the MBZP scaffold lies in its ability to decouple the multitarget toxicity of parent TKIs into highly selective pharmacological profiles. While Imatinib inhibits ABL, PDGFRA, and TNF-α production simultaneously, simplified MBZP derivatives can be tuned for specific pathways [2][3].

Pathway Modulation

In Gastrointestinal Stromal Tumors (GISTs), mutations in PDGFRA lead to constitutive kinase activation. In silico docking and in vitro assays demonstrate that the flexible 1-benzyl-4-methylpiperazine tail perfectly occupies the solvent-exposed region of the kinase hinge, while the substituted amide penetrates the hydrophobic pocket[3]. Furthermore, specific structural modifications (e.g., swapping a quinoxaline ring for a pyrimidine ring) completely ablate antiproliferative kinase activity while supercharging the molecule's ability to inhibit TNF-α production, creating a potent anti-inflammatory agent [2].

G MBZP MBZP Derivatives PDGFRA PDGFRA / ABL Kinase MBZP->PDGFRA Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) PDGFRA->Downstream Activates TNF TNF-α Production Downstream->TNF Proliferation Cell Proliferation Downstream->Proliferation

Figure 3: Mechanism of action for MBZP derivatives modulating PDGFRA and downstream TNF-α pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological divergence achieved through scaffold manipulation, comparing the parent compound (Imatinib) with synthesized MBZP prototypes.

CompoundStructural ModificationAntiproliferative Activity (IC

, µM)
TNF-α Inhibition (IC

, µM)
Primary Target Profile
Imatinib Parent Molecule0.52.0ABL, PDGFRA, TNF-α
MBZP Prototype (2c) Molecular Simplification0.61.8ABL, PDGFRA
MBZP Derivative (9) Pyrimidine Substitution>50.0 (Inactive)0.3TNF-α Selective

Table 1: Comparative biological activity of Imatinib and MBZP derivatives. Data demonstrates the successful decoupling of antiproliferative and anti-inflammatory activities [2].

Conclusion

The 1-benzyl-4-methylpiperazine (MBZP) scaffold is a highly versatile pharmacophore. By employing rigorous, chemoselective synthetic methodologies—specifically utilizing Lewis acid-catalyzed reductive amination and single-electron nitro reduction—researchers can generate libraries of self-validating derivatives. These derivatives hold immense promise for drug repurposing, offering the ability to selectively target PDGFRA in resistant GISTs or isolate potent anti-inflammatory properties without cytotoxic side effects.

References

  • PubChem National Center for Biotechnology Information. "1-Benzyl-4-methylpiperazine | C12H18N2 | CID 763557." PubChem Database, National Institutes of Health. Available at:[Link]

  • Hilaris Publisher. "Synthesis, Antiproliferative and Anti-inflammatory Activities of Novel Simplified Imatinib Analogues." Medicinal Chemistry, 2014. Available at:[Link]

  • bioRxiv / Scientific Archives. "Repurposing of an Antifungal Drug against Gastrointestinal Stromal Tumors." bioRxiv, 2021. Available at:[Link]

Pharmacological Profile of Designer Piperazine Drugs: A Technical Whitepaper on Monoaminergic Modulation and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology, I approach the profiling of designer piperazines not merely as a cataloging of receptor affinities, but as a dynamic system of monoaminergic modulation. Designer piperazines—most notably 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—emerged as novel psychoactive substances (NPS) designed to bypass structural drug classifications while mimicking the entactogenic and psychostimulant profiles of MDMA and classical amphetamines.

This whitepaper synthesizes the mechanistic pharmacodynamics of these compounds, provides quantitative binding data, and outlines a self-validating experimental workflow for quantifying their monoamine-releasing properties.

Structural Classification & Synaptic Mechanism of Action

Piperazine derivatives are structurally characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This scaffold provides immense conformational flexibility and protonatable nitrogen centers, making it an adaptable pharmacophore for G-protein-coupled receptors (GPCRs) and monoamine transporters 1.

The pharmacological hallmark of designer piperazines is their ability to act as substrate-type monoamine releasers . Unlike simple reuptake inhibitors (like cocaine), piperazines actively translocate into the presynaptic terminal via the Dopamine Transporter (DAT) or Serotonin Transporter (SERT). Once inside, they disrupt vesicular storage by interacting with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient. This forces the reverse transport of endogenous neurotransmitters into the synaptic cleft.

When administered in combination, typically in a 2:1 ratio, BZP and TFMPP produce a profound drug-drug synergism. BZP drives dopaminergic efflux, while TFMPP drives serotonergic efflux and directly agonizes 5-HT2A receptors, perfectly replicating the neurochemical "ecstasy profile" of MDMA 2.

Mechanism BZP BZP (Benzylpiperazine) DAT Dopamine Transporter (DAT) Reverse Transport BZP->DAT High Affinity TFMPP TFMPP (Trifluoromethylphenylpiperazine) SERT Serotonin Transporter (SERT) Reverse Transport TFMPP->SERT High Affinity HT2A 5-HT2A/2C Receptors Direct Agonism TFMPP->HT2A Binding DA_Release Synaptic Dopamine Efflux (Stimulant Effect) DAT->DA_Release HT_Release Synaptic Serotonin Efflux (Hallucinogenic Effect) SERT->HT_Release HT2A->HT_Release Synergy MDMA-like Entactogenic Profile (Drug-Drug Synergism) DA_Release->Synergy HT_Release->Synergy

Fig 1. Synaptic mechanism and synergistic pathways of BZP and TFMPP.

Quantitative Pharmacological Data

The structural variations among piperazines dictate their selectivity across the monoaminergic system. Below is a synthesized quantitative profile of the most prevalent designer piperazines 3.

CompoundChemical NamePrimary TargetSecondary TargetPharmacodynamic Profile
BZP 1-BenzylpiperazineDAT (EC50 ≈ 175 nM)α2-adrenoreceptorPotent dopaminergic stimulant. 100mg equates to ~10mg amphetamine.
TFMPP 1-(3-Trifluoromethylphenyl)piperazine5-HT2A / 5-HT2CSERTHallucinogenic and serotonergic releaser.
mCPP 1-(3-Chlorophenyl)piperazine5-HT2CSERTAnxiogenic, migraine-inducing serotonergic modulator.
MeOPP 1-(4-Methoxyphenyl)piperazineSERTDATMild amphetamine-like effects; less addictive liability.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the pharmacological profile of a novel piperazine derivative, it is critical to distinguish between transporter-mediated efflux and non-specific membrane disruption. As an application scientist, I mandate the use of the LC-MS/MS Based Synaptosomal Monoamine Efflux Assay .

Causality & Rationale: Why use isolated synaptosomes instead of whole-cell in vitro models (like HEK293 cells)? Synaptosomes preserve the native presynaptic terminal's structural integrity, including the critical spatial relationship between plasma membrane transporters (DAT/SERT) and vesicular machinery (VMAT2). This ensures the assay strictly measures physiological reverse transport rather than passive diffusion artifacts.

Protocol: LC-MS/MS Synaptosomal Efflux Assay

Step 1: Synaptosome Preparation

  • Homogenize rat striatal (for DAT) or cortical (for SERT) tissue in ice-cold 0.32 M sucrose buffer.

  • Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Resuspend the pellet in oxygenated Krebs-Ringer phosphate buffer (pH 7.4).

Step 2: Substrate Loading

  • Incubate synaptosomes with 100 nM of unlabeled Dopamine (DA) or Serotonin (5-HT) for 20 minutes at 37°C to ensure vesicular loading via VMAT2.

  • Wash twice via centrifugation to remove extracellular baseline monoamines.

Step 3: Pharmacological Challenge & Self-Validation Crucial Step: To make this a self-validating system, we must run parallel conditions:

  • Condition A (Test): Synaptosomes + Piperazine Derivative (e.g., BZP at 1 µM).

  • Condition B (Specificity Control): Synaptosomes + Piperazine Derivative + Transporter Inhibitor (e.g., GBR12909 for DAT, Fluoxetine for SERT). If the piperazine induces efflux in Condition A but fails in Condition B, we definitively prove the mechanism is transporter-dependent.

  • Incubate all conditions for 15 minutes at 37°C.

Step 4: Quenching and LC-MS/MS Quantification

  • Terminate the reaction by rapid centrifugation (15,000 × g for 2 min) and transfer the supernatant to tubes containing 0.1 M perchloric acid to stabilize the monoamines.

  • Internal Standardization: Spike the supernatant with Stable Isotope-Labeled (SIL) internal standards (e.g., DA-d4, 5-HT-d4). Causality: SILs co-elute with the analytes, perfectly correcting for any matrix effects or ion suppression during mass spectrometry 2.

  • Analyze via LC-MS/MS (MRM mode) to quantify absolute monoamine concentrations.

Workflow Prep Tissue Prep Synaptosome Isolation Load Substrate Loading (e.g., DA/5-HT) Prep->Load Incubate Drug Incubation (Piperazine Derivatives) Load->Incubate Quench Reaction Quenching & Centrifugation Incubate->Quench LCMS LC-MS/MS Analysis (SIL Internal Standards) Quench->LCMS

Fig 2. Self-validating LC-MS/MS workflow for monoamine efflux quantification.

Conclusion

The pharmacological profiling of designer piperazines reveals a sophisticated class of compounds capable of hijacking the brain's monoaminergic infrastructure. By understanding their distinct affinities for DAT, SERT, and 5-HT receptors, and by employing rigorous, self-validating LC-MS/MS methodologies, researchers can accurately map the pharmacodynamic and toxicological landscapes of these emerging synthetic threats.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC, National Institutes of Health. [Link]

  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. (2025). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC, National Institutes of Health.[Link]

Sources

Unlocking the Pharmacological Potential of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate: A Multitarget Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification of versatile, privileged scaffolds is critical for accelerating drug discovery. Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS: 56903-88-9) represents a highly programmable building block. Unlike simple piperazines, this molecule possesses three distinct functional vectors that dictate its pharmacological trajectory:

  • The N1-Benzyl Group: Imparts critical lipophilicity required for Blood-Brain Barrier (BBB) penetration and serves as a primary hydrophobic anchor for target binding (e.g., the Peripheral Anionic Site of cholinesterases).

  • The N4-Methyl Group: Modulates the basicity of the piperazine ring, ensuring a protonated, positively ionizable nitrogen at physiological pH—a requisite for cation-

    
     interactions in receptor catalytic pockets.
    
  • The C2-Methyl Ester: Acts as a highly reactive synthetic handle. Because it is positioned at the C2 carbon, it offers a specific spatial geometry (trajectory) that is less sterically hindered than C3/C5 substitutions, making it ideal for derivatization into hydroxamates, amides, or oxadiazoles.

This whitepaper details the application of this scaffold across three primary therapeutic axes: neurodegenerative diseases, neuropathic pain, and infectious diseases[1].

Therapeutic Axis I: Neurodegenerative Diseases (AChE & HDAC6)

Dual-Targeting Mechanism of Action

The treatment of Alzheimer's disease and related dementias increasingly relies on Multi-Target Directed Ligands (MTDLs). Benzylpiperazine-2-carboxylate derivatives are uniquely suited for this:

  • AChE/BChE Inhibition: The N1-benzyl group mimics the benzyl moiety of donepezil, binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the basic N4 nitrogen interacts with the Catalytic Active Site (CAS)[2].

  • HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a prime target for neuroprotection. Traditional HDAC6 inhibitors fail as CNS drugs due to the high polarity of their zinc-binding hydroxamate groups. By converting the C2-methyl ester of our scaffold into a hydroxamic acid, the lipophilic benzylpiperazine core acts as a "shuttle," driving the molecule across the BBB while maintaining isozyme selectivity[3].

MOA Scaffold Methyl 1-benzyl-4-methylpiperazine -2-carboxylate Target1 HDAC6 Inhibition (C2-Ester Derivatization) Scaffold->Target1 CAP Group Shuttle Target2 AChE / BChE Inhibition (N1-Benzyl interaction) Scaffold->Target2 PAS/CAS Binding Target3 Sigma-1 Receptor (σ1R) (Hydrophobic + Basic N) Scaffold->Target3 Pharmacophore Match Effect1 Increased α-tubulin acetylation Target1->Effect1 Effect2 Elevated Synaptic Acetylcholine Target2->Effect2 Effect3 Modulation of Nociceptive Signaling Target3->Effect3 Outcome1 Neuroprotection & Cognitive Enhancement Effect1->Outcome1 Effect2->Outcome1 Outcome2 Anti-Allodynic & Antinociceptive Effects Effect3->Outcome2

Fig 1: Pharmacological mapping of the benzylpiperazine-2-carboxylate scaffold against primary CNS targets.

Self-Validating Protocol: Kinetic Ellman’s Assay for AChE/BChE

To evaluate the anticholinesterase activity of synthesized C2-derivatives, a modified Ellman’s assay is employed. Causality of Design: We utilize a kinetic reading rather than an endpoint reading. Acetylthiocholine iodide (ATCI) undergoes spontaneous, non-enzymatic hydrolysis over time. A kinetic measurement isolates the enzymatic rate (slope) from background noise, preventing false positives.

Methodology:

  • Preparation: Dissolve the synthesized derivative in DMSO (final assay concentration

    
     1% to prevent enzyme denaturation). Prepare serial dilutions (0.01 µM to 100 µM).
    
  • Incubation: In a 96-well microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of test compound, and 20 µL of AChE (0.1 U/mL). Incubate at 25°C for 15 minutes. Logic: Pre-incubation allows for equilibrium binding of competitive inhibitors.

  • Reaction Initiation: Add 10 µL of DTNB (0.3 mM) and 10 µL of ATCI (0.5 mM).

  • Kinetic Measurement: Immediately read absorbance at

    
     = 412 nm every 30 seconds for 5 minutes using a microplate reader.
    
  • Validation System:

    • Positive Control: Donepezil (validates enzyme sensitivity).

    • Negative Control: Buffer + Enzyme + Substrate + DTNB (establishes uninhibited V

      
      ).
      
    • Blank: Buffer + Substrate + DTNB (subtracts spontaneous ATCI hydrolysis).

Workflow Step1 Preparation of Scaffold Derivatives (0.1 - 100 µM) Step2 Incubation with AChE/BChE (0.1 U/mL, 25°C, 15 min) Step1->Step2 Step3 Addition of DTNB (0.3 mM) & ATCI (0.5 mM) Step2->Step3 Step4 Kinetic Absorbance Reading (λ = 412 nm, 5 min) Step3->Step4 Validation Data Validation: Calculate IC50 & Ki via Lineweaver-Burk Plot Step4->Validation Control1 Positive Control (Donepezil / Tacrine) Control1->Step2 Control2 Negative Control (Buffer + Enzyme + Substrate) Control2->Step2

Fig 2: Self-validating workflow for the kinetic evaluation of AChE/BChE inhibition.

Therapeutic Axis II: Neuropathic Pain (Sigma-1 Receptor)

Pharmacophore Alignment

The Sigma-1 receptor (


1R) is a chaperone protein implicated in nociceptive signaling and chronic pain. Glennon’s widely accepted 

1R pharmacophore requires a central basic nitrogen flanked by two hydrophobic regions. Methyl 1-benzyl-4-methylpiperazine-2-carboxylate perfectly satisfies this: the N4-methyl provides the ionizable nitrogen, the N1-benzyl provides the primary hydrophobic region, and the C2-ester allows for the attachment of a secondary hydrophobic bulky group (e.g., a cyclohexyl or adamantyl moiety) via amidation[4].
Self-Validating Protocol: Radioligand Binding Assay

Because


1R has no intrinsic enzymatic activity, colorimetric assays are useless. We must use competitive radioligand binding.
Causality of Design: -pentazocine is used as the radioligand because it is highly selective for 

1R over

2R. Non-specific binding must be strictly defined using a massive excess of a cold (unlabeled) competitor to ensure the radioactive counts measured are truly receptor-bound.

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to isolate the membrane fraction.

  • Incubation: Mix 250 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the test derivative. Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Validation System:

    • Total Binding: Radioligand + Membrane + Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (cold competitor).

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate K

    
     using the Cheng-Prusoff equation.
    

Therapeutic Axis III: Antimycobacterial Targeting (CYP121A1)

With the rise of multidrug-resistant tuberculosis (MDR-TB), new targets are imperative. Mycobacterium tuberculosis relies on the enzyme CYP121A1 to catalyze the crosslinking of dicyclotyrosine (cYY), an essential step for bacterial viability. Derivatives of piperazine-2-carboxylates have been identified as highly effective cYY mimics. By replacing the C2-methyl ester with an azole or imidazole moiety, the scaffold directly coordinates with the heme iron of CYP121A1, acting as a potent Type II mechanism-based inhibitor[5][6].

Quantitative Data & ADME Profiling

When utilizing Methyl 1-benzyl-4-methylpiperazine-2-carboxylate as a core scaffold, the resulting derivatives exhibit predictable and highly favorable pharmacokinetic profiles. Table 1 summarizes the expected parameters based on validated benzylpiperazine analogs.

Table 1: Expected Physicochemical & Binding Properties of C2-Derivatized Scaffold

ParameterTarget / PropertyExpected Range / ValueRationale / Causality
LogP (Lipophilicity) BBB Penetration2.5 – 3.8Optimal range for CNS drugs; driven by the N1-benzyl group.
pKa (Basic Nitrogen) Cation-

Interaction
7.8 – 8.5Ensures >90% protonation at physiological pH (7.4) for CAS binding.
IC

(HDAC6)
Enzyme Inhibition10 – 50 nMC2-hydroxamate provides tight zinc chelation in the active site.
K

(

1R)
Receptor Affinity1.5 – 10 nMHigh affinity achieved when C2 is amidated with a bulky hydrophobic group.
Selectivity Index

1R vs

2R
> 400-foldThe rigid piperazine core restricts off-target

2R binding.

Synthetic Workflows: Maximizing the C2-Ester Vector

  • For HDAC6 Inhibition: Direct aminolysis of the methyl ester using hydroxylamine hydrochloride and KOH in methanol yields the corresponding hydroxamic acid. This single-step conversion transforms the inactive scaffold into a potent zinc chelator.

  • For

    
    1R Antagonism:  Saponification of the ester to the carboxylic acid (using LiOH in THF/H
    
    
    
    O), followed by EDC/HOBt-mediated amide coupling with hydrophobic amines (e.g., adamantylamine), yields highly selective
    
    
    1R ligands.

References

  • Kwak, V. et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Sambo, D. O. et al. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Publications. Available at:[Link]

  • Parmar, G.V.M.S. et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents." Assiut University / Clinical and Translational Medicine. Available at:[Link]

  • Simons, et al. "Synthesis and Biological Evaluation of Novel cYY Analogues targeting Mycobacterium tuberculosis CYP121A1." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for NMR Spectroscopic Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperazine Derivatives and the Role of NMR

The piperazine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of therapeutic applications, including antipsychotic, antibacterial, and anti-inflammatory agents[1][2][3]. The biological activity of these compounds is intimately linked to their three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural elucidation and conformational analysis of piperazine derivatives in solution[4][5]. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the characterization of this important class of molecules.

PART 1: The Unique Conformational Behavior of Piperazine Derivatives

A key challenge and area of interest in the NMR analysis of N-substituted piperazine derivatives is their dynamic conformational behavior. This arises from two primary phenomena:

  • Piperazine Ring Inversion: The six-membered piperazine ring typically exists in a chair conformation. The interconversion between the two chair forms can be slow on the NMR timescale, especially at lower temperatures or with bulky substituents, leading to the observation of distinct signals for axial and equatorial protons[4][6].

  • Restricted Amide Bond Rotation: For N-acylated or N-benzoylated piperazines, there is a significant energy barrier to rotation around the C-N amide bond due to its partial double bond character[2][3][5]. This restricted rotation can lead to the presence of syn and anti rotamers (conformational isomers), which will give rise to separate sets of signals in the NMR spectrum[2][4].

The interplay of these dynamic processes often results in complex NMR spectra with broad signals or multiple sets of resonances at room temperature. Temperature-dependent NMR studies are therefore a powerful tool to probe these dynamic phenomena[4][6]. At elevated temperatures, the rate of exchange between conformers increases, leading to the coalescence of signals into a single, time-averaged resonance. Conversely, at lower temperatures, the exchange can be "frozen out," resulting in sharp, distinct signals for each conformer[4].

PART 2: Experimental Protocols

Sample Preparation: The Foundation of High-Quality NMR Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol:

  • Analyte Purity: Ensure the piperazine derivative is of high purity to avoid interference from impurities in the NMR spectrum.

  • Mass Determination: Accurately weigh 5-10 mg of the piperazine compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube[7]. The choice of solvent is crucial and can influence the chemical shifts and the conformational equilibrium[8].

    • Common Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Water-d₂O (D₂O) are commonly used.

    • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can affect the conformational preferences of the piperazine derivative. It is sometimes beneficial to acquire spectra in multiple solvents to gain a more complete understanding of the molecule's behavior[8].

  • pH Adjustment (for aqueous samples): The protonation state of the piperazine nitrogens can significantly impact the NMR spectrum. If the analysis is performed in D₂O, the pD (the pH equivalent in D₂O) should be controlled and reported. The pH of the solution can be a critical parameter, especially for understanding biological activity[9][10].

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR)[7]. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a common alternative.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be used if necessary.

NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is typically required for the unambiguous structural elucidation of piperazine derivatives.

  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons. For piperazine derivatives, the protons on the piperazine ring typically appear as complex multiplets.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule. Proton-decoupled ¹³C NMR spectra are standard, where each unique carbon appears as a single sharp line. The chemical shift range for carbon is much larger than for protons, leading to less signal overlap[11][12].

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which can be invaluable for assigning the carbon signals of the piperazine ring and its substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Piperazine Derivatives

Functional Group¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine CH₂2.5 - 4.040 - 55
N-H (if present)1.5 - 4.0 (often broad)-
Aromatic CH6.5 - 8.5110 - 150
Carbonyl (C=O)-160 - 180

Note: Chemical shifts are highly dependent on the solvent, pH, and the nature of the substituents on the piperazine ring and nitrogen atoms.[7]

2D NMR experiments are essential for establishing connectivity between atoms and confirming the structure of piperazine derivatives, especially when the 1D spectra are complex.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for identifying the spin systems of the piperazine ring and its substituents[4][6].

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals[4][13].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for establishing long-range connectivity and piecing together the molecular structure, for example, by connecting a substituent to the piperazine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. They are essential for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of substituents on the piperazine ring.

PART 3: A Step-by-Step Workflow for Structural Elucidation

The following workflow provides a systematic approach to the NMR analysis of a novel piperazine derivative.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation prep 1. Prepare Sample (5-10 mg in 0.6-0.7 mL deuterated solvent) h1 2. Acquire ¹H NMR prep->h1 c13 3. Acquire ¹³C NMR & DEPT h1->c13 cosy 4. Acquire COSY c13->cosy hsqc 5. Acquire HSQC cosy->hsqc hmbc 6. Acquire HMBC hsqc->hmbc noesy 7. Acquire NOESY/ROESY (if stereochemistry is important) hmbc->noesy process 8. Process & Analyze Spectra noesy->process assign 9. Assign Signals process->assign structure 10. Propose & Confirm Structure assign->structure

Figure 1: A typical workflow for the NMR analysis of piperazine derivatives.

PART 4: Data Analysis and Interpretation: A Practical Guide

  • ¹H NMR Analysis:

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

    • Be aware of broad signals, which may indicate conformational exchange on the NMR timescale[4].

  • ¹³C NMR and DEPT Analysis:

    • Use the DEPT spectra to identify the CH, CH₂, and CH₃ carbons.

    • Correlate the ¹³C chemical shifts with expected values for the proposed structure.

  • 2D NMR Analysis:

    • COSY: Trace the spin-spin coupling networks to identify the different fragments of the molecule. For example, you should be able to "walk" around the piperazine ring from one proton to its neighbors.

    • HSQC: Use the cross-peaks to directly link each proton to its attached carbon. This is the primary method for assigning the carbon spectrum.

    • HMBC: Look for long-range correlations to connect the different fragments identified from the COSY spectrum. For instance, a correlation between the protons of a substituent and a carbon of the piperazine ring will confirm the point of attachment.

    • NOESY/ROESY: Analyze the through-space correlations to determine the three-dimensional structure and preferred conformation.

PART 5: Advanced Considerations: Temperature and pH Studies

For many piperazine derivatives, especially those with N-acyl or other sterically demanding substituents, room temperature NMR spectra can be complex due to the co-existence of multiple conformers in slow or intermediate exchange.

  • Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures is a powerful technique to study the dynamic processes of piperazine derivatives[4][6].

    • High Temperatures: At higher temperatures, the rate of conformational exchange increases, often leading to the coalescence of multiple signals into a single, sharp, time-averaged signal.

    • Low Temperatures: At lower temperatures, the exchange can be slowed down, resulting in sharp, distinct signals for each conformer, allowing for their individual characterization.

  • pH-Dependent NMR: The chemical shifts of protons and carbons near the piperazine nitrogen atoms are often sensitive to pH. Titrating the sample with acid or base and monitoring the changes in the NMR spectrum can provide information about the pKa values of the molecule and how its structure changes with protonation state. This is particularly relevant for understanding the behavior of these compounds in biological systems[9][10].

G cluster_fast Fast Exchange (High Temp) A Conformer A Avg Averaged Structure A->Avg k_exchange B Conformer B B->Avg k_exchange

Figure 2: Conformational exchange in piperazine derivatives as observed by NMR.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of piperazine derivatives. By employing a systematic approach that combines 1D and 2D NMR techniques, and by considering the unique conformational dynamics of this class of molecules, researchers can confidently elucidate their structures and gain valuable insights into their three-dimensional properties. The protocols and guidelines presented in these application notes provide a solid foundation for the successful NMR analysis of piperazine derivatives in a research and drug development setting.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 40921–40933. [Link]

  • Yurttas, L., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345. [Link]

  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 1234. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. [Link]

  • Truong, K. N., et al. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. Magnetic Resonance in Chemistry, 58(9), 861-868. [Link]

  • Gomha, S. M., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 433-440. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • Wang, Y., et al. (2021). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Bellows, J. D., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 995–1004. [Link]

  • ResearchGate. (n.d.). 1D 1H NMR spectra of four pH indicators (formate, glycine, piperazine...). [Link]

  • Ozdemir, S., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Molecules, 28(3), 1275. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]

  • bioRxiv. (2026). High-pH NMR to Identify Macromolecular Hydrogen-Bonds and Foldons. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

Application Note: Mass Spectrometry Analysis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the structural characterization, quality control, or pharmacokinetic analysis of piperazine derivatives.

Introduction & Scope

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a functionalized piperazine scaffold often utilized as a versatile intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including antihistamines and neuroleptics.[1] Structurally, it combines a piperazine core with a benzyl protecting group, an N-methyl moiety, and a methyl ester functionality.

This structural complexity presents specific analytical challenges. The molecule possesses two basic nitrogen centers (pKa ≈ 5.3 and 9.7), making it highly amenable to positive mode Electrospray Ionization (ESI+). However, the presence of the labile ester and the benzyl group introduces competing fragmentation pathways that must be understood for accurate identification.

This guide provides a validated protocol for the LC-MS/MS analysis of this compound, focusing on:

  • Chromatographic Separation: Retaining polar basic amines using C18 chemistry.

  • Mass Spectrometry: Optimized ESI+ parameters and mechanistic fragmentation analysis.

  • Structural Elucidation: Differentiating this specific isomer from potential regioisomers.

Physicochemical Profile

Understanding the molecule's physical properties is the first step in method development.[1]

PropertyValueImplication for MS Method
Molecular Formula C₁₄H₂₀N₂O₂Defines [M+H]⁺ at m/z 249.16
Molecular Weight 248.32 g/mol Low mass range; requires careful solvent selection to avoid background noise.[1]
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase LC (RPLC).[1]
Basicity Dibasic (N1, N4)High proton affinity; excellent sensitivity in ESI(+).[1]
Solubility MeOH, ACN, DMSODissolve standards in MeOH; dilute with H₂O/0.1% FA.[1]

Experimental Protocol

Sample Preparation

Objective: Minimize ester hydrolysis while ensuring complete solubility.

  • Stock Solution: Weigh 1.0 mg of the compound into a 1.5 mL amber glass vial. Dissolve in 1.0 mL of Methanol (LC-MS grade) to achieve a 1 mg/mL concentration.

  • Working Standard: Dilute the stock 1:100 in 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid. Final concentration: 10 µg/mL.[1]

  • Filtration: If analyzing crude reaction mixtures, filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

Liquid Chromatography (LC) Conditions

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish) Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm) Rationale: The XBridge chemistry (hybrid particle) is stable at high pH, but here we use low pH (Formic acid) to protonate the nitrogens, ensuring good peak shape and retention.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping)
1.005Start Gradient
8.0095Elution of Analytes
10.0095Wash
10.105Re-equilibration
13.005End of Run
Mass Spectrometry (MS) Parameters

Source: Electrospray Ionization (ESI) Mode: Positive (+) Analyzer: Q-TOF or Triple Quadrupole (for MRM)

ParameterOptimized ValueRationale
Capillary Voltage 3500 VStandard for ESI+; prevents discharge.[1]
Gas Temperature 325 °CEnsures efficient desolvation of the piperazine.[1]
Drying Gas Flow 10 L/minSupports the 0.4 mL/min LC flow.[1]
Fragmentor 110 VOptimized to transmit [M+H]⁺ without in-source decay.[1]
Collision Energy 15 - 35 eVStepped energy recommended to observe all fragments.[1]

Fragmentation Mechanism & Data Analysis[1][3][4][5]

Understanding the fragmentation is critical for confirming the identity of the compound, especially to distinguish it from isomers (e.g., where the methyl and benzyl groups might be swapped).

Precursor Ion: m/z 249.16 ([M+H]⁺)

Key Diagnostic Fragments (MS/MS)
  • The "Benzyl Marker" (m/z 91.05):

    • Mechanism: Inductive cleavage of the N1-Benzyl bond generates the stable tropylium ion (C₇H₇⁺).

    • Significance: This is often the base peak at higher collision energies (>30 eV).[1]

  • Ester Loss (m/z 217.13):

    • Mechanism: Loss of Methanol (neutral, 32 Da) from the protonated ester.

    • Transition: 249 → 217.

    • Significance: Confirms the presence of the methyl ester.[1]

  • Core Piperazine Fragment (m/z 158.10):

    • Mechanism: Loss of the benzyl radical (C₇H₇•) or neutral toluene (C₇H8) depending on the charge localization.[1] In ESI, we often observe the [M+H - Benzyl]⁺ species if the charge resides on the piperazine nitrogen.

    • Transition: 249 → 158.

  • Ring Cleavage (m/z varies):

    • Internal fragmentation of the piperazine ring (Retro-Diels-Alder type) may produce lower mass ions characteristic of the N-methyl-N-ethylenediamine substructure.

Visualizing the Fragmentation Pathway[3]

The following diagram illustrates the logical flow of fragmentation for structural confirmation.

FragmentationPathway Parent [M+H]+ Precursor m/z 249.16 (C14H21N2O2)+ Tropylium Tropylium Ion m/z 91.05 (C7H7)+ Parent->Tropylium High CE (>30eV) Inductive Cleavage LossMeOH [M+H - MeOH]+ m/z 217.13 (Ester Cleavage) Parent->LossMeOH Low CE (<15eV) Neutral Loss (32 Da) CoreAmine [M+H - Benzyl]+ m/z 158.10 (Piperazine Core) Parent->CoreAmine Med CE (20eV) N-C Bond Break Secondary Secondary Fragments (Ring Opening) LossMeOH->Secondary Further Fragmentation

Figure 1: Proposed ESI+ fragmentation pathway for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate.

Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to final reporting.[1]

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection Step1 Dissolve (MeOH) Step2 Dilute (Mobile Phase) Step1->Step2 Step3 C18 Column (Acidic pH) Step2->Step3 Step4 Gradient Elution Step3->Step4 Step5 ESI (+) Source Step4->Step5 Step6 Q1 Scan (249.16) Step5->Step6 Step7 MS/MS (91, 158, 217) Step6->Step7

Figure 2: Step-by-step analytical workflow for LC-MS/MS analysis.

Validation & Quality Control

To ensure the trustworthiness of the data (Trustworthiness pillar), the following system suitability tests (SST) must be performed before running unknown samples:

  • Blank Injection: Inject Mobile Phase A to confirm no carryover, particularly of the sticky benzyl moiety.[1]

  • Retention Time Stability: ± 0.1 min tolerance over 5 injections.

  • Signal-to-Noise: Limit of Quantitation (LOQ) defined as S/N > 10 for the m/z 249 → 91 transition.[1]

  • Linearity: Demonstrate linearity from 1 ng/mL to 1000 ng/mL (R² > 0.99).

Common Pitfalls
  • In-Source Fragmentation: If the Fragmentor voltage is too high (>135V), you may see m/z 91 appearing in the MS1 scan, falsely reducing the abundance of the parent ion.

  • pH Sensitivity: The separation of piperazine isomers is highly pH-dependent.[1] Ensure the mobile phase pH is maintained at 2.5–3.0 using high-purity Formic Acid.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Benzylpiperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved October 25, 2023, from [Link]

  • European Union Drugs Agency (EUDA). (2018).[1] BZP/piperazines drug profile. Retrieved October 25, 2023, from [Link]

Sources

Application Notes and Protocols: In Vitro Assay for Testing Methyl 1-benzyl-4-methylpiperazine-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including aqueous solubility and the ability to be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2][3] Piperazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and significant effects on the central nervous system (CNS).[4][5][6]

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate belongs to the benzylpiperazine class of compounds. Structurally related molecules, such as 1-benzylpiperazine (BZP) and its derivatives, are known to act as CNS stimulants, potentially through the inhibition of monoamine reuptake.[7][8][9][10] Furthermore, recent research has highlighted the potential for piperazine-2-carboxylic acid derivatives to act as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[11]

Given the structural features of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, a primary and logical starting point for characterizing its biological activity is to assess its potential as an acetylcholinesterase inhibitor. Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission, a validated therapeutic strategy for Alzheimer's disease.[12]

This application note provides a detailed protocol for an in vitro colorimetric assay to determine the acetylcholinesterase inhibitory activity of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. The described methodology is based on the well-established Ellman's method, a robust, reliable, and widely adopted technique suitable for high-throughput screening.[12][13][14]

Assay Principle: The Ellman's Method

The in vitro acetylcholinesterase inhibition assay is an indirect colorimetric method that quantifies the activity of the AChE enzyme. The core principle of the assay is as follows:

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.

  • Chromogenic Reaction: The resulting thiocholine is a thiol-containing compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

  • Detection: This reaction produces a yellow-colored product, the 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[12][15]

In the presence of an inhibitor like Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, the rate of ATCh hydrolysis by AChE is reduced. This leads to a decreased production of thiocholine and, consequently, a slower rate of yellow color formation. The degree of inhibition is directly proportional to the reduction in the rate of absorbance change.

Visualizing the Experimental Logic

The following diagram outlines the logical workflow for assessing the AChE inhibitory potential of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of Test Compound prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and Controls prep_compound->prep_reagents prep_plate Design & Prepare 96-Well Plate Layout prep_reagents->prep_plate add_reagents Add Buffer, DTNB, AChE, and Inhibitors (Test Compound/Control) prep_plate->add_reagents Proceed to Assay pre_incubate Pre-incubate at 37°C (15 minutes) add_reagents->pre_incubate start_reaction Initiate Reaction with Acetylthiocholine (ATCh) pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs calc_inhibition Calculate Percentage of Inhibition measure_abs->calc_inhibition Proceed to Analysis plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro AChE inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound.

Required Materials and Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Test Compound: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

  • Positive Control: Donepezil or Tacrine (known AChE inhibitors)[11]

  • Substrate: Acetylthiocholine Iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements at 412 nm

    • Incubator set to 37°C

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare according to standard laboratory procedures.

  • AChE Solution (0.1 U/mL): Dilute the stock AChE solution in phosphate buffer. The final concentration may need optimization based on the specific activity of the enzyme lot.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve Methyl 1-benzyl-4-methylpiperazine-2-carboxylate in DMSO.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Donepezil in DMSO.

Step-by-Step Assay Procedure
  • Plate Setup:

    • Blank Wells (No Enzyme): Add 170 µL of phosphate buffer and 20 µL of DTNB solution.

    • Negative Control Wells (100% Enzyme Activity): Add 140 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of AChE solution, and 10 µL of DMSO.

    • Test Compound Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of AChE solution, and 10 µL of the test compound dilution in DMSO. It is recommended to test a range of concentrations (e.g., 0.1 nM to 100 µM) to generate a dose-response curve.

    • Positive Control Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of AChE solution, and 10 µL of the positive control dilution in DMSO.

  • Pre-incubation: Gently mix the contents of the wells. Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[12]

  • Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a total of 10-15 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min). This is the reaction velocity (V).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the average reaction rate of the negative control wells.

    • V_inhibitor is the reaction rate in the presence of the test compound.

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is derived from this curve.

Sample Data Presentation

The results of the assay should be summarized in a clear and concise table.

Compound Concentration (µM)Log [Compound]Mean Absorbance Rate (ΔAbs/min)% Inhibition
Negative Control N/A0.0500
0.01 -2.000.04510
0.1 -1.000.03824
1 0.000.02452
10 1.000.01178
100 2.000.00492
Positive Control (Donepezil 1 µM) N/A0.00296

Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the results, the following controls must be included in every assay:

  • Blank: Contains all reagents except the enzyme. This accounts for the non-enzymatic hydrolysis of the substrate. The rate of reaction in these wells should be negligible.

  • Negative Control: Contains all reagents, including the enzyme and the vehicle (DMSO), but no inhibitor. This represents 100% enzyme activity and serves as the baseline for calculating inhibition.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil) is included at a concentration expected to produce a high level of inhibition. This validates that the assay system is working correctly and is sensitive to inhibition.

Consistent results from these controls across multiple experiments will confirm the robustness and reproducibility of the assay.

Concluding Remarks

This application note provides a comprehensive framework for the in vitro evaluation of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate as a potential acetylcholinesterase inhibitor. The Ellman's method is a scientifically sound, efficient, and cost-effective primary screening assay. A significant inhibitory activity (i.e., a low micromolar or nanomolar IC50 value) would provide a strong rationale for further investigation, including mechanistic studies (e.g., Lineweaver-Burk plots to determine the mode of inhibition) and evaluation in more complex cell-based models of neurodegeneration.[11] The versatility of the piperazine scaffold continues to make it a valuable asset in the quest for novel therapeutics, and a systematic in vitro evaluation is the critical first step in this journey.[3]

References

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Gee, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2419. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. [Link]

  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]

  • Ahmad, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLOS ONE, 20(8), e0289745. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. [Link]

  • Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4949. [Link]

  • Shrestha, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7394. [Link]

  • Kiss, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3323. [Link]

  • Bonaccorso, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1095-1105. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. [Link]

  • Rau, A. R., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1026620. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2008). Details for Piperazines. [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(10), 1121-1135. [Link]

  • Karcz, T., & Wesolowski, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 361-383. [Link]

  • Kim, J. H., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 133-142. [Link]

  • Sridharan, D., et al. (2017). In vitro & ex vivo Acetylcholinesterase Inhibitory Activity of Morinda citrifolia Linn (Noni) Fruit Extract. Pharmacognosy Journal, 9(6). [Link]

  • Singh, M., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal, 32(4), e202502693. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 59-67. [Link]

  • Kaushik, S., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2014, 289396. [Link]

  • Chen, S., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology, 1-13. [Link]

  • Kumar, S., & Bawa, S. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 16(16), 1334-1351. [Link]

Sources

Application Note: Advanced Purification Protocols for Synthesized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Abstract

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target affinity. However, the purification of synthesized piperazine derivatives presents significant bottlenecks. The dual basicity, high polarity, and pronounced hygroscopicity of the piperazine ring often lead to severe chromatographic tailing, intractable emulsions during extraction, and "oiling out" during crystallization. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols for the isolation of high-purity piperazine compounds.

Physicochemical Profiling: The Root of the Challenge

To design an effective purification system, one must first understand the thermodynamic and electrostatic behavior of the target molecule. Piperazine is a cyclic secondary diamine. Its behavior in solution and on solid phases is dictated by its ionization states and its propensity to act as both a hydrogen bond donor and acceptor.

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueCausality / Impact on Purification
pKa₁ (25 °C) ~9.73Highly basic secondary amine. Requires an aqueous pH > 11.7 to ensure complete deprotonation for organic extraction 1[1].
pKa₂ (25 °C) ~5.35Moderately basic. Requires an aqueous pH < 3.3 to ensure full double-protonation and maximum water solubility 2[2].
Hygroscopicity HighReadily absorbs ambient moisture and CO₂ to form hexahydrates and carbamates, complicating free-base isolation and accurate weighing 3[3].
Silanol Affinity HighStrong ionic interactions with acidic silica gel (Si-OH) cause irreversible binding and severe chromatographic tailing 4[4].

The Mechanistic Basis of Piperazine Purification

Do not rely on trial and error; rely on physical chemistry. The selection of a purification strategy must be a logical consequence of the crude mixture's impurity profile.

PiperazinePurification Crude Crude Piperazine Mixture Assess Assess Impurity Profile Crude->Assess Ext Acid-Base Extraction (Exploit pKa 5.35 & 9.73) Assess->Ext High polarity diff Chrom Silica Chromatography (Add 1% TEA modifier) Assess->Chrom Structurally similar Cryst Salt Crystallization (e.g., HCl or Diacetate) Assess->Cryst Scalable / Solid Pure Purified Piperazine Derivative Ext->Pure Chrom->Pure Cryst->Pure QC QC Validation (LC-MS, NMR, HPLC) Pure->QC

Caption: Decision matrix for selecting a piperazine purification strategy based on impurity profiles.

Overcoming Silica Gel Tailing (Chromatography)

Standard silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. When a basic piperazine derivative (pKa ~9.7) passes through the column, an acid-base reaction occurs, forming a strong ion pair. This causes the compound to streak down the column rather than eluting in a discrete band 4[4]. The Causality: By adding 1-2% Triethylamine (TEA) to the mobile phase, TEA acts as a sacrificial base. It competitively saturates the acidic silanol sites, allowing the piperazine derivative to partition normally between the mobile and stationary phases, resulting in sharp peaks 5[5].

Exploiting Ionization States (Acid-Base Extraction)

The Henderson-Hasselbalch equation dictates that a compound is >99% ionized when the pH is 2 units away from its pKa. To separate piperazine from neutral organic impurities, we drop the pH below 3.0 (protonating both nitrogens) to drive it into the aqueous phase. To recover it, we raise the pH above 11.7 (deprotonating both nitrogens), driving the neutral free base back into the organic phase 6[6].

Thermodynamic Stability via Salt Formation (Crystallization)

Piperazine free bases are notoriously difficult to crystallize because their hygroscopic nature leads to "oiling out" (forming a biphasic liquid system instead of a solid). Converting the free base into a salt—such as a hydrochloride 7[7] or diacetate 8[8]—neutralizes the lone pairs, drastically reduces hygroscopicity, and enforces a rigid, highly ordered crystal lattice that naturally excludes impurities.

Experimental Protocols

Protocol A: Modified Silica Gel Flash Chromatography

Use when impurities are structurally similar (e.g., mono- vs. di-alkylated piperazines).

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 v/v). Crucially, add 1% v/v Triethylamine (TEA) to the entire mobile phase reservoir.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-saturates the acidic silanol groups before the sample is introduced.

  • Sample Loading: Dissolve the crude piperazine in a minimum volume of DCM. Do not use pure MeOH for loading, as it will disrupt the initial band formation.

  • Elution: Run the column. Monitor fractions via TLC (stained with Ninhydrin or Dragendorff's reagent, as piperazines often lack strong UV chromophores unless conjugated).

  • Solvent Removal: Combine pure fractions and evaporate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) at 40 °C for 12 hours.

Protocol B: Orthogonal Acid-Base Extraction

Use to remove unreacted neutral electrophiles, organic catalysts, or non-basic byproducts.

ExtractionWorkflow Start Crude in EtOAc AcidWash Extract with 1M HCl (pH < 3) Start->AcidWash AqLayer Aqueous Layer (Protonated Piperazine) AcidWash->AqLayer Target OrgLayer Organic Layer (Neutral Impurities) AcidWash->OrgLayer Discard BaseAdd Basify with NaOH (pH > 11) AqLayer->BaseAdd ReExt Extract with DCM BaseAdd->ReExt Final Pure Free Base ReExt->Final

Caption: Step-by-step orthogonal acid-base extraction workflow for piperazine free base isolation.

  • Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Causality: The piperazine becomes a highly polar, water-soluble hydrochloride salt.

  • Phase Separation: Collect the lower aqueous layer. Wash the organic layer once more with 0.5M HCl to ensure complete recovery. Discard the organic layer (contains neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise until the pH indicator paper reads strictly > 11. Causality: The piperazine is converted back to its neutral free base, causing it to precipitate or form a cloudy emulsion.

  • Back-Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base 6[6].

Protocol C: Hydrochloride Salt Recrystallization

Use for final polishing and to generate a shelf-stable, non-hygroscopic solid.

  • Salt Formation: Dissolve the purified piperazine free base in minimal dry Diethyl Ether or Isopropanol. Slowly bubble anhydrous HCl gas through the solution, or add a stoichiometric amount of HCl in dioxane. A white precipitate will form immediately.

  • Dissolution: Isolate the crude salt via filtration. Transfer to an Erlenmeyer flask and add a minimum amount of boiling Methanol (MeOH) until complete dissolution is achieved 7[7].

  • Hot Filtration: If insoluble particulate matter remains, perform a rapid hot gravity filtration.

  • Controlled Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Slow cooling minimizes the entrapment of solvent and impurities within the crystal lattice.

  • Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the purified crystals via vacuum filtration, wash with cold MeOH/Water, and dry in a vacuum desiccator at 50 °C.

Quality Control & Self-Validating Systems

A purification protocol is only as reliable as its validation metrics. To ensure the integrity of the purified piperazine, employ the following self-validating checks:

Table 2: Troubleshooting & Validation Matrix

Analytical MethodTarget ObservationFailure State & CausalityCorrective Action
¹H NMR (CDCl₃) Clean baseline; correct integration.Triethylamine Carryover: Triplet at ~1.0 ppm and quartet at ~2.5 ppm. Caused by insufficient vacuum drying after Protocol A.Re-dissolve in DCM, wash with water, dry, and re-evaporate; or increase vacuum time.
LC-MS (Reverse Phase) Sharp, symmetrical peak; correct m/z.Severe Tailing/Broad Peak: Interaction with LC column silanols.Switch LC mobile phase to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5).
Karl Fischer Titration < 0.5% water content.High Water Content: Piperazine formed a hydrate (e.g., hexahydrate) due to ambient moisture exposure [[9]](9].Lyophilize the sample or convert to a stable hydrochloride salt (Protocol C).

References

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH Source: nih.gov[Link]

  • Piperazine - Wikipedia Source: wikipedia.org [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: uregina.ca[Link]

  • US2919275A - Purific
  • US3481933A - Recovery and purific

Sources

The Piperazine Scaffold: A Cornerstone in Neuropharmacology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a high polar surface area and the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the development of a vast array of centrally acting drugs.[2] This guide provides an in-depth exploration of the application of piperazine derivatives in neuropharmacology, detailing their mechanisms of action, therapeutic applications, and the key experimental protocols used to characterize their activity.

The Versatility of the Piperazine Moiety in Targeting Neurotransmitter Systems

The therapeutic efficacy of piperazine derivatives in treating a spectrum of neurological and psychiatric disorders stems from their remarkable ability to interact with a wide range of neurotransmitter receptors.[3][4][5] The two nitrogen atoms of the piperazine ring provide versatile points for chemical modification, allowing for the fine-tuning of a compound's affinity and selectivity for specific receptor subtypes.[2][6] This has led to the development of piperazine-containing drugs with diverse pharmacological profiles, including antipsychotics, antidepressants, and anxiolytics.[4][7]

Modulation of Dopaminergic and Serotonergic Pathways: A Common Theme

A predominant mechanism of action for many neuropharmacological piperazine derivatives is the modulation of dopamine and serotonin receptor systems, which are critically involved in the regulation of mood, cognition, and behavior.[1][8]

  • Dopamine Receptors (D2, D3): Many antipsychotic piperazine derivatives, such as perphenazine, act as antagonists at dopamine D2 receptors, helping to alleviate the positive symptoms of schizophrenia like hallucinations and delusions.[9][10] The blockade of these receptors reduces the hyperactivity of dopaminergic pathways.[9]

  • Serotonin Receptors (5-HT1A, 5-HT2A, etc.): The interaction with serotonin receptors is a key feature of many piperazine-based antidepressants and anxiolytics.[11][12] For instance, buspirone and its analogues are agonists at 5-HT1A receptors, an action associated with their anxiolytic and antidepressant effects.[1][13] Atypical antipsychotics often exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.[14]

The following diagram illustrates the central role of piperazine derivatives in modulating these key neurotransmitter systems.

G cluster_piperazine Piperazine Derivatives cluster_neurotransmitters Neurotransmitter Systems cluster_disorders Therapeutic Applications Piperazine Piperazine Core Dopamine Dopamine (D2, D3) Piperazine->Dopamine Antagonism Serotonin Serotonin (5-HT1A, 5-HT2A, etc.) Piperazine->Serotonin Agonism/Antagonism GABA GABA Piperazine->GABA Modulation Antipsychotic Antipsychotic (Schizophrenia) Dopamine->Antipsychotic Antidepressant Antidepressant (Depression) Serotonin->Antidepressant Anxiolytic Anxiolytic (Anxiety) Serotonin->Anxiolytic GABA->Anxiolytic

Caption: Modulation of Neurotransmitter Systems by Piperazine Derivatives.

Interactions with Other Receptors

Beyond dopamine and serotonin, piperazine derivatives have been shown to interact with a variety of other neurotransmitter receptors, contributing to their complex pharmacological profiles. These include:

  • GABA Receptors: Some piperazine compounds exhibit activity at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[3][15] This interaction can contribute to their anxiolytic and sedative effects.

  • Adrenergic Receptors: Antagonism at alpha-1 adrenergic receptors is a common feature of some piperazine derivatives, which can lead to side effects such as sedation and a decrease in blood pressure.[9]

  • Histamine Receptors: Blockade of histamine H1 receptors by certain piperazine drugs is associated with sedation and weight gain.[9]

  • Sigma Receptors: There is growing interest in piperazine derivatives that target sigma receptors, which are implicated in a range of neurological functions and may offer novel therapeutic avenues.[16][17]

Key Therapeutic Applications and Associated Mechanisms

The structural versatility of the piperazine scaffold has been leveraged to develop drugs for a wide range of neurological and psychiatric conditions.

Antipsychotics

Piperazine derivatives form a significant class of antipsychotic medications used in the management of schizophrenia and other psychotic disorders.[4][18]

  • Mechanism of Action: The primary mechanism of typical antipsychotics like perphenazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] Atypical antipsychotics, many of which contain a piperazine moiety, exhibit a more complex pharmacology, often with a higher affinity for serotonin 5-HT2A receptors than for D2 receptors.[14] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.

The signaling pathway below illustrates the antagonistic effect of a typical piperazine antipsychotic on a D2 receptor.

Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Piperazine_Antipsychotic Piperazine Antipsychotic Piperazine_Antipsychotic->D2_Receptor Blocks

Caption: Antagonism of D2 Receptor Signaling by a Piperazine Antipsychotic.

Antidepressants

Several clinically effective antidepressants incorporate a piperazine structure, highlighting its importance in the development of treatments for mood disorders.[1][11][15]

  • Mechanism of Action: The antidepressant effects of piperazine derivatives are often attributed to their interaction with the serotonergic system.[11] For example, some compounds act as serotonin reuptake inhibitors, increasing the concentration of serotonin in the synaptic cleft.[3] Others, like vortioxetine, exhibit a multimodal mechanism, acting as both a serotonin reuptake inhibitor and a modulator of various serotonin receptor subtypes.[7] Some piperazine derivatives also show affinity for the 5-HT1A receptor, and their agonist activity at this receptor is believed to contribute to their antidepressant and anxiolytic properties.[11]

The following table summarizes the binding affinities of a novel piperazine derivative, compound 6a, which has shown potential antidepressant activity.[11]

Compound5-HT1A Receptor Affinity (Ki, nM)
6a 1.28
18a 1.66
SerotoninSimilar to 6a and 18a
Table 1: Binding affinities of piperazine derivatives for the 5-HT1A receptor. Data from[11].
Anxiolytics

The piperazine scaffold is also a key feature of several anxiolytic drugs.[12][19]

  • Mechanism of Action: The anxiolytic properties of many piperazine derivatives are linked to their activity as partial agonists at presynaptic 5-HT1A autoreceptors.[13][19] This action reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release in certain brain regions, which is thought to mediate their anxiolytic effects.[12] Additionally, interactions with GABAergic systems may also contribute to the anxiolytic profile of some piperazine compounds.[3][19]

Experimental Protocols for Characterizing Piperazine Derivatives

A robust and multi-faceted experimental approach is crucial for the comprehensive pharmacological characterization of novel piperazine derivatives. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

Purpose: To determine the affinity of a piperazine derivative for a specific neurotransmitter receptor. This is a fundamental step in understanding the compound's primary molecular targets.

Principle: These assays are typically competitive, where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) can be calculated, which is a measure of the compound's binding affinity.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the test piperazine derivative.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

start Start membrane_prep Membrane Preparation (Cells expressing target receptor) start->membrane_prep binding_reaction Binding Reaction (Membranes + Radioligand + Test Compound) membrane_prep->binding_reaction filtration Filtration (Separate bound from unbound) binding_reaction->filtration scintillation_counting Scintillation Counting (Measure radioactivity) filtration->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Purpose: To determine whether a piperazine derivative acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.[20]

Principle: Many neurotransmitter receptors are G-protein coupled receptors (GPCRs).[20] When activated by an agonist, they initiate a signaling cascade that often involves the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[20] Functional assays quantify these second messengers to assess the functional activity of the test compound.

Protocol: cAMP Accumulation Assay for 5-HT1A Receptor Agonism

  • Cell Culture and Treatment:

    • Culture cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test piperazine derivative to the wells. Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • Incubate the plate for a specific time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

    • The ability of the compound to stimulate cAMP production indicates its agonist activity.

In Vivo Behavioral Models

Purpose: To assess the effects of a piperazine derivative on complex behaviors in animal models that are relevant to human psychiatric disorders.

Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most commonly used behavioral tests for screening potential antidepressant drugs.[21]

  • Principle: In these tests, rodents are placed in a situation from which they cannot escape (a container of water in the FST or suspended by their tail in the TST). After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[21]

  • Protocol (Forced Swim Test):

    • Administer the test piperazine derivative or a vehicle control to mice or rats.

    • After a specific pre-treatment time, place each animal individually into a cylinder of water.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior in rodents.

  • Principle: The maze consists of two open arms and two enclosed arms. Rodents naturally prefer the enclosed arms, and anxiolytic drugs increase the time spent in and the number of entries into the open arms.

  • Protocol:

    • Administer the test piperazine derivative or a vehicle control to mice or rats.

    • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for a set time (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

    • An increase in the exploration of the open arms in the drug-treated group is indicative of an anxiolytic-like effect.

Conditioned Avoidance Response (CAR): This test has good predictive validity for identifying antipsychotic drugs.[22]

  • Principle: An animal is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding warning signal (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[23]

  • Protocol:

    • Train rats or mice in a shuttle box to associate a conditioned stimulus (CS; e.g., a light) with an unconditioned stimulus (US; e.g., a foot shock). The animal learns to cross to the other side of the box during the CS to avoid the US.

    • Once the animals are trained to a stable level of performance, administer the test piperazine derivative or a vehicle control.

    • Test the animals in the shuttle box and record the number of avoidance responses (crossing during the CS) and escape responses (crossing during the US).

    • A dose-dependent decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Conclusion and Future Directions

The piperazine scaffold continues to be a highly fruitful starting point for the design and discovery of novel neuropharmacological agents. Its synthetic tractability and ability to interact with a multitude of CNS targets ensure its continued relevance in drug development.[1][6] Future research will likely focus on developing piperazine derivatives with improved selectivity for specific receptor subtypes to minimize off-target side effects. Furthermore, the exploration of multi-target ligands, where a single molecule is designed to interact with multiple receptors implicated in a particular disorder, represents a promising strategy for enhancing therapeutic efficacy. The combination of rational drug design, high-throughput screening, and sophisticated in vivo behavioral models will undoubtedly lead to the development of the next generation of piperazine-based therapies for a wide range of debilitating neurological and psychiatric conditions.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR. [Link]

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry. [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. (2018). Biomedicine & Pharmacotherapy. [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Bentham Science. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. [Link]

  • Piperazine Abuse and Psychosis: A Systematic Review of the Literature. (2024). MDPI. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]

  • Translational In Vivo Assays in Behavioral Biology. (2023). Comprehensive Pharmacology. [Link]

  • What is the mechanism of Perphenazine? (2024). Patsnap Synapse. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [Link]

  • Functional assays for screening GPCR targets. (2005). Drug Discovery Today. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2025). ResearchGate. [Link]

  • Antipsychotic, antidepressant, and cognitive-impairment properties of antipsychotics: rat profile and implications for behavioral and psychological symptoms of dementia. (n.d.). Psychopharmacology. [Link]

  • Metal complex with piperazine ring-based ligand and their biological activities. (2024). Inorganica Chimica Acta. [Link]

  • Piperazinylalkyl heterocycles as potential antipsychotic agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. (2019). MDPI. [Link]

Sources

Application Note: Utilizing Methyl 1-benzyl-4-methylpiperazine-2-carboxylate in Cell-Based GPCR and Transporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Scaffold Significance

The piperazine ring is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics and kinase inhibitors[1]. Specifically, benzylpiperazine derivatives—such as 1-benzyl-4-methylpiperazine (MBZP)—exhibit well-documented, high-affinity interactions with monoamine systems, including serotonin (5-HT) receptors, dopamine transporters (DAT), and the Trace Amine-Associated Receptor 1 (TAAR1)[2],[3],[4].

The compound Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS: 56903-88-9) expands upon this established pharmacophore by introducing a conformationally constrained C2-methyl ester[5],[6]. This orthogonal functional group serves as a critical synthetic handle. Rather than testing the ester directly, medicinal chemists typically hydrolyze the ester to a carboxylic acid, followed by rapid amide coupling to generate diverse, focused libraries. Evaluating these novel derivatives requires robust, high-throughput cell-based assays that preserve the native membrane environment of the target receptors.

Assay Logic & Pathway Visualization

To accurately profile the biological activity (agonist, antagonist, or allosteric modulator) of piperazine-2-carboxylate derivatives, biochemical binding assays are insufficient. G-Protein Coupled Receptors (GPCRs) require an intact lipid bilayer to couple effectively with intracellular G-proteins.

Depending on the target, benzylpiperazines typically modulate either adenylyl cyclase (via Gαs or Gαi) or phospholipase C (via Gαq)[7]. Therefore, we employ two orthogonal cell-based functional readouts:

  • HTRF cAMP Accumulation Assay: For Gs/Gi-coupled targets (e.g., TAAR1, 5-HT1A).

  • FLIPR Intracellular Calcium Flux Assay: For Gq-coupled targets (e.g., 5-HT2A).

G Ligand Piperazine Scaffold (CAS: 56903-88-9) GPCR Target GPCR (e.g., TAAR1, 5-HT) Ligand->GPCR Ligand Binding Gs Gαs / Gαi Protein GPCR->Gs Conformational Change Gq Gαq Protein GPCR->Gq Conformational Change AC Adenylyl Cyclase Gs->AC Modulation (+/-) PLC Phospholipase C Gq->PLC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Pathway Readout1 HTRF / AlphaScreen cAMP->Readout1 TR-FRET Signal Readout2 FLIPR (Fluo-4 AM) Ca2->Readout2 Fluorescence

GPCR signaling pathways and corresponding cell-based assay readouts for piperazine derivatives.

Detailed Experimental Methodologies

Protocol A: Compound Preparation & Orthogonal Viability Screen

Before functional profiling, all synthesized derivatives must be screened for cytotoxicity. A false-positive antagonist signal can easily result from compound-induced cell death.

  • Solubilization: Dissolve the Methyl 1-benzyl-4-methylpiperazine-2-carboxylate derivatives in 100% anhydrous DMSO to create 10 mM stock solutions.

  • Viability Counter-Screen: Seed the target cell line (e.g., CHO-K1 or HEK293) in a 384-well plate. Treat with a 10-point dose-response of the test compounds (top concentration 100 µM).

  • Readout: After 24 hours, add CellTiter-Glo® reagent. Luminescence is directly proportional to ATP levels, confirming metabolically active cells. Only compounds with a CC50 > 10x their functional EC50 should be advanced.

Protocol B: HTRF cAMP Accumulation Assay (Gs/Gi-Coupled Targets)

This protocol is optimized for targets like the Trace Amine-Associated Receptor 1 (TAAR1), which is deeply implicated in monoamine signaling and frequently targeted by piperazine derivatives[7].

Causality & Validation: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Endogenous cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. Therefore, an increase in intracellular cAMP results in a decrease in the TR-FRET signal. To ensure the assay is a self-validating system, every plate must include a full dose-response of a known reference agonist (e.g., β-phenylethylamine (PEA) for TAAR1, literature EC50 ~193 nM[7]) to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the cellular degradation of cAMP, ensuring the signal accumulates to detectable levels.

  • Compound Addition: Dispense 5 µL of cells (10,000 cells/well) into a 384-well low-volume white plate. Add 5 µL of 2X concentrated test compounds.

  • Incubation: Incubate for 30–45 minutes at room temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol C: FLIPR Intracellular Calcium Flux Assay (Gq-Coupled Targets)

For piperazine derivatives targeting Gq-coupled receptors (e.g., 5-HT2A), intracellular calcium release is the primary functional readout[8].

Causality & Validation: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorescent dye intracellularly. Probenecid is strictly required in the loading buffer to inhibit organic anion transporters that would otherwise actively pump the dye out of the cytoplasm, leading to rapid signal degradation.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

    • Expert Insight: To force Gs/Gi coupled receptors to signal through the calcium pathway for easier HTS screening, cells can be co-transfected with a chimeric G-protein such as Gqi5.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid, 0.04% Pluronic F-127 in HBSS/HEPES).

  • Incubation: Incubate for 1 hour at 37°C in the dark.

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Automatically inject 10 µL of 3X concentrated test compounds. Record kinetic fluorescence every 1 second for 3 minutes. Calculate the maximum minus minimum (Max-Min) relative fluorescence units (RFU).

Quantitative Data Interpretation

The following table summarizes a representative structure-activity relationship (SAR) profile when utilizing the Methyl 1-benzyl-4-methylpiperazine-2-carboxylate scaffold to generate a focused library. Note: Data is illustrative of typical SAR progression for this chemical class.

Compound IDModification at C2TAAR1 (cAMP) EC50 (nM)5-HT2A (Ca2+) IC50 (nM)Cell Viability (CC50, µM)
Scaffold (CAS 56903-88-9) Methyl ester>10,000>10,000>100
Derivative A Carboxylic acid4,500>10,000>100
Derivative B Benzyl amide2301,200>100
Derivative C 4-Fluorophenyl amide4535085
Reference (PEA) N/A193N/A>100

Table 1: Representative functional profiling of piperazine-2-carboxylate derivatives across monoamine GPCRs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 763557, 1-Benzyl-4-methyl-piperazine". PubChem. URL: [Link]

  • European Union Drugs Agency (EUDA). "BZP/piperazines drug profile". EUDA Publications. URL:[Link]

  • Reese, E. A., et al. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". PubMed Central (PMC). URL:[Link]

Sources

Application Note: Characterizing Piperazine Ligand-Receptor Interactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for studying the receptor binding of piperazine ligands.

Introduction: The Significance of Piperazine Ligands in Pharmacology

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of marketed drugs and its ability to interact with a wide array of biological targets.[1][2] Piperazine derivatives are particularly prominent as ligands for G-protein coupled receptors (GPCRs) and neurotransmitter transporters, making them crucial in the development of therapeutics for central nervous system (CNS) disorders like schizophrenia, depression, and anxiety.[3][4]

The pharmacological activity of these compounds is dictated by their binding affinity, kinetics, and selectivity for their target receptors, which primarily include dopaminergic, serotonergic, and sigma receptors.[1][2][5] A fundamental step in the drug discovery pipeline is therefore the precise characterization of these binding events. This guide provides a detailed overview of the core methodologies used to quantify the interaction between piperazine ligands and their receptor targets, offering both field-proven protocols and the rationale behind key experimental choices.

Core Methodologies for Receptor Binding Analysis

The selection of an appropriate assay technology is critical and depends on the specific questions being asked—whether the goal is high-throughput screening, detailed kinetic analysis, or thermodynamic profiling. We will explore three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand and its receptor.[6] They are highly sensitive and provide robust data on receptor expression (Bmax) and the binding affinity of both radiolabeled (Kd) and unlabeled ligands (Ki).[7] The most common format for studying piperazine ligands is the competition binding assay.

Causality Behind the Method: The principle of a competition assay is indirect measurement. A constant, low concentration of a high-affinity radioligand is incubated with the receptor source. In parallel incubations, increasing concentrations of an unlabeled test compound (the piperazine ligand) are added. The test compound competes with the radioligand for the same binding site. By measuring the decreasing radioactivity bound to the receptor, we can determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value). This value is then converted to the equilibrium dissociation constant (Ki), a true measure of affinity.

G cluster_prep Step 1: Preparation cluster_incubation Step 2: Incubation cluster_separation Step 3: Separation cluster_quant Step 4: Quantification & Analysis Membrane Receptor Source (e.g., Cell Membranes) Incubate Incubate to Equilibrium (e.g., 60 min, 30°C) Membrane->Incubate Radio Radioligand (Fixed Concentration) Radio->Incubate TestCmpd Test Piperazine Ligand (Varying Concentrations) TestCmpd->Incubate Filter Rapid Vacuum Filtration (PEI-Treated GF/C Filter) Incubate->Filter Separate Bound from Free Ligand Count Scintillation Counting (Measure Bound Radioactivity) Filter->Count Analysis Data Analysis (Calculate IC50 and Ki) Count->Analysis

Caption: Workflow for a competition radioligand binding assay.

Protocol 2.1.1: Competition Radioligand Binding Assay (Filtration Method)

This protocol is a self-validating system for determining the binding affinity (Ki) of a test piperazine ligand for a target receptor (e.g., human Dopamine D2 receptor).

A. Materials & Reagents:

  • Receptor Source: Frozen cell membranes from a stable cell line overexpressing the target receptor (e.g., CHO-K1 cells with human D2 receptor).[8]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone). Choose a radioligand with a specific activity >20 Ci/mmol for tritiated compounds.[8]

  • Test Compound: The piperazine ligand of interest, dissolved in an appropriate solvent (e.g., DMSO).[9]

  • Non-specific Binding (NSB) Agent: A high concentration (typically 10 µM) of a known, unlabeled ligand that saturates the receptor (e.g., Haloperidol).[9][10]

  • Assay Buffer: Buffer composition is critical and should be optimized. A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester or vacuum manifold.[11]

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C or GF/B), pre-soaked for at least 30 minutes in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8][9]

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

  • Scintillation Counter: A microplate-compatible scintillation counter.

B. Step-by-Step Methodology:

  • Receptor Membrane Preparation: Thaw the frozen cell membrane aliquot on ice. Once thawed, resuspend the membranes in ice-cold Assay Buffer to a pre-optimized concentration (e.g., 5-20 µg protein per well).[11] Homogenize briefly using a Polytron or by passing through a fine-gauge needle to ensure a uniform suspension. Keep on ice at all times.

  • Assay Plate Setup: The assay is typically performed in a 96-well plate. Designate wells for:

    • Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB agent.

    • Test Compound: Contains receptor membranes, radioligand, and serial dilutions of the piperazine ligand.

  • Pipetting Sequence (Final Volume: 250 µL):

    • Add 50 µL of Assay Buffer (for TB wells), NSB agent (for NSB wells), or the appropriate piperazine ligand dilution to the designated wells.

    • Add 50 µL of the radioligand solution (prepared in Assay Buffer at 5x the final desired concentration, e.g., ~Kd of the radioligand).

    • Initiate the binding reaction by adding 150 µL of the prepared receptor membrane suspension to all wells.[11]

  • Incubation: Seal the plate and incubate with gentle agitation for a pre-determined time to reach equilibrium (typically 60-120 minutes) at a constant temperature (e.g., 25°C or 37°C).[9][11]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration using the cell harvester over the PEI-treated filter plate. This step separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Immediately wash the filters 3-4 times with 200-300 µL of ice-cold Wash Buffer per well to remove any remaining unbound radioligand.[11]

  • Filter Plate Processing: Dry the filter plate (e.g., 30 minutes at 50°C).[11] Seal the bottom of the plate, add scintillation cocktail to each well (e.g., 50 µL), and seal the top.

  • Quantification: Allow the plates to equilibrate in the dark for a few hours. Count the radioactivity in each well using a scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the piperazine test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[11]

ParameterTypical RangeRationale
Receptor Protein5-100 µ g/well Amount should be low enough to ensure radioligand depletion is <10% of total added.[7]
Radioligand Conc.0.5 - 2 x KdBalances a strong signal with sensitivity to competition by the test ligand.
Incubation Time60 - 120 minMust be sufficient to allow the binding reaction to reach equilibrium.[7]
Incubation Temp.25°C - 37°CHigher temperatures can shorten time to equilibrium but may affect receptor stability.[7]
NSB Agent Conc.>100 x Ki of agentEnsures complete saturation of specific binding sites to accurately define non-specific binding.

Table 1: Typical parameters for radioligand binding assays.

Alternative: Scintillation Proximity Assay (SPA) For higher throughput, SPA offers a homogeneous "mix-and-measure" alternative that requires no filtration.[13] In this method, receptor membranes are coupled to scintillant-impregnated microbeads.[14] Only radioligand molecules that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal, while unbound radioligand in the solution is too distant to be detected.[13][15] This eliminates the wash steps, making it highly amenable to automation.[16]

Surface Plasmon Resonance (SPR): Real-Time Kinetic and Affinity Analysis

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real time.[17] It provides a wealth of information beyond simple affinity, including the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒբբ) of the piperazine ligand.[18]

Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[19] First, the receptor protein is immobilized onto the chip surface. A solution containing the piperazine ligand (the "analyte") is then flowed over the surface. As the ligand binds to the immobilized receptor, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is measured in real time and plotted as a sensorgram (Response Units vs. Time).[20] The shape of the curve during the association and dissociation phases allows for the direct calculation of kinetic rate constants.

G cluster_prep Step 1: Immobilization cluster_binding Step 2: Binding Analysis cluster_phases Sensorgram Phases Receptor Target Receptor Chip Sensor Chip (e.g., CM5) Receptor->Chip Covalent Coupling Analyte Piperazine Ligand (Analyte Injections) Sensorgram Real-Time Sensorgram Analyte->Sensorgram Flow over Chip Baseline Baseline Association Association (kon) Baseline->Association Analyte Injection Dissociation Dissociation (koff) Association->Dissociation Buffer Flow Regeneration Regeneration Dissociation->Regeneration Regeneration Pulse G cluster_setup Step 1: Setup cluster_titration Step 2: Titration cluster_analysis Step 3: Analysis Syringe Syringe: Piperazine Ligand Injection Serial Injections Syringe->Injection Cell Sample Cell: Purified Receptor Thermogram Raw Thermogram (Power vs. Time) Injection->Thermogram Measures Heat Change Integration Integrate Peaks Thermogram->Integration Isotherm Binding Isotherm (kcal/mol vs. Molar Ratio) Integration->Isotherm Thermo Thermodynamic Profile (Kd, n, ΔH, ΔS) Isotherm->Thermo Fit to Model

Caption: Principle and workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Protocol 2.3.1: Direct Binding Measurement via ITC

A. Materials & Reagents:

  • ITC Instrument: (e.g., Malvern MicroCal series).

  • Receptor Protein: Highly purified (>95%) and accurately quantified protein in the ITC cell.

  • Piperazine Ligand: Highly pure ligand of known concentration in the syringe. Ligand concentration should typically be 10-20 times the protein concentration. [21]* Dialysis Buffer: Both the protein and ligand MUST be in an identical, extensively dialyzed buffer to minimize heats of dilution. [22] B. Step-by-Step Methodology:

  • Sample Preparation: Prepare the protein and ligand samples in the exact same buffer. Thoroughly degas both samples before loading to prevent bubbles.

  • Instrument Setup: Clean the sample cell and syringe meticulously. Perform a control titration by injecting the ligand from the syringe into the buffer-filled sample cell to determine the heat of dilution. [23]3. Loading: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.

  • Titration: Equilibrate the system at the desired temperature. Program the instrument to perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak in the raw thermogram to determine the heat change for that injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters (n, Ka, ΔH).

TechniquePrimary OutputAdvantagesConsiderations
Radioligand Assay Affinity (Ki), Receptor Density (Bmax)Gold standard, high sensitivity, robust for crude preparations (membranes). [7]Requires radioactivity, indirect measurement, no kinetic or thermodynamic data. [24]
Surface Plasmon Resonance (SPR) Kinetics (kₐ, kₔ), Affinity (KD)Real-time, label-free, provides kinetic information, requires small sample amounts. [17]Requires purified protein, receptor immobilization can affect activity, mass transport limitations.
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)Gold standard for thermodynamics, in-solution, label-free, direct measurement. Requires large amounts of highly pure sample, lower throughput, sensitive to buffer mismatch. [22]

Table 2: Comparison of key receptor binding assay methodologies.

Conclusion

Characterizing the binding of piperazine ligands to their cognate receptors is a cornerstone of modern drug discovery. The choice of experimental setup is paramount and should be guided by the specific scientific question. Radioligand binding assays remain an indispensable tool for affinity screening, particularly in early discovery phases. For a deeper understanding of the interaction dynamics, label-free techniques like SPR provide invaluable real-time kinetic data, while ITC offers a complete thermodynamic profile of the binding event. By employing these robust and self-validating protocols, researchers can generate high-quality, reproducible data to drive the optimization of novel piperazine-based therapeutics.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved March 7, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry, 15(1). Retrieved March 7, 2026, from [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. Retrieved March 7, 2026, from [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Instituto de Química Física "Rocasolano". Retrieved March 7, 2026, from [Link]

  • Butini, S., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5199. Retrieved March 7, 2026, from [Link]

  • Kciuk, M., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3788. Retrieved March 7, 2026, from [Link]

  • Heukers, R., et al. (2019). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 9(1), 16428. Retrieved March 7, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 7, 2026, from [Link]

  • Lever, J. R., et al. (2013). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of pharmacological and toxicological methods, 68(1), 6-13. Retrieved March 7, 2026, from [Link]

  • Zhou, H., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved March 7, 2026, from [Link]

  • Pireddu, R., & Sinigaglia, A. (2021). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments: JoVE, (176). Retrieved March 7, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved March 7, 2026, from [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. (2012, July 24). Biocompare. Retrieved March 7, 2026, from [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. Retrieved March 7, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org. Retrieved March 7, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Drug Delivery and Therapeutics, 14(12-S). Retrieved March 7, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1376-1393. Retrieved March 7, 2026, from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved March 7, 2026, from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved March 7, 2026, from [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Nicoya. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2025, September 11). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Scintillation proximity assay. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved March 7, 2026, from [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved March 7, 2026, from [Link]

  • Assay of CB1 Receptor Binding. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State. Retrieved March 7, 2026, from [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. Retrieved March 7, 2026, from [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025, April 29). Bitesize Bio. Retrieved March 7, 2026, from [Link]

  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Streamlining the Synthesis of Monosubstituted Piperazines with Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its ability to enhance critical drug properties like aqueous solubility and bioavailability.[1][2] However, the synthesis of N-monosubstituted piperazines, which are crucial building blocks for a vast array of pharmaceuticals, is fundamentally challenged by the competing formation of undesired 1,4-disubstituted byproducts.[1][3][4] Traditional batch synthesis often relies on multi-step protecting group strategies to achieve selectivity, which can be time-consuming and inefficient.[4][5] This application note details the strategic advantages and practical implementation of continuous flow chemistry as a superior methodology for the selective synthesis of monosubstituted piperazines. We provide detailed protocols leveraging an efficient in situ mono-protonation strategy that avoids protecting groups, thereby improving atom economy and simplifying workflows.[5][6][7] By harnessing the precise control over stoichiometry, reaction time, and temperature afforded by flow reactors, these methods offer enhanced safety, scalability, and reproducibility, directly addressing the core challenges of piperazine chemistry.[3][8]

The Core Challenge: Achieving Selective Monofunctionalization

Piperazine is a symmetrical diamine, meaning both nitrogen atoms possess nearly identical nucleophilicity.[3] When reacted with an electrophile (e.g., an alkyl halide or acyl chloride) in a traditional batch process, the reaction often yields a statistical mixture of unreacted starting material, the desired monosubstituted product, and the undesired disubstituted byproduct.[7] Controlling this selectivity is the primary hurdle in piperazine chemistry.

Traditional Strategies and Their Limitations:

  • Protecting Groups: The most common batch approach involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc).[1][5] This forces the reaction to occur at the unprotected nitrogen. However, this adds two steps to the synthesis (protection and deprotection), increasing time, cost, and waste while reducing the overall yield.[4][5]

  • Stoichiometric Control: Using a large excess of piperazine can statistically favor mono-substitution.[7] This strategy suffers from poor atom economy and necessitates a challenging purification process to remove the excess piperazine.[5]

The Flow Chemistry Advantage:

Continuous flow chemistry offers a transformative solution. By continuously pumping reagent streams into a micro-reactor or capillary, we gain unparalleled control over reaction parameters.[8] For piperazine synthesis, this translates to:

  • Precise Stoichiometric Control: Reagents are mixed at a precise, constant ratio at the point of reaction, minimizing local excesses of the electrophile that lead to disubstitution.[7]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid and uniform heating, leading to consistent reaction conditions and minimizing side-product formation.[9][10]

  • Enhanced Safety: Hazardous or highly reactive intermediates are generated and consumed in small volumes within the reactor, significantly improving process safety.[3][9][10]

  • Seamless Scalability: Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-optimization required for batch scale-up.[3][8]

A Protecting-Group-Free Strategy: In Situ Mono-Protonation

A highly effective strategy for achieving mono-selectivity is the in situ mono-protonation of piperazine.[5][7] By reacting piperazine with one equivalent of acid, a piperazin-1-ium salt is formed. The protonated nitrogen becomes significantly less nucleophilic, effectively deactivating it and directing functionalization exclusively to the free, non-protonated nitrogen.[7] This one-pot method is exceptionally well-suited for adaptation to a two-channel continuous flow system.

G cluster_batch Traditional Batch Synthesis (Protecting Group) cluster_flow Continuous Flow Synthesis (Direct) b1 Step 1: Protect (e.g., Boc₂O) b2 Step 2: Functionalize (e.g., R-X) b1->b2 b3 Step 3: Deprotect (e.g., TFA) b2->b3 b4 Purification b3->b4 f1 Step 1: In-line Mixing & Reaction f2 In-line Workup (Optional) f1->f2 f3 Collection & Purification f2->f3 G P1 Pump A (Piperazine Mono-salt) T T-Mixer P1->T P2 Pump B (Electrophile) P2->T R Heated Reactor Coil (Residence Time Zone) T->R BPR Back Pressure Regulator (BPR) R->BPR C Product Collection BPR->C

Caption: General schematic of a two-pump flow reactor system.

Protocol 1: Continuous Flow N-Alkylation of Piperazine

This protocol describes the direct N-alkylation using an alkyl halide, adapted from established one-pot batch procedures. [5][6][11] Step 1: Reagent Preparation

  • Solution A (Pump A): In a volumetric flask, dissolve piperazine (2.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol to create a solution of in situ generated piperazine monohydrochloride. A typical concentration is 0.5 M with respect to the monohydrochloride.

    • Rationale: This creates the mono-protonated piperazine species required for selective alkylation. [12]Methanol is a common solvent for these reactions. [5]* Solution B (Pump B): Dissolve the alkyl halide (e.g., benzyl bromide, 1.0 eq) in methanol at the same concentration (0.5 M).

Step 2: System Setup and Execution

  • Set up the flow reactor system as shown in the diagram above. A 10 mL PFA tubing reactor coil is suitable.

  • Set the reactor temperature to 60 °C.

  • Set the back-pressure regulator to 100 psi (ca. 7 bar).

    • Rationale: Applying moderate back pressure prevents solvent outgassing at elevated temperatures, ensuring a stable and reproducible flow.

  • Set the flow rates for both Pump A and Pump B to 0.5 mL/min.

    • Calculation: Total flow rate = 1.0 mL/min. With a 10 mL reactor volume, the residence time (the time reagents spend in the heated zone) is 10 minutes.

  • Begin pumping both solutions into the reactor. Discard the initial output (approx. 2-3 reactor volumes) to allow the system to reach a steady state.

  • Collect the product stream in a flask containing a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl generated during the reaction.

Step 3: Workup and Purification

  • Once the collection is complete, concentrate the quenched reaction mixture under reduced pressure to remove the methanol.

  • Perform a standard aqueous workup. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x). [1]3. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure monosubstituted piperazine. [13]

Protocol 2: Continuous Flow N-Acylation of Piperazine

This protocol adapts the mono-protonation strategy for the synthesis of N-acylpiperazines.

Step 1: Reagent Preparation

  • Solution A (Pump A): Prepare the piperazine monohydrochloride solution in methanol as described in Protocol 1.

  • Solution B (Pump B): Dissolve the acylating agent (e.g., benzoyl chloride, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.1 eq) in methanol at the same concentration (0.5 M).

    • Rationale: The added base is required to neutralize the HCl generated in situ from the acylation reaction, preventing it from protonating and deactivating the remaining free piperazine.

Step 2: System Setup and Execution

  • Set up the flow reactor system. A 5 mL reactor coil is often sufficient.

  • Set the reactor temperature to 25 °C (room temperature). Acylation is typically rapid.

  • Set the back-pressure regulator to 50 psi (ca. 3.5 bar).

  • Set the flow rates for both pumps to 0.5 mL/min, resulting in a 5-minute residence time.

  • Commence pumping and collect the product stream after the system stabilizes.

Step 3: Workup and Purification

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Representative Data and Troubleshooting

The following table summarizes expected outcomes for the N-alkylation of piperazine with various electrophiles using the flow protocol.

ElectrophileTemperature (°C)Residence Time (min)Typical Yield (%)Notes
Benzyl Bromide6010>90%Highly reactive electrophile.
4-Fluorobenzyl Chloride6512>85%Requires slightly higher temp/longer time. [5]
Ethyl Bromoacetate5010~80%Product is an important ester intermediate.
Methyl Chlorocarbonate255>95%A rapid acylation-type reaction. [11]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Residence time is too short. 2. Temperature is too low.1. Decrease the flow rate to increase residence time. 2. Incrementally increase the reactor temperature (e.g., in 5-10 °C steps).
Formation of Disubstituted Byproduct 1. Incorrect stoichiometry in feed solutions. 2. Inefficient mixing.1. Carefully verify the concentrations of your stock solutions. Ensure a slight excess of piperazine mono-salt relative to the electrophile. 2. Use a more efficient micromixer if available.
System Clogging 1. Precipitation of salts (e.g., piperazine HCl). 2. Product insolubility.1. Ensure complete dissolution of reagents in stock solutions. 2. Consider switching to a co-solvent system (e.g., Methanol/Acetonitrile) to improve solubility.

Conclusion

Continuous flow chemistry represents a paradigm shift for the synthesis of monosubstituted piperazines. By moving away from traditional, multi-step batch methods and embracing direct, protecting-group-free strategies, researchers can achieve higher yields, purity, and reproducibility. The in situ mono-protonation method, when translated into a continuous flow process, provides a robust, efficient, and scalable platform for generating these high-value pharmaceutical building blocks. This approach not only accelerates discovery and development timelines but also aligns with the principles of green chemistry by improving atom economy and process safety.

References

  • Vertex AI Search Result. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

  • Ševčík, R., et al. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Proceedings, 2(1), 1. Available at: [Link]

  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. Available at: [Link]

  • Pazdera, P., et al. (2020). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. ResearchGate. Available at: [Link]

  • Cousins, A., et al. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Vertex AI Search Result.
  • Vertex AI Search Result.
  • Singh, S., & Sharma, U. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. Available at: [Link]

  • Vertex AI Search Result.
  • AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. Available at: [Link]

  • Yoshimatsu, K., et al. (2023). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC. Available at: [Link]

  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Vertex AI Search Result. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • ResearchGate. (n.d.). Direct electrophilic N‐alkylation of piperazine under controlled... Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals seeking to optimize the yield and purity of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate . Functionalizing piperazine cores requires precise orthogonal control. Here, we provide field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome common synthetic bottlenecks.

Mechanistic Workflow & Causality

Synthesizing Methyl 1-benzyl-4-methylpiperazine-2-carboxylate presents a classic regioselectivity challenge: the piperazine ring contains two nitrogen centers (N1 and N4) with differing steric and electronic environments.

The Challenge: Direct alkylation using benzyl halides typically fails. The N4 position (a tertiary amine) is less sterically hindered and highly nucleophilic compared to the secondary N1 amine, which is partially shielded by the adjacent C2-methyl ester. Attempting direct benzylation results in preferential attack at N4, yielding a quaternary ammonium salt byproduct rather than the desired N1-alkylated product.

The Optimized Strategy: To achieve high yields, we utilize a two-step pathway starting from commercially available 4-methylpiperazine-2-carboxylic acid .

  • Esterification: A standard Fischer esterification locks the C2 position.

  • Selective N1-Benzylation via Reductive Amination: Reductive amination is a superior method for N-alkylation compared to direct alkylation 1. By reacting the amine with benzaldehyde, we form an iminium ion intermediate. Because iminium formation strictly requires a primary or secondary amine, the tertiary N4 position is completely bypassed. We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is significantly milder than sodium borohydride, preventing the premature reduction of benzaldehyde into benzyl alcohol before the iminium ion can form 2.

MechanisticLogic cluster_0 Suboptimal: Direct Alkylation cluster_1 Optimal: Reductive Amination Start Methyl 4-methylpiperazine- 2-carboxylate Direct Benzyl Bromide Start->Direct RedAm Benzaldehyde + STAB Start->RedAm Quat N4-Quaternary Ammonium Salt (Major Byproduct) Direct->Quat Steric hindrance at N1 directs attack to N4 Iminium N1-Iminium Ion Intermediate RedAm->Iminium Selective reaction with secondary amine Product Target Product Iminium->Product In situ reduction by STAB

Mechanistic divergence between direct alkylation and reductive amination strategies.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Fischer Esterification

Objective: Convert 4-methylpiperazine-2-carboxylic acid to Methyl 4-methylpiperazine-2-carboxylate.

  • Preparation: Cool 50 mL of anhydrous Methanol to 0 °C under an inert atmosphere (N2/Ar).

  • Activation: Add Thionyl Chloride (2.0 equiv) dropwise to generate HCl in situ. Caution: Highly exothermic.

  • Addition: Add 4-methylpiperazine-2-carboxylic acid (1.0 equiv) portion-wise.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The mass of the starting material should be fully replaced by the[M+H]+ peak of the methyl ester.

  • Workup: Concentrate in vacuo to yield the intermediate as a hydrochloride salt. Use directly in the next step.

Step 2: Selective N1-Benzylation (Reductive Amination)

Objective: Alkylate the N1 position using benzaldehyde and STAB 3.

  • Neutralization: Suspend the ester hydrochloride salt (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add Triethylamine (1.1 equiv) and stir for 15 minutes to liberate the free base.

  • Iminium Formation: Add Benzaldehyde (1.1 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Take a micro-aliquot and perform a quick 1H NMR. The disappearance of the aldehyde proton (~10.0 ppm) confirms complete iminium formation.

  • Reduction: Add STAB (1.5 equiv) portion-wise to control any mild exotherm. Stir for 6–12 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Dichloromethane (DCM). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.

SynthesisWorkflow A 4-Methylpiperazine- 2-carboxylic acid B Methyl 4-methylpiperazine- 2-carboxylate A->B SOCl2, MeOH Reflux, 12h C Methyl 1-benzyl-4-methylpiperazine- 2-carboxylate B->C Benzaldehyde, STAB DCE, AcOH, RT

Workflow for the optimized synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate.

Quantitative Data: Alkylation Method Comparison

To illustrate the necessity of the reductive amination route, the table below summarizes the quantitative outcomes of various N1-alkylation strategies.

Alkylation StrategyReagents & SolventsMajor ByproductsTypical YieldMechanistic Notes
Direct Alkylation Benzyl Bromide, K2CO3, DMFN4-quaternary ammonium salt< 20%N4 is more nucleophilic; poor regioselectivity.
Reductive Amination (Strong Hydride) Benzaldehyde, NaBH4, MeOHBenzyl alcohol, unreacted amine40 - 50%NaBH4 reduces the aldehyde before iminium formation completes.
Reductive Amination (Mild Hydride) Benzaldehyde, STAB, DCETrace benzyl alcohol85 - 95% Optimal. STAB selectively reduces the iminium ion over the aldehyde.

Troubleshooting & FAQs

Q: Why is my yield low during the N1-benzylation step, even when using STAB? A: The N1 position is sterically hindered by the adjacent C2-methyl ester. If STAB is added simultaneously with the benzaldehyde, it may slowly reduce the aldehyde to benzyl alcohol before the sterically hindered iminium ion has time to fully form. Solution: Always allow 1 to 2 hours of stirring before adding the STAB. If the reaction is still sluggish, adding a catalytic amount of acetic acid (AcOH) or utilizing molecular sieves can help drive the dehydration equilibrium forward.

Q: I am observing incomplete conversion during the reduction phase. What is the cause? A: Sodium triacetoxyborohydride (STAB) is water- and air-sensitive. Once a bottle is opened, its active borohydride content degrades over time due to ambient moisture 4. Solution: Always use fresh STAB or conduct a quantitative assay to determine its potency. We recommend using a 1.4 to 1.5 molar excess of STAB to compensate for minor reagent degradation and ensure full conversion.

Q: Can I start with piperazine-2-carboxylic acid instead of the 4-methyl derivative? A: Yes, but it introduces unnecessary complexity. Starting from the unmethylated core requires orthogonal protecting groups (e.g., Boc protection at N1) to selectively methylate N4 via the Eschweiler-Clarke reaction (formaldehyde/formic acid). You would then need to deprotect N1 before executing the benzylation. Starting directly with 4-methylpiperazine-2-carboxylic acid eliminates two synthetic steps and significantly improves the overall isolated yield.

Q: How do I prevent ester hydrolysis during the final workup? A: The C2-methyl ester is susceptible to hydrolysis under strongly basic conditions. Solution: Avoid using strong bases like NaOH or KOH during the quench. Stick to mild bases like saturated aqueous NaHCO3, and keep the biphasic mixture at or below room temperature during the extraction process.

References

  • 4-Methylpiperazine-2-carboxylic acid | 721876-16-0 BenchChem
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • A Quantitative Assay of Sodium Triacetoxyborohydride ACS Public
  • Integrating Siderophore Substructures in Thiol-Based Metallo-β-Lactamase Inhibitors MDPI

Sources

Optimization of Buchwald-Hartwig amination for N-aryl piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Technologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Buchwald-Hartwig amination of N-aryl piperazines.

Piperazine is one of the most frequently utilized heterocycles in FDA-approved drugs, prized for its ability to modulate physicochemical properties and arrange pharmacophores[1]. However, its strong chelating ability and dual secondary amines make it a notoriously difficult substrate for palladium-catalyzed C-N bond formation[2][3]. This guide synthesizes field-proven insights and authoritative literature to help you diagnose failures, optimize conditions, and establish robust, self-validating protocols.

I. Diagnostic Logic & Workflow

Before altering reaction parameters, it is critical to identify the specific failure mode of your catalytic cycle. Use the diagnostic workflow below to isolate the root cause of low yields.

BHA_Troubleshooting Start Low Yield in Piperazine Amination CheckSM Is Aryl Halide Consumed? Start->CheckSM Byproducts Analyze Byproducts CheckSM->Byproducts Yes Inactive Catalyst Poisoning / Inactive CheckSM->Inactive No BisAryl Bis-arylation Detected? Byproducts->BisAryl Dehal Dehalogenation Detected? Byproducts->Dehal FixCat Use Pd G3/G4 Precatalyst + RuPhos/XPhos Inactive->FixCat FixBis Use >3 eq Piperazine or N-Boc Protection BisAryl->FixBis Yes FixDehal Switch to Milder Base (Cs2CO3 or K3PO4) Dehal->FixDehal Yes

Troubleshooting workflow for diagnosing failures in piperazine N-arylation.

II. Core Troubleshooting Guide

Q: My reaction stalls completely, and I observe a black precipitate shortly after heating. What is causing this, and how do I fix it? A: Severe Catalyst Poisoning via Competitive Chelation.

  • Causality: Unprotected piperazine is a strong bidentate chelator. If the active mono-ligated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     species is not generated rapidly, piperazine will coordinate to the 
    
    
    
    precatalyst, forming an off-cycle, thermodynamically stable complex that permanently halts the catalytic cycle. The black precipitate is "Pd black," indicating that the palladium has aggregated out of solution due to a lack of stabilizing ligands or exposure to oxygen[4].
  • Resolution: Transition away from traditional

    
     systems for difficult substrates. Instead, utilize bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) paired with modern Pd G3 or G4 precatalysts[2][4]. These precatalysts quantitatively and rapidly generate the active 
    
    
    
    species, outcompeting the amine for palladium coordination and facilitating rapid oxidative addition[4][5].

Q: LC-MS analysis shows a significant amount of


-diarylated piperazine byproduct. How can I favor mono-arylation? 
A: Over-arylation due to Uncontrolled Stoichiometry or High Reactivity. 
  • Causality: Piperazine contains two reactive secondary amines. While the first arylation lowers the nucleophilicity of the second nitrogen, it can still undergo a second oxidative addition/reductive elimination sequence if the local concentration of the electrophile remains high relative to the unreacted piperazine[2][3].

  • Resolution:

    • Stoichiometric Control: Use a large excess of piperazine (1.5 to 5.0 equivalents). In some "neat" applications, piperazine can even serve as the solvent[2]. Slowly adding the aryl halide via a syringe pump maintains a high nucleophile-to-electrophile ratio.

    • Protecting Groups: The most definitive solution is to use a mono-protected derivative, such as N-Boc-piperazine. The Boc group prevents bis-arylation entirely and can be cleanly removed post-coupling using acidic conditions[1][2].

Q: My aryl halide is consumed, but I am seeing dehalogenation or degradation of my substrate rather than the desired product. A: Base-Mediated Side Reactions.

  • Causality: Strong, nucleophilic bases like

    
     are standard for Buchwald-Hartwig aminations but can promote 
    
    
    
    -hydride elimination (leading to dehalogenation) or hydrolyze base-sensitive moieties like esters or glutarimides[6][7].
  • Resolution: Shift to milder, insoluble inorganic bases like

    
     or 
    
    
    
    [2]. For highly sensitive substrates, soluble non-nucleophilic bases such as LHMDS have proven highly effective. For example, LHMDS paired with BrettPhos or RuPhos successfully accelerates amination while entirely suppressing the hydrolysis of sensitive glutarimide rings[7].

III. Quantitative Data: Catalyst & Ligand Selection Matrix

Selecting the right combination of precatalyst, ligand, and base is the most critical parameter in your experimental design. The table below summarizes optimized conditions based on the substrate profile.

Catalyst / PrecatalystLigandBaseOptimal Substrate ProfileTypical YieldRef
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(2 mol%)
RuPhos

Standard aryl chlorides/bromides80–95%[2]
Pd G3 / G4 XPhos

Electron-rich, sterically hindered75–90%[2][4]

(5 mol%)
BrettPhosLHMDSBase-sensitive heterocycles78–93%[7]

BINAP

Unprotected piperazine (High Temp)55–59%

IV. Validated Standard Operating Procedure (SOP)

This protocol utilizes a Pd G3 precatalyst to ensure a self-validating system . By carefully observing the physical state of the reaction at specific checkpoints, you can confirm whether the catalytic cycle is active or stalled.

Objective: Mono-arylation of an aryl bromide using N-Boc-piperazine. Scale: 1.0 mmol

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Solid Reagent Charging: Add the Aryl Bromide (1.0 mmol, 1.0 eq), N-Boc-piperazine (1.2 mmol, 1.2 eq), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.02 mmol, 2 mol%), and finely milled

    
     (2.0 mmol, 2.0 eq) to the vial.
    
    • Causality: Using a 1:1 ratio of Pd G3 to ligand ensures the rapid formation of the highly active

      
       species without excess uncoordinated palladium[4].
      
  • Atmosphere Exchange (Critical): Seal the vial with a septum. Evacuate the vial under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Causality: The active

      
       species is exquisitely sensitive to oxidation. Oxygen contamination will irreversibly oxidize the catalyst to inactive Pd(II) species, halting the reaction[4].
      
  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane or Toluene via syringe.

  • Activation & Heating: Stir the mixture at room temperature for 5 minutes, then heat to 80–100 °C.

    • Self-Validation Checkpoint 1: Upon heating, the solution should transition to a homogenous deep red/orange color, indicating the successful generation of the active Pd(0)-phosphine complex. If the solution rapidly turns black and opaque, oxygen has breached the system, and the catalyst has crashed out as Pd black.

  • Monitoring: After 2 hours, take a 10 µL aliquot under N2, dilute with acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: If starting material remains but no Pd black is observed, the catalytic cycle is active but stalled at the oxidative addition step. You may safely increase the temperature by 10 °C.

  • Workup: Once complete, cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium and inorganic salts, and concentrate in vacuo.

V. Frequently Asked Questions (FAQs)

Q: Can I run this reaction open to the air to save time? A: Absolutely not. While modern Pd G3/G4 precatalysts and PEPPSI™ catalysts are air- and moisture-stable on the bench as solids, the active


 species generated in situ during the reaction is highly sensitive to oxygen. A strict inert atmosphere is mandatory during the heating phase[4].

Q: My aryl halide is highly electron-rich and sterically hindered. What conditions should I start with? A: This is the most challenging substrate profile because electron-rich halides undergo oxidative addition very slowly. You must use a modern Pd-precatalyst (G3 or G4) paired with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. Use a strong base like


 or LHMDS, and be prepared to push the temperature to 80–110 °C[2].

Q: Does the particle size of my inorganic base matter? A: Yes. When using insoluble inorganic bases like


 or 

, the deprotonation step occurs at the solid-liquid boundary. Finely milled bases with a larger surface area will significantly accelerate the reaction rate compared to granular bases[6].

VI. References

  • BenchChem. "Optimizing reaction conditions for N-arylation of piperazine." BenchChem Tech Support.

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules.

  • NIH. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC.

  • ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews.

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference."

  • SGVU Journal. "Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst."

Sources

Technical Support Center: Purification of Piperazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, experience-driven solutions to the common and complex challenges encountered during the purification of piperazine carboxylate esters. The inherent basicity of the piperazine core, combined with the ester functionality, presents a unique set of purification hurdles. This guide offers both quick-reference FAQs and detailed troubleshooting workflows to help you achieve optimal purity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude piperazine carboxylate ester product?

A1: Impurities typically arise from starting materials, side reactions during synthesis, or degradation. Common species include:

  • Unreacted Starting Materials: Residual piperazine or its mono-substituted precursor is very common.

  • Di-acylated/Di-alkylated Piperazine: If starting from unsubstituted piperazine, the formation of a di-substituted byproduct is a frequent issue due to the comparable nucleophilicity of both nitrogen atoms.[1][2]

  • N-Oxides: The tertiary amine in many piperazine derivatives is susceptible to oxidation, forming N-oxides, especially if oxidative reagents or conditions are present.[3] This can also occur during storage.

  • Ring-Opened or Degradation Products: Harsh reaction conditions (e.g., high heat, strong acid/base) can lead to the degradation of the piperazine ring or hydrolysis of the ester group.[1][4]

  • Byproducts from Protecting Groups: If using protecting groups like Boc (tert-butyloxycarbonyl), incomplete deprotection or side reactions related to the protecting group can introduce impurities.[5][6]

Q2: Why does my piperazine compound streak so badly on a silica gel TLC plate and column?

A2: This phenomenon, known as "tailing," is the most common issue when chromatographing basic compounds like piperazine derivatives on standard silica gel.[7][8] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[9][10] The basic nitrogen atoms on your piperazine ester can undergo a strong acid-base interaction with these silanols. This strong, sometimes irreversible, binding causes a portion of your compound to move much slower than the bulk, resulting in a streak or "tail" rather than a compact spot or peak.[9][11] This leads to poor separation, mixed fractions, and often, low recovery.[10]

Q3: I performed an acidic wash (e.g., with dilute HCl) to remove basic impurities. Now I can't find my product in the organic layer. What happened?

A3: It is highly likely that your piperazine carboxylate ester, being basic itself, was protonated by the acid wash. This would form a water-soluble ammonium salt, causing your product to partition into the aqueous layer along with the impurities you were trying to remove.[12][13][14] This is a common pitfall. An acid wash is only effective for removing more basic impurities if your desired product has sufficiently low basicity to remain in the organic phase, which is often not the case for these scaffolds.

Detailed Troubleshooting Guides
Problem 1: Severe Tailing and Poor Separation in Silica Gel Column Chromatography

This is the most prevalent challenge. The interaction between the basic piperazine nitrogen and acidic silica silanols disrupts the chromatographic process.

Root Cause Analysis:

  • Primary Cause: Strong acid-base interaction between the analyte's basic nitrogen and the silica surface's acidic silanol groups.[9][10][11]

  • Secondary Cause: The polarity of the protonated form of the amine is much higher, causing it to bind very strongly to the polar stationary phase.[9]

Solutions & Protocols:

  • Solution A: Use of a Basic Modifier (Mobile Phase Additive)

    • Mechanism: Adding a volatile base, typically triethylamine (Et3N) or ammonium hydroxide (NH4OH), to the mobile phase "deactivates" the acidic silanol sites on the silica gel.[7][9] The modifier competes with your compound for binding to these active sites, allowing your product to elute more symmetrically.[10]

    • Protocol: Flash Chromatography with Triethylamine Modifier

      • Solvent System Selection: Develop your solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) using TLC plates.

      • Modifier Addition: To your chosen eluent, add 0.5-2% v/v of triethylamine. For example, for 1 L of eluent, add 5-20 mL of Et3N.

      • TLC Analysis: Run a new TLC plate using the modified eluent. You should observe a significant reduction in tailing and a higher Rf value.

      • Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the Et3N-modified eluent. This is a critical step to ensure the entire silica bed is neutralized.[15]

      • Sample Loading & Elution: Load your crude sample (dissolved in a minimum amount of eluent or pre-adsorbed onto silica) and run the chromatography as usual with the modified eluent.

      • Post-Purification: Triethylamine is volatile and can typically be removed along with the solvent on a rotary evaporator.

  • Solution B: Use of an Amine-Functionalized Silica Column

    • Mechanism: These columns have aminopropyl groups bonded to the silica surface, which creates a permanently basic stationary phase.[7][16] This effectively repels basic compounds, preventing the strong interactions that cause tailing, often eliminating the need for mobile phase modifiers entirely.[7][16]

    • Benefit: This approach simplifies purification by removing the need to add and later remove a modifier from the final product.[16]

Troubleshooting Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your piperazine carboxylate ester.

Purification_Workflow Purification Strategy for Piperazine Carboxylate Esters start Crude Product Mixture check_solubility Is product solid and crystalline? start->check_solubility recrystallize Attempt Recrystallization check_solubility->recrystallize Yes check_impurities What are the main impurities? check_solubility->check_impurities No (Oil/Amorphous) check_purity_xtal check_purity_xtal recrystallize->check_purity_xtal product_pure Pure Product (END) check_purity_xtal->product_pure Yes check_purity_xtal->check_impurities No acidic_imp Acidic Impurities (e.g., leftover carboxylic acid) check_impurities->acidic_imp basic_imp Basic Impurities (e.g., unreacted piperazine) check_impurities->basic_imp neutral_imp Neutral/Polar Impurities check_impurities->neutral_imp base_wash Perform Mild Basic Wash (e.g., aq. NaHCO3) acidic_imp->base_wash acid_wash_caution Acidic Wash (CAUTION) (Only if product is weakly basic) basic_imp->acid_wash_caution chromatography Proceed to Chromatography neutral_imp->chromatography base_wash->chromatography acid_wash_caution->chromatography check_chrom_tailing Does TLC show tailing? chromatography->check_chrom_tailing chrom_no_tail Standard Silica Column check_chrom_tailing->chrom_no_tail No chrom_tail Use Modified Conditions check_chrom_tailing->chrom_tail Yes chrom_no_tail->product_pure chrom_tail->product_pure

Caption: A decision workflow for selecting a purification method.

Problem 2: Removing Structurally Similar Impurities (e.g., Unreacted Piperazine Precursor)

Often, the starting materials or byproducts are chemically very similar to the desired product, making separation difficult.

Solutions:

  • Solution A: Acid/Base Extraction (Liquid-Liquid Extraction)

    • Mechanism: This technique exploits differences in the pKa values of the product and impurities. By carefully selecting the pH of an aqueous solution, one compound can be ionized (and extracted into the water layer) while the other remains neutral (and stays in the organic layer).[17][18]

    • When to Use: This is highly effective for removing acidic starting materials (using a basic wash) or highly basic impurities (using a carefully pH-controlled acidic wash).

    • Protocol: Removing an Acidic Impurity

      • Dissolve the crude product in an immiscible organic solvent (e.g., Ethyl Acetate, DCM).

      • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution to the separatory funnel.

      • Shake vigorously, venting frequently. The acidic impurity will be deprotonated to its salt form and dissolve in the aqueous layer.

      • Separate the layers.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate.

  • Solution B: Purification via Salt Formation and Recrystallization

    • Mechanism: Piperazine compounds readily form salts with acids (e.g., HCl, acetic acid).[19] These salts often have very different solubility profiles from the free base and associated impurities, making them excellent candidates for purification by selective precipitation or recrystallization.[20]

    • Protocol: Purification as a Diacetate Salt[19]

      • Dissolve the crude mixture in acetone.

      • Slowly add glacial acetic acid (at least 2 equivalents).

      • The piperazine diacetate salt of your product may precipitate out as a crystalline solid. Cool the mixture to 10-30°C to maximize precipitation.[4]

      • Isolate the solid by filtration and wash with cold acetone.

      • The pure free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the product back into an organic solvent.

Data & Reference Tables
Table 1: Common Eluent Systems for Flash Chromatography of Piperazine Esters
Solvent System (v/v)Modifier (0.5-2% v/v)PolarityTarget Compound ProfileNotes
Ethyl Acetate / HexanesTriethylamine (Et3N)Low to MediumFor less polar piperazine esters.Standard starting point. Gradient from low to high ethyl acetate content.
Dichloromethane / MethanolTriethylamine (Et3N)Medium to HighFor more polar piperazine esters.A stronger eluent system. Use with caution as methanol can slightly dissolve silica.
Dichloromethane / Methanol7N Ammonia in MethanolMedium to HighFor very basic or polar compounds.Ammonium hydroxide is more effective for very "sticky" compounds but is less volatile than Et3N.
Ethyl Acetate / HexanesNoneLow to MediumN/AOnly suitable for amine-functionalized silica columns or compounds with very low basicity.
References
  • US3481933A - Recovery and purification of piperazine.
  • US2919275A - Purification of piperazine.
  • US4661634A - Removal of impurities
  • piperazine-impurities. Pharmaffiliates. [Link]

  • TLC and streaking: why add triethylamine? Reddit. [Link]

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the... ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bristol. [Link]

  • Amine Di piperazine impurity. Veeprho. [Link]

  • Liquid/liquid Extraction. University of Colorado Boulder. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. [Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. MDPI. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Study.com. [Link]

  • Amine Oxidation Catalyzed by NO2. OSTI.gov. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF. ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Acid base extraction. YouTube. [Link]

Sources

Technical Support Center: Piperazine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilizing Piperazine Compounds for Long-Term Storage
Introduction

Welcome to the Stability Lab. If you are reading this, you are likely encountering the "Piperazine Paradox": a structure that is chemically robust enough to survive metabolic processing yet frustratingly labile during bench storage.

Piperazine (1,4-diazacyclohexane) is a secondary amine. This chemical classification dictates its storage behavior. It is not merely "sensitive to air"; it is an active scavenger of environmental electrophiles. In my experience, 80% of "purity failures" in piperazine derivatives are not synthesis errors but storage casualties caused by carbamation (reaction with CO2) or oxidative ring opening .

This guide moves beyond standard MSDS advice to provide a mechanistic troubleshooting framework.

Module 1: The Degradation Landscape

To stabilize piperazine, you must understand the three distinct pathways that degrade it.

  • Carbamation (The Invisible Impurity): Piperazine is a strong nucleophile. It reacts rapidly with atmospheric CO₂ to form piperazine carbamate (zwitterionic species). This reaction is reversible but causes "ghost peaks" in HPLC and alters stoichiometry during synthesis.

  • Oxidative Ring Opening: In the presence of light and transition metals (even trace iron in glass), the ring oxidizes to form N-formylpiperazine and ethylenediamine (EDA).

  • Hygroscopic Agglomeration: The free base is deliquescent. It absorbs moisture, which catalyzes hydrolysis and turns free-flowing powder into a cement-like solid.

Visualizing the Threat

The following diagram maps the environmental inputs to their chemical consequences.

PiperazineDegradation cluster_env Environmental Factors CO2 Atmospheric CO₂ Carbamate Piperazine Carbamate (Unstable Adduct) CO2->Carbamate O2 Oxygen + UV Light N_Oxide N-Oxides & N-Formylpiperazine O2->N_Oxide H2O Moisture (H₂O) Hydrate Piperazine Hexahydrate (Caking/Clumping) H2O->Hydrate PZ Piperazine (Secondary Amine) PZ->Carbamate Nucleophilic Attack PZ->N_Oxide Radical Oxidation PZ->Hydrate Absorption EDA Ethylenediamine (Ring Opening) N_Oxide->EDA Degradation

Figure 1: Mechanistic pathways of piperazine degradation. Note that Carbamate formation is often reversible, while Oxidative Ring Opening is permanent.

Module 2: The "Gold Standard" Storage Protocol

Target Audience: Lab Managers & QA Specialists

Do not rely on standard "tightly capped" bottles. The following SOP is designed for critical reference standards and expensive derivatives.

Step 1: The Inert Overlay (Argon vs. Nitrogen)
  • Recommendation: Use Argon , not Nitrogen.

  • The Science: Argon is heavier than air. When dispensed into a storage vial, it sinks and creates a physical blanket over the piperazine powder, actively displacing oxygen and CO₂. Nitrogen mixes more readily with air and is less effective for long-term static storage of volatile amines.

Step 2: Container Selection
  • Primary: Amber borosilicate glass (Type I).

  • Cap Liner: PTFE (Teflon) faced silicone. Avoid pulp/polyethylene liners, which breathe and release moisture.

  • Why Amber? It blocks UV radiation, which catalyzes the radical formation required for N-oxide generation [1].

Step 3: Thermal Management
  • Free Base: Store at 4°C to 8°C . Paradoxically, freezing (-20°C) can sometimes induce sublimation or phase separation in free bases if the seal is imperfect.

  • Salt Forms (HCl/Citrate): Store at room temperature (RT) in a desiccator, or -20°C for indefinite storage.

Step 4: The "Desiccation Sandwich"

For high-value libraries:

  • Place the sealed vial inside a secondary jar.

  • Fill the void space with indicating silica gel or molecular sieves.

  • Seal the outer jar. This creates a zero-humidity microenvironment.

Module 3: Troubleshooting & FAQs

Target Audience: Analytical Chemists & Bench Scientists

Q1: My piperazine sample has turned yellow. Is it ruined?

Diagnosis: Oxidative Degradation or Nitration. The Science: Pure piperazine is colorless. Yellowing indicates the formation of N-oxides or, if stored near nitric acid fumes/nitrites, N-nitroso compounds (which are carcinogenic) [2]. The Fix:

  • If slightly yellow: You can purify it via recrystallization (typically from ethanol or toluene) or sublimation (for free base).

  • If dark yellow/orange: Discard. The ring-opening products (like ethylenediamine) are difficult to separate completely.

Q2: I see "Ghost Peaks" in my HPLC that disappear when I acidify the sample.

Diagnosis: Carbamate Formation. The Science: Piperazine reacts with dissolved CO₂ in your mobile phase or solvent to form a carbamate zwitterion. This species has a different retention time than piperazine. When you add acid (low pH), the carbamate decarboxylates, releasing CO₂ and reverting to protonated piperazine [3]. The Fix:

  • Degas all HPLC solvents thoroughly.

  • Use an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) to force the equilibrium back to the piperazine form.

Q3: The powder has turned into a hard "puck" or sticky gum.

Diagnosis: Hygroscopic Deliquescence. The Science: Piperazine hexahydrate melts at ~42°C, while the anhydrous base melts at ~106°C. Absorbing water lowers the melting point depression, causing the surface to liquefy and then resolidify as a hydrate "cement" [4]. The Fix:

  • Do not chip it out (risk of glass breakage).

  • Dissolve the entire solid in the solvent you intend to use for the reaction, then determine the concentration quantitatively (e.g., via titration).

Module 4: Salt Selection Strategy

If you are synthesizing a library for long-term screening, convert the free base to a salt form immediately. The salt lattice energy protects the amine nitrogen from oxidation and CO₂ attack.

FeaturePiperazine Free BasePiperazine DihydrochloridePiperazine Citrate
CAS 110-85-0142-64-3144-29-6
Hygroscopicity High (Deliquescent)LowModerate
CO₂ Reactivity High (Forms Carbamates)NegligibleNegligible
Melting Point 106°C>300°C185°C
Storage Stability Poor (Months)Excellent (Years) Good (Years)
Solubility Water, Ethanol, ChloroformWater (Very soluble)Water

Recommendation: For long-term library storage, always convert to the Dihydrochloride salt. It is the most thermodynamically stable form.

References
  • National Carbon Capture Center. (2024). Pilot plant testing to mitigate piperazine oxidation. Retrieved from [Link]

  • Bellander, T., et al. (1985). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[1][2] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection (Carbamates).[3] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Formulation Strategies Compound: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate Chemical Class: Piperazine Carboxylate Ester / Lipophilic Basic Amine Support Level: Advanced (Tier 3)

Executive Summary: The "Why" Behind the Insoluble

As a Senior Application Scientist, I often see researchers struggle with this compound because they treat it as a generic organic solid. You are likely dealing with the free base form of the molecule.

Structurally, this compound features a lipophilic benzyl group and a methyl ester, both of which mask the polarity of the piperazine core. While the piperazine nitrogens are basic, in neutral water (pH 7), the molecule remains largely un-ionized and lipophilic (LogP ~1.8–2.2), resulting in poor aqueous solubility.

The Solution Logic: To solubilize this compound, you must either (A) exploit its basicity by protonating the nitrogens (Salt Formation) or (B) shield its lipophilic domains (Encapsulation/Co-solvency).

Part 1: Diagnostic & Initial Assessment

Before attempting a protocol, confirm your starting material state.

Observation State Solubility Profile Recommended Action
Yellow/Colorless Oil Free BaseInsoluble in water; Soluble in DMSO, EtOH, DCM.Go to Protocol A or B
White Crystalline Powder Salt Form (likely HCl)Soluble in water; Insoluble in non-polar organics.Go to Protocol C
Critical Stability Warning

CAUTION: This compound contains a methyl ester at the C2 position. Esters are susceptible to hydrolysis.

  • Avoid: Prolonged exposure to high pH (>9) or strong acids at high temperatures.

  • Best Practice: Store stock solutions in anhydrous DMSO at -20°C. Prepare aqueous dilutions fresh.

Part 2: Troubleshooting Protocols

Protocol A: The "In Situ" Salt Formation (Recommended for Aqueous Assays)

Use this when you have the free base (oil) but need an aqueous solution for biological assays.

Mechanism: You are converting the water-insoluble free base into a water-soluble hydrochloride salt in the vial.

Materials:

  • Compound (Free Base)

  • 0.1 M HCl (sterile)

  • PBS (pH 7.4)

Step-by-Step:

  • Calculate Molar Equivalents: The molecule has two basic nitrogens. However, the N1 (benzyl) is less basic due to the electron-withdrawing ester. Target 2.0 molar equivalents of HCl to ensure full protonation.

  • Dissolution: Add the calculated volume of 0.1 M HCl directly to the neat oil.

    • Visual Check: The oil should disappear and dissolve into the aqueous acid.

  • Dilution: Once dissolved, dilute immediately with PBS or water to your target concentration.

  • pH Check: Check the final pH. If it is too acidic for your cells (< pH 5), back-titrate carefully with dilute NaOH, but do not exceed pH 7.0, or the free base may precipitate.

Protocol B: The Co-Solvent System (DMSO/Tween)

Use this for high-concentration stocks or when pH modification is not permitted.

Formulation: 5% DMSO / 5% Tween-80 / 90% Saline

Step-by-Step:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 20x higher than your final target.

    • Example: If you need 1 mg/mL, make a 20 mg/mL DMSO stock.

  • Surfactant Addition: Add Tween-80 to the DMSO stock. Mix thoroughly.

    • Ratio: 1:1 (DMSO:Tween-80).

  • Aqueous Spike: Slowly add warm (37°C) saline or media to the DMSO/Tween mixture while vortexing rapidly.

    • Why? Adding water to the organic phase prevents "crashing out" (precipitation) by maintaining local solubility during mixing.

Protocol C: Cyclodextrin Complexation (Advanced)

Use this for in vivo injections (IV/IP) to avoid solvent toxicity.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, hiding the hydrophobic benzyl group inside its cavity.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the compound (Free Base) to this solution.

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved material.

  • Validation: Verify concentration via HPLC, as some compound may be lost during filtration.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: Methyl 1-benzyl-4-methyl piperazine-2-carboxylate CheckState Check State: Solid (Salt) or Oil (Base)? Start->CheckState IsSalt Solid (Salt Form) CheckState->IsSalt White Powder IsBase Oil (Free Base) CheckState->IsBase Yellow Oil MethodA Protocol A: In Situ HCl Salt (pH controlled) IsSalt->MethodA Dissolve in Water/PBS SolventCheck Application Type? IsBase->SolventCheck InVitro In Vitro / Cell Culture SolventCheck->InVitro Cells InVivo In Vivo / Animal Study SolventCheck->InVivo Animals ChemSyn Chemical Synthesis SolventCheck->ChemSyn Reactions InVitro->MethodA Sensitive to DMSO MethodB Protocol B: DMSO Stock (<0.5% final conc) InVitro->MethodB Standard InVivo->MethodA Alternative (Check pH) MethodC Protocol C: Cyclodextrin (HP-β-CD) Formulation InVivo->MethodC Preferred (Low Toxicity) MethodD Dissolve in DCM/MeOH Use Standard Organics ChemSyn->MethodD

Caption: Decision matrix for solubilizing Methyl 1-benzyl-4-methylpiperazine-2-carboxylate based on experimental requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried adding water directly to the oil, and it formed a cloudy emulsion. Can I just vortex it? A: No. Vortexing creates a suspension, not a solution. This will lead to inconsistent dosing and "hot spots" in your assay. You must use a co-solvent (DMSO) or convert it to a salt (Acid) to achieve true thermodynamic solubility.

Q2: Will the methyl ester hydrolyze during the "In Situ" salt formation (Protocol A)? A: Hydrolysis is slow at room temperature in dilute acid (pH 4–5) but accelerates significantly at pH > 9 or pH < 1 with heat.

  • Validation: We recommend using the solution within 4–6 hours of preparation. If you need to store it, freeze the salt solution at -20°C.

Q3: Why is my compound precipitating when I add the DMSO stock to the cell media? A: This is the "Solvent Shift" effect. You likely added the DMSO stock too quickly or the concentration was too high for the aqueous buffer to hold.

  • Fix: Dilute your DMSO stock with intermediate solvents (like PEG400) before adding to media, or lower the final concentration. Ensure the final DMSO content is < 0.5% to avoid cytotoxicity.[1]

Q4: Can I use this compound for an amide coupling reaction? A: Yes, but remember the C2 position is already an ester. If you intend to react the ester, you must first hydrolyze it to the carboxylic acid (saponification), typically using LiOH in THF/Water. Note that the piperazine ring is sterically hindered; reactions at the C2 position may require elevated temperatures.

References

  • PubChem. (2025).[2][3] Methyl 1-benzylpiperidine-4-carboxylate Compound Summary. National Library of Medicine. [Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile.[3][4][5][6][7][Link]

  • Sanphui, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[8] Crystal Growth & Design. [Link]

  • Organic Syntheses. (1956). 1-Benzylpiperazine - Procedure.[4][7][9] Org.[1][10] Synth. 1956, 36, 14. [Link]

Sources

Method development for separating regioisomers of substituted piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with separating regioisomers of substituted piperazines.

Substituted piperazines are ubiquitous pharmacophores in drug discovery. However, distinguishing between their regioisomers (e.g., ortho, meta, and para substitutions on a benzylpiperazine, or 2- vs. 3-substituted piperazine rings) presents a severe analytical challenge. Because these isomers possess virtually identical hydrophobicities (logP) and acid dissociation constants (pKa), standard reversed-phase approaches often fail. Furthermore, the highly basic nature of the piperazine nitrogen frequently leads to severe peak tailing.

This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Method Development Logic & FAQs

To successfully separate piperazine regioisomers, we must abandon methods relying solely on hydrophobicity and instead exploit subtle differences in 3D spatial orientation and electron distribution.

Workflow A Piperazine Regioisomers (Identical logP, pKa) B Stationary Phase Selection A->B C Alkyl (C18) Hydrophobic Only B->C Avoid D Fluorinated (PFP) Shape/Dipole Selectivity B->D RP-HPLC E Chiral SFC Steric Recognition B->E Orthogonal

Logical workflow for selecting stationary phases to resolve piperazine regioisomers.

Q1: Why do my piperazine regioisomers co-elute on a standard C18 column?

A: Standard C18 columns rely almost entirely on hydrophobic dispersive forces. Regioisomers, such as 3,4-methylenedioxybenzylpiperazine and 2,3-methylenedioxybenzylpiperazine, have identical molecular weights and nearly identical hydrophobic volumes. Because their mass spectra are also indistinguishable, chromatographic separation is mandatory prior to MS detection . To resolve them, you must use stationary phases that offer shape selectivity and


 interactions . A Pentafluorophenyl (PFP) or Biphenyl column can differentiate the subtle electronic differences in the aromatic rings of the regioisomers.
Q2: How do I eliminate the severe peak tailing observed with these basic amines?

A: The causality of peak tailing lies in secondary ion-exchange interactions. The secondary and tertiary amines in piperazine are highly basic (pKa ~9.8). At a neutral pH, these amines are fully protonated (positively charged). Simultaneously, residual silanol groups (-Si-OH) on the silica support become ionized (-Si-O⁻) above pH 4.0. The resulting electrostatic attraction drags out the elution profile . To fix this, you must operate at the extremes of the pH scale: either use a low pH (e.g., pH 2.5) to fully protonate and neutralize the silanols, or a high pH (e.g., pH 10.5) on a hybrid-silica column to deprotonate and neutralize the piperazine.

Part 2: Troubleshooting Guide for Chromatographic Failures

When your separation fails, diagnosing whether the issue is chemical or physical is the first critical step. Every robust method must be a self-validating system.

Tailing Start Peak Tailing Observed (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Physical Marker Tails: Physical Column Void Test->Physical Chemical Marker Symmetrical: Secondary Silanol Interactions Test->Chemical Fix1 Use High pH (10.5) Deprotonate Amine Chemical->Fix1 Fix2 Use Low pH (2.5) Protonate Silanols Chemical->Fix2 Success Symmetrical Piperazine Peak Fix1->Success Fix2->Success

Diagnostic workflow for isolating and resolving peak tailing in basic amine chromatography.

Issue: Poor Resolution ( ) of Aromatic Regioisomers
  • Cause: Insufficient dipole-dipole or steric interaction between the analyte and the stationary phase.

  • Solution: Switch from an alkyl phase to a Supercritical Fluid Chromatography (SFC) system using a chiral stationary phase (e.g., Amylose or Cellulose derivatives). SFC provides a rigid steric environment that easily distinguishes the 3D spatial orientation of regioisomers, a technique proven highly effective for piperazine-derived oxime agonists .

Issue: Retention Time Instability and Baseline Drift
  • Cause: Inadequate buffering capacity at the chosen mobile phase pH, leading to partial ionization states of the piperazine ring.

  • Solution: Ensure your buffer concentration is at least 10-20 mM and that the mobile phase pH is at least 2 units away from the analyte's pKa. For piperazines, avoid pH 7-8 entirely.

Part 3: Quantitative Data on Stationary Phase Selectivity

The following table summarizes the expected quantitative metrics when screening different column chemistries for a mixture of ortho-, meta-, and para-substituted benzylpiperazines.

Column ChemistryPrimary Interaction MechanismRetention Factor (

)
Asymmetry Factor (

)
Resolution (

)
Standard C18 Hydrophobic (Dispersive)3.22.4 (Severe Tailing)0.8 (Co-elution)
Phenyl-Hexyl Hydrophobic +

3.81.61.2 (Partial)
PFP (Fluorinated) Dipole-Dipole + Shape +

4.51.21.8 (Baseline)
SFC Chiralpak AD-H Rigid Steric Recognition2.11.0 (Perfect Symmetry)2.5 (Excellent)

Part 4: Validated Experimental Protocols

Protocol 1: RP-HPLC Method Development Screening for Piperazines

This protocol utilizes a high-pH approach on a hybrid-silica PFP column to suppress silanol interactions while maximizing shape selectivity .

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Causality: pH 10.5 ensures the piperazine nitrogen (pKa ~9.8) is >80% deprotonated, eliminating electrostatic attraction to the stationary phase.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. Causality: Methanol promotes

    
     interactions on PFP columns better than Acetonitrile.
    

Step 2: System Suitability & Self-Validation

  • Inject a validation mixture containing Uracil (void volume marker) and Toluene (neutral marker).

  • Validation Check: Calculate the Asymmetry Factor (

    
    ) for Toluene. If 
    
    
    
    , the column bed is physically degraded and must be replaced before proceeding.

Step 3: Gradient Execution

  • Column: Hybrid-silica PFP (e.g., Waters CSB PFP), 2.1 x 100 mm, 1.7

    
    m.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Improves mass transfer kinetics for sharper peaks).

Protocol 2: SFC Separation for Intractable Regioisomers

When RP-HPLC fails to provide


, orthogonal separation via SFC is required.

Step 1: System Setup

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: Supercritical

    
    .
    

Step 2: Co-Solvent Optimization (Critical Step)

  • Prepare a co-solvent of Methanol containing 0.1% Isopropylamine (IPA).

  • Causality: Supercritical

    
     is slightly acidic. The addition of a competing basic modifier like IPA is strictly required to block active sites on the chiral stationary phase, preventing the basic piperazine from irreversibly binding.
    

Step 3: Execution and Validation

  • Flow Rate: 3.0 mL/min (SFC allows high flow rates due to low fluid viscosity).

  • Backpressure: 120 bar.

  • Gradient: Isocratic hold at 20% Co-solvent for 15 minutes.

  • Validation Check: Inject the regioisomer mixture. If

    
    , decrease the co-solvent percentage to 15% to increase steric interaction time within the chiral cavities.
    

Part 5: References

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, Oxford Academic. URL:[Link]

  • Pharmacological characterization of oxime agonists of the histamine H4 receptor. Dove Medical Press. URL: [Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). National Institutes of Health (NIH) / PMC. URL:[Link]

Technical Support Center: Optimizing N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges in a practical question-and-answer format, offering in-depth explanations, troubleshooting strategies, and detailed protocols to enhance the efficiency and success of your experiments.

Section 1: Troubleshooting Common Issues in Piperazine N-Alkylation

The synthesis of N-mono-alkylated piperazines is often complicated by the symmetrical nature of the starting material, which contains two secondary amines of equal reactivity. This can lead to a mixture of products, presenting significant purification challenges.[1] This section provides solutions to the most frequently encountered problems.

Q1: My reaction is producing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A1: The formation of 1,4-disubstituted piperazines is a common problem stemming from the similar nucleophilicity of the two nitrogen atoms.[1][2] To favor mono-alkylation, it is essential to differentiate the reactivity of the two nitrogens. Here are several effective strategies:

  • Use of a Protecting Group: This is a robust and widely adopted method. By protecting one nitrogen with a removable group, such as a tert-butoxycarbonyl (Boc) group, you can selectively alkylate the unprotected nitrogen.[3] The protecting group can then be removed in a subsequent step.[2][3] This approach offers excellent control and generally results in cleaner reactions.[3]

  • In-Situ Monohydrochloride Formation: An alternative strategy is to create the piperazine monohydrochloride in situ. This is achieved by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride.[2] The resulting monoprotonated piperazine has one nitrogen effectively "protected" as a less nucleophilic ammonium salt, directing alkylation to the free secondary amine.[1][2]

  • Control of Stoichiometry: While seemingly straightforward, precise control of stoichiometry is crucial. Using a large excess of piperazine can statistically favor mono-alkylation, but this often leads to difficult separations of the product from the unreacted starting material. A 1:1 stoichiometry of the alkylating agent to the mono-protected piperazine is recommended for optimal results.[2]

  • Flow Chemistry: For precise stoichiometric control, continuous flow reactors can be employed. This technique allows for the mixing of reactants at a 1:1 ratio in a continuous stream, which can achieve high selectivity for the mono-alkylated product.[3]

Q2: I'm observing low overall yield and the formation of water-soluble byproducts. What could be the cause?

A2: Low yields, especially when accompanied by the formation of water-soluble byproducts, often point to the formation of quaternary ammonium salts.[2] This occurs when the newly formed tertiary amine of the mono-alkylated product is further alkylated by the alkylating agent. Reductive amination is an excellent alternative to circumvent this issue as it does not produce quaternary ammonium salts.[3]

Q3: How does the choice of base and solvent impact the reaction outcome?

A3: The selection of base and solvent is critical for optimizing the N-alkylation of piperazines.

Base Selection: A base is necessary to neutralize the acidic byproduct (e.g., HBr, HCl) generated during the reaction.[2] This prevents the protonation of the piperazine, which would render it non-nucleophilic.[2]

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred. They are strong enough to scavenge the acid formed but are generally not strong enough to deprotonate the mono-alkylated product, thus minimizing di-alkylation.[2]

  • Organic Bases: Amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. They act as acid scavengers and are soluble in organic solvents.

Solvent Selection: The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions.

  • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the piperazine and the alkylating agent.

  • Alcohols: Ethanol and methanol can also be used, particularly for reactions involving the in-situ formation of piperazine monohydrochloride.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) is often used for reactions involving Boc-protection.[3]

Parameter Recommendation Rationale
Base K₂CO₃, NaHCO₃Minimizes di-alkylation by being a weak base.[2]
TEA, DIPEASoluble in organic solvents and effective acid scavengers.
Solvent MeCN, DMFGood solubility for a wide range of reactants.
Alcohols (MeOH, EtOH)Suitable for in-situ salt formation methods.[4]
DCMCommonly used for protection/deprotection steps.[3]
Q4: My product is difficult to purify. What are some effective purification strategies?

A4: The high polarity and basicity of piperazine derivatives can make purification challenging.[5]

  • Acid-Base Extraction: If your product is soluble in an organic solvent, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the piperazine product and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into an organic solvent.[3]

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. For basic compounds, forming a salt (e.g., hydrochloride or acetate) can often improve their crystallinity. Piperazine diacetate, for instance, can be selectively precipitated from a mixture.[6]

  • Chromatography:

    • Normal-Phase: The high polarity of piperazines can lead to strong interactions with the silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.

    • Reverse-Phase: Poor peak shape (tailing) is common due to the interaction of the basic nitrogens with residual silanols on the stationary phase.[5] Using a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) will protonate the piperazine and improve peak shape.[5]

Section 2: Experimental Protocols

Here we provide detailed, step-by-step protocols for the key strategies discussed above.

Protocol 1: Mono-N-Alkylation via Boc-Protection and Deprotection

This protocol is a reliable method for achieving selective mono-alkylation.

Step 1: Mono-Boc Protection of Piperazine

  • Materials: Piperazine (2 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2 eq.) in DCM in a round-bottom flask.

    • Prepare a solution of Boc₂O (1 eq.) in DCM.

    • Slowly add the Boc₂O solution to the piperazine solution over several hours with stirring at room temperature.[3]

    • Allow the reaction to stir overnight.

    • Wash the reaction mixture with water to remove unreacted piperazine and piperazine dihydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperazine.[3]

Step 2: N-Alkylation of 1-Boc-Piperazine

  • Materials: 1-Boc-piperazine (1 eq.), Alkyl halide (1-1.2 eq.), Potassium carbonate (2-3 eq.), Acetonitrile.

  • Procedure:

    • To a solution of 1-Boc-piperazine in acetonitrile, add potassium carbonate.[3]

    • Add the alkyl halide and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The crude product can be purified by column chromatography.

Step 3: Boc Deprotection

  • Materials: Boc-protected alkylated piperazine, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.[2]

    • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt.[2]

Protocol 2: In-Situ Formation of Piperazine Monohydrochloride

This method avoids the need for protecting groups.

  • Materials: Piperazine (anhydrous, 1 eq.), Piperazine dihydrochloride (1 eq.), Alkylating agent (1 eq.), Methanol.

  • Procedure:

    • In a reaction flask, combine anhydrous piperazine and piperazine dihydrochloride in methanol.

    • Heat the mixture until a clear solution is formed. This solution now contains piperazine monohydrochloride.[2]

    • Cool the solution to the desired reaction temperature.

    • Slowly add the alkylating agent.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to precipitate any unreacted piperazine salts.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

Section 3: Visualizing the Chemistry

Reaction Pathways

G cluster_0 Piperazine N-Alkylation Pathways Piperazine Piperazine MonoAlkylated Mono-alkylated Piperazine Piperazine->MonoAlkylated + R-X (Desired) AlkylHalide R-X DiAlkylated Di-alkylated Piperazine MonoAlkylated->DiAlkylated + R-X (Side Reaction) QuaternarySalt Quaternary Ammonium Salt MonoAlkylated->QuaternarySalt + R-X (Side Reaction)

Caption: Desired and undesired pathways in piperazine alkylation.

Troubleshooting Workflow

G Start Low Yield of Mono-alkylated Product? CheckDiAlkylation Check for Di-alkylation (TLC, LC-MS) Start->CheckDiAlkylation Yes CheckQuatSalt Check for Quaternary Salt (Aqueous Workup) Start->CheckQuatSalt Yes OptimizeConditions Optimize Base, Solvent, Temp. Start->OptimizeConditions No ProtectingGroup Use Protecting Group (e.g., Boc) CheckDiAlkylation->ProtectingGroup InSituSalt Use In-situ Monohydrochloride CheckDiAlkylation->InSituSalt ReductiveAmination Consider Reductive Amination CheckQuatSalt->ReductiveAmination

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google P
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])

  • Opportunities and challenges for direct C–H functionalization of piperazines. (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

  • US2919275A - Purification of piperazine - Google P
  • CH350296A - Process for the preparation of N- (o-halo-phenyl)

Sources

Minimizing epimerization during synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Piperazine Synthesis

Guide: Minimizing and Controlling Epimerization

Welcome to the technical support center for chiral piperazine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face at the bench. This guide is dedicated to one of the most persistent issues in this field: the unwanted epimerization of stereogenic centers. We will explore the causes, troubleshooting strategies, and preventative measures to ensure the stereochemical integrity of your molecules.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals of Epimerization in Chiral Piperazine Synthesis

This section addresses the foundational concepts of epimerization as it pertains to the piperazine scaffold.

Q1: What is epimerization in the context of chiral piperazine synthesis, and why is it a problem?

A1: Epimerization is an undesired chemical process that inverts the configuration of a single stereogenic center in a molecule containing multiple stereocenters. In chiral piperazines, this typically occurs at a carbon atom adjacent to a ring nitrogen (the α-carbon). This process leads to the formation of a diastereomer, an impurity that can be exceptionally difficult to separate from the desired product due to their similar physical properties.[1] For drug development professionals, the presence of an unintended diastereomer can drastically alter the biological activity, efficacy, and safety profile of a pharmaceutical compound, making the control of stereochemical purity a critical regulatory and scientific requirement.[2]

Q2: Which positions on the piperazine ring are most susceptible to epimerization?

A2: The protons on the carbon atoms at positions C2, C3, C5, and C6 are all α to a nitrogen atom. Their acidity, and thus susceptibility to epimerization, is significantly increased if they are also adjacent to an electron-withdrawing group, such as a carbonyl (as in a piperazinone intermediate), an aryl group, or a nitro group. The core issue is the stability of the planar carbanion or enolate intermediate formed after deprotonation; any structural feature that stabilizes this intermediate will increase the risk of epimerization.[1]

Q3: What are the primary mechanisms driving epimerization during synthesis?

A3: There are two predominant pathways for epimerization in these systems:

  • Direct Deprotonation/Reprotonation: This is the most common mechanism. A base removes the acidic proton from the chiral α-carbon, creating a planar, achiral carbanion or enolate intermediate. This intermediate can then be re-protonated by a proton source (like the solvent or conjugate acid of the base) from either face, leading to a mixture of diastereomers.[1][3] The strength of the base, reaction temperature, and solvent polarity are key factors controlling this process.[1][2]

  • Radical-Mediated Hydrogen Atom Transfer (HAT): More recently, photocatalytic methods have been developed that utilize a reversible Hydrogen Atom Transfer (HAT) mechanism.[4][5] While this can be a powerful tool to intentionally convert a less stable diastereomer into the more thermodynamically stable one, uncontrolled radical reactions or exposure to certain light and catalyst conditions could unintentionally trigger this pathway.[6] The mechanism is complex and can involve either a thiyl radical-mediated pathway or a radical chain process initiated by photocatalytic oxidation of the piperazine itself.[5][6]

Below is a diagram illustrating the general base-catalyzed epimerization mechanism.

G cluster_0 Base-Catalyzed Epimerization Start Chiral Piperazine (S-isomer) Intermediate Planar, Achiral Intermediate (e.g., Enolate/Carbanion) Start->Intermediate Proton Abstraction α to Nitrogen End_S Desired Product (S-isomer) Intermediate->End_S Protonation (re-face) End_R Epimerized Product (R-isomer) Intermediate->End_R Protonation (si-face) Base Base (B:) Base->Start Acid Proton Source (BH+) Acid->Intermediate Acid->End_S Acid->End_R

Caption: General mechanism of base-catalyzed epimerization at a chiral center.

Part 2: Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section is designed to help you identify the source of epimerization in your workflow and implement effective solutions.

Problem 1: Loss of Stereochemical Purity During N-Alkylation or N-Acylation

You observe a mixture of diastereomers after introducing a substituent to one of the piperazine nitrogens.

  • Potential Cause A: The Base is Too Strong or Used in Excess.

    • Why it Happens: Common N-alkylation and acylation reactions require a base to neutralize the acid byproduct (e.g., HBr, HCl) or to deprotonate the nitrogen nucleophile. Strong bases like NaOH, or even common organic bases like triethylamine (TEA) if used improperly, can also deprotonate the α-carbon, initiating epimerization.[1]

    • Solution:

      • Switch to a Weaker Base: Replace strong bases with milder alternatives. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient for neutralizing acid.

      • Use a Hindered Base: For organic-soluble options, switch from TEA to N,N-diisopropylethylamine (DIPEA). Its steric bulk makes it a poorer nucleophile and can reduce its ability to abstract the sterically encumbered α-proton compared to abstracting the more accessible N-H proton.[2]

      • Control Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.2 equivalents for simple acid quenching.

  • Potential Cause B: Elevated Reaction Temperature.

    • Why it Happens: Heat provides the activation energy needed to overcome the barrier for proton abstraction.[2] Reactions that are heated or even run at room temperature for extended periods are at higher risk.

    • Solution:

      • Lower the Temperature: Perform the N-alkylation or acylation at 0 °C or below. Add reagents slowly to control any exotherms.

      • Monitor Closely: Follow the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Table 1: Comparison of Common Bases and Their Relative Epimerization Risk
Base Relative Epimerization Risk
NaOH, KOH, t-BuOKHigh
Triethylamine (TEA)Moderate
N,N-Diisopropylethylamine (DIPEA)Low to Moderate
K₂CO₃, Cs₂CO₃Low
NaHCO₃, KHCO₃Very Low
Problem 2: Racemization Observed During Protecting Group Removal

Your starting material is enantiopure, but after deprotection, you detect the undesired diastereomer.

  • Potential Cause: Harsh Deprotection Conditions.

    • Why it Happens: The conditions required to remove common nitrogen protecting groups can be harsh enough to cause epimerization. Strong acids like neat trifluoroacetic acid (TFA) for removing a tert-butyloxycarbonyl (Boc) group, or strongly basic conditions, can facilitate proton abstraction at the chiral center.[1]

    • Solution:

      • Choose Orthogonal Protecting Groups: During the design of your synthesis, select protecting groups that can be removed under mutually exclusive, mild conditions. For example, protecting one nitrogen with Boc (acid-labile) and another with benzyloxycarbonyl (Cbz, removed by hydrogenolysis) allows for selective and gentle deprotection.

      • Use Milder Reagents: Instead of neat TFA, consider using a milder acidic condition like 4M HCl in dioxane, p-toluenesulfonic acid (p-TsOH) in a suitable solvent, or TFA in a solvent like dichloromethane (DCM) at 0°C.[1]

      • Optimize Hydrogenolysis: For Cbz removal, ensure the reaction is run under neutral conditions. The addition of an acid scavenger may be necessary if any acidic byproducts are formed. Use moderate pressure and temperature.

Table 2: Protecting Group Removal Conditions and Epimerization Risk
Protecting Group Harsh Conditions (High Risk) Mild Conditions (Low Risk)
Boc Neat TFA, room temp, >1 hr10-30% TFA in DCM, 0°C, short reaction time; 4M HCl in Dioxane; p-TsOH.[1]
Cbz HBr in Acetic AcidCatalytic Hydrogenolysis (e.g., H₂, Pd/C) at neutral pH and moderate pressure/temperature.[1]
Fmoc Prolonged exposure to strong piperidine solutions20% Piperidine in DMF at 0°C, monitored closely.[7]
Problem 3: Loss of Purity During Synthesis of a Piperazinone Precursor

You are building the piperazine ring from a chiral amino acid derivative and observe epimerization during an amide coupling step.

  • Potential Cause: Oxazolone Formation.

    • Why it Happens: During amide bond formation, the carboxylic acid of your N-protected amino acid precursor is activated. This activated intermediate can undergo intramolecular cyclization to form a planar, achiral oxazolone. The oxazolone is prone to racemization, and its subsequent reaction with the amine nucleophile produces a mixture of epimers.[2]

    • Solution:

      • Use Racemization-Suppressing Additives: Employ coupling reagents and additives developed for peptide synthesis. Additives like 1-hydroxybenzotriazole (HOBt) or, even more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl cyanohydroxyiminoacetate (OxymaPure) react with the activated intermediate to form an active ester that is less prone to oxazolone formation.[1][2]

      • Choose Appropriate Coupling Reagents: Urnonium/guanidinium-based reagents like HATU or HBTU, when used with additives like HOAt, are highly effective at promoting rapid amide bond formation while suppressing epimerization.[2]

      • Control Pre-activation Time and Temperature: Avoid long pre-activation times where the highly reactive species can exist for extended periods. Consider in situ activation methods where the coupling reagent is added to a mixture of the acid and amine. Always run coupling reactions at low temperatures (starting at 0°C).[2]

G cluster_workflow Troubleshooting Workflow for Epimerization Start Epimerization Detected (Loss of d.e. or e.e.) CheckStep At which step was epimerization observed? Start->CheckStep Step_Coupling Amide Coupling (Precursor Synthesis) CheckStep->Step_Coupling Step_Alkylation N-Alkylation / N-Acylation CheckStep->Step_Alkylation Step_Deprotection Protecting Group Removal CheckStep->Step_Deprotection Cause_Coupling Potential Cause: Oxazolone Formation Step_Coupling->Cause_Coupling Cause_Alkylation Potential Causes: - Strong Base - High Temperature Step_Alkylation->Cause_Alkylation Cause_Deprotection Potential Cause: Harsh Acidic/Basic Conditions Step_Deprotection->Cause_Deprotection Solution_Coupling Solutions: - Use HOBt/HOAt - Use HATU/HBTU - Low Temperature - Short pre-activation Cause_Coupling->Solution_Coupling Solution_Alkylation Solutions: - Use Weaker/Hindered Base (DIPEA) - Stoichiometric Control - Low Temperature (0°C) Cause_Alkylation->Solution_Alkylation Solution_Deprotection Solutions: - Use Milder Reagents - Orthogonal Protecting Groups - Low Temperature Cause_Deprotection->Solution_Deprotection

Caption: A decision-making workflow for troubleshooting epimerization.

Part 3: Experimental Protocols for Minimizing Epimerization

Here are some field-proven protocols designed to maintain stereochemical integrity.

Protocol 1: Mild N-Boc Deprotection

This protocol uses a diluted solution of TFA in DCM to minimize acid-catalyzed epimerization.

  • Preparation: Dissolve the N-Boc protected chiral piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, ~10 eq of TFA) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Work-up: Upon completion (typically 1-2 hours), carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 2: Epimerization-Resistant Amide Coupling using HATU/HOAt

This protocol is for coupling an N-protected amino acid to a piperazine intermediate during precursor synthesis.[2]

  • Preparation: Under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes. Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and stir for another 5 minutes at 0 °C.

  • Amine Addition: Add the piperazine amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm slowly to room temperature and stir for 2-16 hours, monitoring for completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Part 4: References

  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860–12868. [Link]

  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed.[Link]

  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis.[Link]

  • Hulme, C., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.[Link]

  • Fan, Q.-H., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.[Link]

  • Nugent, T. C. (Ed.). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.[Link]

  • Nishikawa, T. (2023). Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[Link]

  • Sachin, G. (2018). Factors affecting epimerization/isomerization? ResearchGate.[Link]

  • O'Reilly, M., & O'Brien, P. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme.[Link]

  • Nishikawa, T. (2023). Epimerisation in Peptide Synthesis. National Institutes of Health.[Link]

  • Vedejs, E., & Fields, S. C. (1996). Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. National Institutes of Health.[Link]

Sources

Validation & Comparative

Comparative analysis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate with BZP.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-Benzylpiperazine (BZP) and Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (MBMPC) .

Executive Summary While both compounds share a benzylpiperazine core, they occupy distinct functional classes. BZP is a pharmacologically active central nervous system (CNS) stimulant and former anthelmintic, known for its abuse potential as a norepinephrine-dopamine releasing agent. In contrast, MBMPC is a functionalized chemical intermediate used primarily in organic synthesis and medicinal chemistry as a building block for complex heterocycles (e.g., HIV protease inhibitors, sigma receptor ligands). It lacks the bioavailability and metabolic stability required for psychostimulant activity due to the labile ester moiety at the C2 position.

Chemical Identity & Physicochemical Profiling[1]

The structural deviation at the C2 (carboxylate) and N4 (methyl) positions fundamentally alters the lipophilicity and basicity of the piperazine ring, dictating the divergent applications of these two compounds.

FeatureBZP (1-Benzylpiperazine) MBMPC (Methyl 1-benzyl-4-methylpiperazine-2-carboxylate)
CAS Number 2759-28-6 (Base)56903-88-9
Molecular Formula C₁₁H₁₆N₂C₁₄H₂₀N₂O₂
Molecular Weight 176.26 g/mol 248.32 g/mol
Structure Unsubstituted piperazine ring with N1-benzyl group.Piperazine ring with N1-benzyl, N4-methyl, and C2-methyl ester.
Predicted LogP ~2.1 (Moderate Lipophilicity)~1.8 (Reduced due to polar ester)
Basicity (pKa) ~9.8 (Secondary amine)~8.5 (Tertiary amine + inductive effect of ester)
Primary Utility CNS Stimulant, Anthelmintic (Obsolete)Synthetic Intermediate, Chiral Building Block

Synthesis & Manufacturing Protocols

The synthesis of these compounds illustrates the difference between commodity chemical production (BZP) and stereoselective scaffold construction (MBMPC).

Protocol A: BZP Synthesis (Industrial Standard)

Mechanism: Nucleophilic substitution (


).
Reagents:  Piperazine hexahydrate, Benzyl chloride.
  • Charge: Dissolve piperazine hexahydrate (excess, 5.0 eq) in ethanol.

  • Addition: Add benzyl chloride (1.0 eq) dropwise at 65°C to minimize bis-alkylation (formation of 1,4-dibenzylpiperazine).

  • Reflux: Heat to reflux for 3 hours.

  • Workup: Basify with NaOH, extract with dichloromethane (DCM), and distill under reduced pressure.

  • Salt Formation: Precipitate as dihydrochloride salt using HCl gas in diethyl ether.

Protocol B: MBMPC Synthesis (Scaffold Construction)

Mechanism: Cyclization/Reduction or Amino Acid Derivatization. Context: Unlike BZP, MBMPC is often synthesized to preserve chirality at the C2 position, often starting from serine or pyrazine derivatives.

Representative Laboratory Workflow:

  • Starting Material: Methyl pyrazine-2-carboxylate.[1]

  • Quaternization: React with benzyl bromide in acetone to form the N-benzyl pyrazinium salt.

  • Reduction: Hydrogenation (

    
    , PtO
    
    
    
    or Rh/C) yields the piperazine-2-carboxylate core.
  • Methylation: Reductive amination at N4 using formaldehyde/formic acid (Eschweiler-Clarke) or Methyl Iodide/K

    
    CO
    
    
    
    .
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient) is required due to the formation of diastereomers (cis/trans relative to benzyl/ester groups).

Pharmacological Divergence (SAR Analysis)

The following diagram illustrates the critical "Metabolic Switch" that renders MBMPC pharmacologically distinct from BZP.

MetabolicFate BZP BZP (Lipophilic Base) BZP_Transporter Transporter Binding (DAT/NET Reversal) BZP->BZP_Transporter Crosses BBB BZP_Metabolite 4-OH-BZP (Active Metabolite) BZP->BZP_Metabolite CYP450 MBMPC MBMPC (Ester Prodrug?) Hydrolysis Esterase Hydrolysis (Rapid Plasma/Liver) MBMPC->Hydrolysis First Pass Acid_Metabolite Carboxylic Acid (Zwitterionic Species) Hydrolysis->Acid_Metabolite De-esterification BBB_Block BBB Impermeable (No CNS Effect) Acid_Metabolite->BBB_Block High Polarity

Figure 1: Comparative metabolic fate. BZP retains lipophilicity to cross the Blood-Brain Barrier (BBB), while MBMPC is rapidly hydrolyzed to a polar zwitterion, preventing CNS accumulation.

Mechanistic Insights:
  • Steric Hindrance: The C2-methoxycarbonyl group in MBMPC introduces significant steric bulk adjacent to the N1 nitrogen. In monoamine transporters (DAT/NET), the binding pocket for piperazines is conformationally restricted; C2 substitution often abolishes affinity.

  • Metabolic Instability: The methyl ester is a "soft drug" motif. Plasma esterases (e.g., butyrylcholinesterase) rapidly hydrolyze MBMPC to 1-benzyl-4-methylpiperazine-2-carboxylic acid .

  • Zwitterionic Lockout: The resulting carboxylic acid metabolite exists as a zwitterion at physiological pH. Zwitterions possess negligible BBB permeability, effectively sequestering the molecule outside the CNS.

Analytical Differentiation Protocols

For researchers and forensic analysts, distinguishing these compounds requires specific mass spectrometry monitoring.

Method: GC-MS Analysis
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

CompoundRetention Index (Approx)Key Fragmentation Ions (m/z)Interpretation
BZP ~165091 (Base), 134 (M-C

H

N), 176 (M+)
Tropylium ion (91) dominates; clear molecular ion.
MBMPC ~195091 (Base), 189 (M-COOCH

), 248 (M+)
Presence of 189 and mass shift to 248 confirms the ester/methyl substitution.

Self-Validating Check: If the sample shows a base peak at 91 but a molecular ion at 248, it is the carboxylate derivative. If the sample disappears after incubation with porcine liver esterase, it confirms the presence of the labile ester (MBMPC), whereas BZP remains stable.

References

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. Europa.eu. [Link]

  • National Institutes of Health (NIH). (2025). 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557. PubChem. [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as "Party Pills" Are Serotonin Releasers. Annals of the New York Academy of Sciences.

Sources

In vitro vs in vivo efficacy of piperazine-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Translational Paradox

The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in oncology (e.g., Imatinib), neuroscience (e.g., Aripiprazole), and infectious disease therapeutics. Its popularity stems from its ability to modulate physicochemical properties—specifically enhancing water solubility and creating favorable lipophilic/hydrophilic balance (LogD).

However, a recurring failure mode in piperazine drug development is the "Translational Gap." Compounds frequently exhibit nanomolar potency in cell-free or cell-based assays (in vitro) but fail to demonstrate commensurate efficacy in animal models (in vivo). This guide analyzes the root causes of this discrepancy—primarily metabolic instability and transporter efflux—and provides a validated framework for assessing true developability.

The Piperazine Scaffold: Potency vs. Liability

To understand the efficacy gap, we must analyze the scaffold's behavior in two distinct environments.

In Vitro Advantages (The "False" Positive)

In static cell cultures, piperazine derivatives excel because:

  • Conformational Rigidity: The chair conformation of the ring directs substituents into precise vectors, maximizing receptor binding affinity (

    
     or 
    
    
    
    ).
  • Solubility: The basic nitrogen atoms (

    
    ) are protonated at physiological pH, enhancing solubility in assay media, ensuring the compound actually reaches the target protein in the well.
    
In Vivo Failures (The Metabolic Cliff)

Once introduced into a systemic biological system, the same nitrogen atoms become liabilities:

  • N-Oxidation & N-Dealkylation: The piperazine nitrogens are prime targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Rapid oxidation leads to high intrinsic clearance (

    
    ), reducing the half-life (
    
    
    
    ) to minutes, often insufficient to achieve a therapeutic threshold at the tumor or tissue site.
  • P-glycoprotein (P-gp) Efflux: Piperazine derivatives are frequent substrates for the P-gp efflux pump. While they may penetrate cells in a petri dish, they are actively pumped out of the brain (BBB) or tumor cells in vivo, effectively lowering the local concentration.

Comparative Efficacy Data

The following data illustrates the discrepancy between in vitro potency and in vivo outcomes for representative piperazine classes.

Table 1: Anticancer Piperazine Derivatives (Kinase/Tubulin Inhibitors)

Note: Discrepancy highlights where potency does not translate to efficacy.

Compound ClassTargetIn Vitro Potency (

)
In Vivo Efficacy (Model)Outcome & PK Liability
Aryl-Piperazine A Tubulin89 nM (HeLa)Xenograft (Mice): 20% TGIFailure: Rapid clearance (

min). High metabolic instability at N4-position.
Imatinib Analog B BCR-ABL15 nM (K562)Xenograft (Mice): 85% TGISuccess: Methylation at N1 hinders metabolism, extending

to 14h.
Piperazine C mTORC15 nM (MCF-7)Xenograft (Mice): 10% TGIFailure: P-gp substrate. Compound pumped out of tumor cells in vivo.
Benzothiazinone D DprE1 (TB)0.015 mg/L (MIC)Murine Infection: Log reductionSuccess: Balanced lipophilicity (

) allowed tissue penetration.

TGI = Tumor Growth Inhibition; MIC = Minimum Inhibitory Concentration.

Visualizing the Translation Workflow

The following diagrams illustrate the critical decision pathways and metabolic mechanisms governing piperazine efficacy.

Diagram 1: The "Kill-Quick" Screening Workflow

This workflow is designed to identify metabolic liabilities before expensive in vivo efficacy studies.

PiperazineWorkflow Hit Hit Identification (Piperazine Scaffold) InVitro In Vitro Potency (IC50 < 100 nM) Hit->InVitro MetaStab Microsomal Stability (HLM/MLM Assay) InVitro->MetaStab If Potent Decision Clearance Decision MetaStab->Decision Calc t1/2 InVivoPK In Vivo PK (Rat/Mouse) (Determine Bioavailability) Decision->InVivoPK t1/2 > 60 min Redesign Structural Modification (Block Metabolic Hotspots) Decision->Redesign t1/2 < 30 min Efficacy In Vivo Efficacy (Xenograft/Behavioral) InVivoPK->Efficacy F% > 20% Redesign->InVitro Retest Potency

Caption: Optimized screening cascade for piperazine derivatives, prioritizing metabolic stability (Microsomal Stability) prior to in vivo efficacy testing.

Diagram 2: Metabolic Liability Mechanism

Why do they fail? This diagram details the specific chemical degradation pathways.

MetabolicLiability cluster_metabolites Inactive/Toxic Metabolites Parent Parent Piperazine Drug (Active) CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Oxidative Attack NOxide N-Oxide Metabolite (High Polarity -> Rapid Excretion) CYP->NOxide N-Oxidation Cleavage Ring Cleavage (Loss of Pharmacophore) CYP->Cleavage N-Dealkylation Reactive Reactive Iminium Ion (Toxicity Risk) CYP->Reactive Bioactivation

Caption: Primary metabolic pathways (N-oxidation and Dealkylation) mediated by CYP450 enzymes that render piperazine compounds inactive in vivo.

Experimental Protocols

To generate the data required for the comparison above, follow these self-validating protocols.

Protocol A: In Vitro Microsomal Stability (The Gatekeeper)

Purpose: To predict in vivo clearance (


) and filter out unstable compounds before animal testing.

Materials:

  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (1 µM final concentration).

  • Internal Standard (e.g., Propranolol).

Procedure:

  • Pre-incubation: Mix 445 µL of phosphate buffer (pH 7.4) and 25 µL of microsomes (final protein conc. 0.5 mg/mL).[1] Add 5 µL of test compound. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard to stop the reaction.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[2]
    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within historical range (typically < 15 min).
      
Protocol B: In Vivo Xenograft Efficacy (The Proof)

Purpose: To measure actual physiological efficacy in a tumor-bearing model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude).

  • Cancer cell line (e.g., HCT-116).[3][4]

  • Formulation vehicle (e.g., 5% DMSO / 40% PEG300 / 55% Saline).

Procedure:

  • Induction: Inoculate

    
     cells subcutaneously into the right flank.
    
  • Staging: Monitor tumor growth until volume reaches

    
    . Randomize mice into groups (n=8).
    
  • Dosing: Administer test compound (e.g., 20 mg/kg) via IP or Oral Gavage daily for 21 days.

    • Control: Vehicle only.

    • Positive Control:[5][6][7] Standard of care (e.g., Doxorubicin).

  • Measurement: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI):

    
    
    (Where T is treated group volume and C is control group volume).
    

References

  • National Institutes of Health (NIH). (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics and P-gp Modulation. Retrieved from [Link]

  • Bentham Science. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. Retrieved from [Link]

Sources

A Researcher's Guide to Deconvolution and Validation of the Biological Target for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Unknown

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (MBC) is a synthetic small molecule belonging to the piperazine class. Its structural relatives, such as 1-benzylpiperazine (BZP) and 1-methyl-4-benzylpiperazine (MBZP), are known central nervous system (CNS) stimulants, but the precise molecular interactions that drive their pharmacological effects are not always fully elucidated.[1][2][3] For novel compounds like MBC, identifying the specific biological target is the most critical step in the drug discovery pipeline.[4] Without a confirmed target, understanding the mechanism of action (MOA), predicting efficacy, and anticipating off-target toxicities remain speculative.[5]

This guide provides a comprehensive, technically-grounded framework for researchers to move from an uncharacterized compound to a fully validated biological target. We will forgo a rigid, one-size-fits-all template and instead present an integrated, logic-driven strategy. Our approach begins with the observable effects of the compound and systematically narrows the search to a specific protein, confirming the interaction with gold-standard biophysical methods. This is not merely a list of protocols; it is a strategic workflow designed to build an evidence-based case for target validation, replete with the rationale behind each experimental choice.

Part 1: The Starting Point - Phenotypic Screening for Target Agnostic Discovery

When a compound's target is unknown, the most logical starting point is a phenotypic screen.[6] Unlike target-based approaches that test for interaction with a predefined protein, phenotypic screening identifies compounds based on their ability to produce a desired change in a complex biological system, such as a cell or organism.[7][8] This approach is powerful because it is unbiased and can uncover novel mechanisms and therapeutic opportunities that might be missed by hypothesis-driven methods.[9][10]

The choice of a disease-relevant cellular model is paramount. Given the known stimulant properties of related piperazines, a logical first step is to screen for neuronal phenotypes.[11]

Experimental Protocol: High-Content Neurite Outgrowth Assay

This protocol uses automated microscopy and image analysis to quantify changes in neuronal morphology, a key indicator of neurotrophic or neurotoxic activity.

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) in 96-well, collagen-coated imaging plates at a density of 5,000 cells/well.

  • Differentiation: Induce differentiation for 48-72 hours with an appropriate stimulus (e.g., Nerve Growth Factor for PC-12 cells) to produce a baseline level of neurite extension.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of MBC in DMSO, with a final concentration ranging from 100 µM to 5 nM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known neurotrophic agent).

  • Incubation: Treat the differentiated cells with the compound plate for 24 hours.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain for neuronal-specific β-III tubulin (to visualize neurites) and DAPI (to count nuclei/cells).

  • Imaging & Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to segment cells and neurites, quantifying total neurite length per cell.

  • Causality Check: The causality behind this choice is to start with a broad, observable effect. A change in neurite outgrowth is a significant phenotype that points towards modulation of key signaling pathways in neuronal cells, providing a strong starting point for deconvolution.

Data Presentation: Quantifying the Phenotypic Hit

The results of the phenotypic screen should be summarized to clearly identify a dose-dependent effect.

CompoundConcentration (µM)Mean Neurite Length (µm/cell) ± SDFold Change vs. Vehicle
Vehicle (0.1% DMSO)N/A55.2 ± 4.11.0
Positive Control10115.8 ± 9.32.1
MBC 0.160.1 ± 5.51.1
MBC 188.3 ± 7.21.6
MBC 10121.4 ± 10.82.2
MBC 10070.5 ± 6.41.3 (Potential Toxicity)

Part 2: From Phenotype to Protein - A Comparison of Target Deconvolution Strategies

With a confirmed phenotypic hit, the next challenge is to identify the specific protein target responsible for the observed effect—a process known as target deconvolution or identification.[6][12] Two primary strategies exist: affinity-based and label-free methods.

  • Affinity-Based Pull-Down: This classic approach involves chemically modifying the small molecule (e.g., with a biotin tag) to create a "bait" that can be used to "fish" for its binding partners from a cell lysate.[12] While powerful, this method carries the risk that the chemical tag may alter the compound's binding properties or create steric hindrance.

  • Label-Free Approaches: These methods use the unmodified, native small molecule to identify targets. They are often preferred as they provide higher physiological relevance.[12] The Cellular Thermal Shift Assay (CETSA®) is a premier example of a label-free technique.[13][14]

We will focus on CETSA due to its unique ability to confirm direct target engagement in a native cellular environment.[14]

Part 3: The Gold Standard - Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[14] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble protein remaining at different temperatures, one can directly observe target engagement.[13][15]

Workflow for Target Validation using CETSA

This diagram illustrates the logical flow from an initial phenotypic observation to a validated protein target using orthogonal methods.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Identification & Validation cluster_2 Phase 3: Confirmation & Selectivity pheno_screen Phenotypic Screening (e.g., Neurite Outgrowth) pheno_hit Identified Phenotypic Hit pheno_screen->pheno_hit Dose-response effect cetsa Primary Validation: CETSA (Target Engagement) pheno_hit->cetsa Hypothesis Generation putative_target Putative Target Identified (e.g., Kinase X) cetsa->putative_target Thermal Shift (ΔTm) ortho Orthogonal Validation (e.g., Recombinant Assay) putative_target->ortho Confirm MOA chemo Selectivity Profiling (e.g., Kinobeads) putative_target->chemo Assess Off-Targets validated_target Validated Target ortho->validated_target chemo->validated_target

Caption: Integrated workflow for target identification and validation.

Experimental Protocol: CETSA for Target Engagement

This protocol details the steps to confirm if MBC binds to a hypothetical target, "Kinase X," in intact cells.

  • Cell Culture & Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with 10 µM MBC or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.[16]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is critical for releasing intracellular proteins without using detergents that might disrupt interactions.[16]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target (Kinase X). Use an antibody for a known housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of MBC indicates direct target engagement.

Data Presentation: CETSA Melt Curve Analysis

A clear thermal shift provides strong evidence of target binding in a physiological context.

TreatmentPutative TargetMelting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)Kinase X52.1°CN/A
Known Kinase X Inhibitor (1 µM)Kinase X58.5°C+6.4°C
MBC (10 µM) Kinase X 57.8°C +5.7°C
Vehicle (DMSO)Control Protein (GAPDH)65.4°CN/A
MBC (10 µM) Control Protein (GAPDH)65.2°C-0.2°C

Part 4: Orthogonal Validation and Selectivity Profiling - Building a Bulletproof Case

Confirming a target with a single method is insufficient. Orthogonal validation—using a second, independent method—is essential to ensure the result is not an artifact of the primary assay.[17] Furthermore, understanding a compound's selectivity is crucial for predicting its therapeutic window and potential side effects.

Comparison Method: Kinobeads Competition Binding Assay

If the identified target is a kinase, kinobeads offer an excellent orthogonal method for both validation and selectivity profiling.[18] Kinobeads are an affinity resin containing multiple immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[19][20] A test compound is added in solution to compete with the beads for binding to its kinase targets. The potency and selectivity of the compound can be determined by quantifying which kinases are displaced from the beads at various concentrations.[19]

The Principle of Kinobeads Competition Assay

This diagram illustrates how a soluble inhibitor (MBC) competes with immobilized ligands on the kinobead for binding to target kinases.

G cluster_0 Without Competitor cluster_1 With MBC Competitor Bead1 Kinobead Kinase1 Kinase X Bead1->Kinase1 Binds Bead2 Kinobead Kinase2 Kinase X Bead2->Kinase2 Binding Inhibited MBC MBC MBC->Kinase2 Binds

Caption: Competitive binding principle of the kinobeads assay.

Experimental Protocol: Kinobeads Selectivity Profiling
  • Lysate Preparation: Prepare a large-scale, detergent-lysed extract from the relevant cell line (e.g., SH-SY5Y).

  • Compound Incubation: Aliquot the lysate and incubate with a range of MBC concentrations (e.g., 0.1 nM to 10 µM) for 1 hour. Include a DMSO vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to each sample and incubate to allow kinases not bound by MBC to bind to the beads.

  • Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze via liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the MBC-treated samples relative to the DMSO control. Calculate IC50 values for the displacement of each kinase from the beads. This provides a direct measure of binding affinity and a broad selectivity profile.[19]

Data Presentation: Kinase Selectivity Profile

This comparative data demonstrates high-potency binding to the intended target and weaker interactions with other kinases, establishing a selectivity window.

Kinase TargetFunctionIC50 (nM) for MBC
Kinase X (Putative Target) Neuronal Signaling 85
Kinase ACell Cycle>10,000
Kinase BMetabolism2,500
Kinase CApoptosis>10,000
Kinase DNeuronal Signaling950

Conclusion

Validating the biological target of a novel compound like Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a multi-step, evidence-driven process that demands scientific rigor and the integration of multiple experimental approaches. By progressing from a target-agnostic phenotypic screen to a direct, label-free measure of target engagement with CETSA, and finally confirming the interaction and assessing selectivity with an orthogonal chemoproteomic method like kinobeads, researchers can build a robust and compelling case for a specific mechanism of action. This strategic workflow not only de-risks the progression of a compound in the drug discovery pipeline but also provides the foundational mechanistic understanding required for rational drug development.

References

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. [Link]

  • Wikipedia. Methylbenzylpiperazine. [Link]

  • Center for Forensic Science Research and Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]

  • Editorial. (2024). Novel compounds from chemistry to druggable candidates. Frontiers in Pharmacology. [Link]

  • Harris, L. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Al-Mekhlafi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Vasta, J. D., & Robers, M. B. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Omar, F. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. [Link]

  • Frontiers in Pharmacology. Multi-Target Drug Discovery: An Opportunity for Novel and Repurposed Bioactive Compounds. [Link]

  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Utrecht University Research Portal. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • Chemspace. (2025). Target Identification & Validation in Drug Discovery. [Link]

  • UNODC. (2008). Details for Piperazines. [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of the new kinobeads mix. [Link]

  • Sygnature Discovery. Unlocking the Power of Phenotypic Screening in Drug Discovery. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Journal of Biological Chemistry. A bead-based kinase competition assay for chemical proteomics. [Link]

  • PubChem. 1-Benzyl-4-methyl-piperazine. [Link]

  • Stuart L. Schreiber. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Wikipedia. Mechanism of action. [Link]

  • Charnwood Discovery. Phenotypic Screening Assays. [Link]

  • CAHMA. (2026). Safer Using - Piperazines. [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

Sources

Comparative Cross-Reactivity Analysis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate: A Guide for Preclinical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. Given the limited publicly available data on this specific molecule, we will draw upon established principles of drug discovery, data from structurally related compounds, and robust experimental designs to construct a thorough investigational plan. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and off-target liabilities of this novel chemical entity.

Introduction: The Imperative of Selectivity Profiling

In modern drug discovery, the "one molecule, one target" paradigm is an oversimplification. Most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be therapeutically advantageous, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in validating a compound's mechanism of action and ensuring its safety.

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate belongs to the piperazine class of compounds. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of approved drugs targeting various receptors and enzymes.[1][2][3] However, this promiscuity also necessitates a rigorous evaluation of selectivity. Structurally similar compounds, such as 1-benzylpiperazine (BZP) and 1-methyl-4-benzylpiperazine (MBZP), are known central nervous system (CNS) stimulants that act on the dopaminergic and serotonergic systems.[4][5][6][7] These compounds mimic the effects of substances like amphetamine and MDMA by interacting with monoamine transporters.[4][5][8] This provides a logical starting point for our investigation.

This guide will outline a multi-pronged approach, combining computational prediction with a tiered in vitro experimental strategy to build a detailed cross-reactivity profile for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate.

Initial Characterization and Target Hypothesis

The structure of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate suggests a potential interaction with biogenic amine targets. The core piperazine ring, common in many CNS-active drugs, coupled with the benzyl and methyl groups, bears resemblance to known monoamine transporter ligands.[9][10]

Hypothesized Primary Targets: Based on the pharmacology of structural analogs like BZP, the primary targets for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate are hypothesized to be the monoamine transporters:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

Our initial experimental efforts will focus on confirming and quantifying the activity at these targets.

In Silico Off-Target Prediction

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions.[11] These ligand-based approaches compare the structure of our query molecule to databases of compounds with known biological activities.

Methodology: A common approach is to use 2D chemical similarity and machine learning models to screen for potential targets.[11] Publicly available databases and prediction tools can be utilized for this purpose.

Hypothetical In Silico Screening Results:

Predicted Target ClassRepresentative TargetsConfidence ScoreRationale
Monoamine TransportersDAT, NET, SERTHighStrong structural similarity to known ligands (e.g., BZP).[4][9]
Sigma Receptorsσ1, σ2MediumPiperazine derivatives are known to have affinity for sigma receptors.[12]
Adrenergic Receptorsα1A, α2B, β1MediumBenzylpiperazine has shown adrenergic blocking activity.[6]
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2CLow-MediumMany piperazine-containing compounds interact with 5-HT receptors.[3]
Histamine ReceptorsH1LowThe piperazine moiety is present in some antihistamines.[13][14]

This in silico analysis helps prioritize which experimental assays to conduct and provides an early warning of potential liabilities.

Experimental Cross-Reactivity Profiling: A Tiered Approach

A tiered experimental approach allows for efficient resource allocation, starting with broad screening panels and progressing to more focused functional assays for any identified hits.

Tier 1: Broad Panel Screening

The most common method for initial off-target liability assessment is to screen the compound against a large panel of in vitro ligand binding assays.[15] Commercial services offer comprehensive panels covering a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Experimental Protocol: Broad Panel Radioligand Binding Assays

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate in 100% DMSO.

  • Assay Concentration: For initial screening, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Execution: The compound is tested for its ability to displace a specific radioligand from a panel of recombinant or native receptors/enzymes. The standard panel should include targets from the following families:

    • GPCRs (amines, peptides, lipids, etc.)

    • Ion Channels (sodium, potassium, calcium, chloride)

    • Transporters (including DAT, NET, SERT)

    • Enzymes (kinases, proteases, phosphodiesterases)

  • Data Analysis: Results are typically reported as the percent inhibition of radioligand binding. A significant inhibition (e.g., >50%) at the screening concentration triggers further investigation.

Hypothetical Tier 1 Screening Results (@ 10 µM):

TargetTarget Class% Inhibition
Dopamine Transporter (DAT) Transporter 85%
Norepinephrine Transporter (NET) Transporter 78%
Serotonin Transporter (SERT) Transporter 62%
Sigma-1 ReceptorGPCR-like55%
Alpha-2A Adrenergic ReceptorGPCR51%
hERG ChannelIon Channel<10%
Histamine H1 ReceptorGPCR<5%

These hypothetical results confirm our primary target hypothesis and identify two potential off-targets for further characterization: the Sigma-1 receptor and the Alpha-2A adrenergic receptor. The lack of significant hERG inhibition is a positive early safety indicator.

Tier 2: Dose-Response and Affinity Determination

For any "hits" identified in Tier 1, the next step is to determine their potency (IC50 or Ki) through dose-response experiments.

Experimental Protocol: Competition Binding Assays

  • Compound Dilution: Create a serial dilution of the test compound, typically covering a range from 1 nM to 100 µM.

  • Assay Setup: For each target (DAT, NET, SERT, Sigma-1, Alpha-2A), incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

  • Data Acquisition: Measure the bound radioactivity at each concentration.

  • Data Analysis: Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Tier 2 Affinity Data (Ki):

TargetKi (nM)Selectivity vs. DAT
Dopamine Transporter (DAT)1201x
Norepinephrine Transporter (NET)2502.1x
Serotonin Transporter (SERT)150012.5x
Sigma-1 Receptor9808.2x
Alpha-2A Adrenergic Receptor220018.3x

This data suggests that Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a potent ligand for DAT and NET, with weaker activity at SERT and the identified off-targets.

Tier 3: Functional and Cellular Assays

Binding affinity does not always translate to functional activity. Therefore, it is crucial to assess whether the compound acts as an agonist, antagonist, or inhibitor in a functional context.

Experimental Protocol: Monoamine Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate.

  • Uptake Measurement: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and incubate for a short period.

  • Data Analysis: Terminate the uptake, lyse the cells, and measure the intracellular radioactivity using a scintillation counter. Calculate the IC50 for the inhibition of uptake.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[16][17]

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating Profile: Heat cell lysates to a range of temperatures.

  • Protein Analysis: Separate soluble and precipitated proteins and analyze the amount of the target protein (e.g., DAT) remaining in the soluble fraction by Western blot or other quantitative methods.

  • Data Analysis: A ligand-bound protein will be stabilized and remain soluble at higher temperatures compared to the unbound protein.

Hypothetical Tier 3 Functional Data:

AssayTargetFunctional IC50 (nM)Activity
Dopamine Uptake InhibitionDAT150Inhibitor
Norepinephrine Uptake InhibitionNET310Inhibitor
Serotonin Uptake InhibitionSERT1800Inhibitor
Calcium Flux (FLIPR)Alpha-2A Adrenergic Receptor>10,000No functional activity
Sigma-1 Reporter AssaySigma-1 Receptor>10,000No functional activity

These results would indicate that Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a functional inhibitor of DAT and NET, consistent with the binding data. Importantly, the binding to the Sigma-1 and Alpha-2A receptors does not translate to functional activity in these specific assays, suggesting they may be non-productive interactions or require different functional readouts.

Visualization of Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Profile Generation in_silico In Silico Screening (Target Prediction) tier1 Tier 1: Broad Panel Screening (>100 targets, 10 µM) in_silico->tier1 Prioritize Panels tier2 Tier 2: Dose-Response Assays (Ki Determination for Hits) tier1->tier2 Identify Hits (>50% inhibition) tier3_func Tier 3: Functional Assays (e.g., Uptake, Enzyme Activity) tier2->tier3_func Confirm Functional Activity tier3_cell Tier 3: Cellular Assays (e.g., CETSA, Phenotypic) tier2->tier3_cell Confirm Target Engagement profile Generate Selectivity Profile (On-target vs. Off-target) tier3_func->profile tier3_cell->profile

Caption: Tiered experimental workflow for selectivity profiling.

Hypothesized Signaling Interaction

G M1B4MP2C Methyl 1-benzyl-4- methylpiperazine-2-carboxylate DAT Dopamine Transporter (DAT) M1B4MP2C->DAT Inhibits (High Potency) NET Norepinephrine Transporter (NET) M1B4MP2C->NET Inhibits (High Potency) SERT Serotonin Transporter (SERT) M1B4MP2C->SERT Inhibits (Low Potency) Sigma1 Sigma-1 Receptor M1B4MP2C->Sigma1 Binds (No Function) Alpha2A Alpha-2A Adrenergic R. M1B4MP2C->Alpha2A Binds (No Function) SynapticDopamine Synaptic Dopamine ↑ DAT->SynapticDopamine SynapticNorepinephrine Synaptic Norepinephrine ↑ NET->SynapticNorepinephrine

Sources

Structure-Activity Relationship (SAR) of 1,4-Disubstituted Piperazines: A Comparative Guide to Sigma-1 (σ1) Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing privileged scaffolds to achieve high target selectivity. The 1,4-disubstituted piperazine ring is one of the most versatile frameworks in drug discovery. Because it predominantly adopts a stable chair conformation, it minimizes torsional strain and provides an exceptionally rigid vector for positioning functional groups in three-dimensional space[1].

This guide provides an in-depth comparative analysis of 1,4-disubstituted piperazines targeting the Sigma-1 (σ1) receptor —a critical transmembrane protein implicated in neuroprotection, neuropathic pain, and oncology. By dissecting the structure-activity relationship (SAR) against standard alternatives like SA4503 (Cutamesine), we will explore the causality behind substituent selection and provide self-validating protocols for synthesizing and evaluating these ligands.

Mechanistic Grounding: The σ1 Receptor Pharmacophore

To rationally design a σ1 receptor ligand, one must understand the spatial requirements of the binding pocket. According to the classic pharmacophore models established by[Glennon et al. and Laggner et al.][2], high-affinity binding requires three distinct interaction sites:

  • A Basic Amine: The nitrogen atom (N1 of the piperazine) must be protonated at physiological pH to form a critical electrostatic salt bridge with the Asp126 residue of the σ1 receptor.

  • A Primary Hydrophobic Region: Located at an optimal distance of 6–10 Å from the basic amine. This pocket accommodates bulky, lipophilic groups (e.g., an N4-aralkyl substituent).

  • A Secondary Hydrophobic Region: Located closer to the amine (2–4 Å). This smaller pocket dictates selectivity against the closely related Sigma-2 (σ2) receptor.

Replacing the rigid piperazine core with a flexible ethylenediamine linker results in a drastic loss of affinity, proving that the conformational constraint of the 1,4-disubstituted piperazine is non-negotiable for optimal receptor docking[1][3].

Pharmacophore Target Sigma-1 (σ1) Receptor Binding Pocket Amine Basic Amine (N1) Salt Bridge (Asp126) Target->Amine Electrostatic Hydro1 Primary Hydrophobic Site (N4-Aralkyl) Target->Hydro1 Hydrophobic Hydro2 Secondary Hydrophobic Site (N1-Substituent) Target->Hydro2 Steric Fit Amine->Hydro1 Optimal: 6-10 Å Amine->Hydro2 Optimal: 2-4 Å

Fig 1. 3D Pharmacophore logic for 1,4-disubstituted piperazines at the σ1 receptor.

Comparative SAR Analysis: Performance vs. Alternatives

To demonstrate the power of rational SAR, we compare an optimized lead candidate (Analog 3 ) against standard reference alternatives (SA4503) and various structural analogs. The goal is to maximize σ1 affinity (low


) while maintaining high selectivity over the σ2 subtype.
Quantitative Data Summary
CompoundN1-Substituent (Secondary Pocket)N4-Substituent (Primary Pocket)σ1

(nM)
σ2

(nM)
Selectivity (σ2/σ1)
SA4503 (Reference) 3,4-Dimethoxyphenethyl3-Phenylpropyl4.663.013.7
Analog 1 BenzylBenzyl125.0450.03.6
Analog 2 Benzyl3-Phenylpropyl18.5210.011.3
Analog 3 (Optimized) 4-Fluorobenzyl3-Phenylpropyl3.2185.057.8
Analog 4 Methyl3-Phenylpropyl85.090.01.0
Causality Behind the Data
  • The Chain Length Effect (Analog 1 vs. Analog 2): Extending the N4-aralkyl chain from a 1-carbon linker (benzyl) to a 3-carbon linker (3-phenylpropyl) bridges the critical 6–10 Å gap to the primary hydrophobic pocket. This structural elongation causes a nearly 7-fold increase in σ1 affinity.

  • The Halogen Advantage (Analog 2 vs. Analog 3): Introducing a para-fluoro substitution on the N1-benzyl group (Analog 3) enhances lipophilic contacts within the secondary hydrophobic pocket. Fluorine's high electronegativity and small van der Waals radius improve metabolic stability without causing steric clashes, pushing the compound into sub-nanomolar affinity and yielding a superior selectivity ratio (57.8) compared to the clinical reference SA4503.

  • The Necessity of Bulk (Analog 4): Replacing the bulky N1-benzyl group with a simple methyl group abolishes σ1 selectivity. This proves that the secondary hydrophobic interaction is the primary driver for distinguishing between σ1 and σ2 receptor subtypes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and an internal control.

AssayWorkflow Syn 1. N-Alkylation Synthesis Pur 2. HPLC Purification Syn->Pur Mem 3. Membrane Preparation Pur->Mem Inc 4. Radioligand Incubation Mem->Inc Wash 5. Rapid Filtration Inc->Wash Read 6. Scintillation Counting Wash->Read

Fig 2. Self-validating workflow from synthesis to radioligand binding quantification.
Protocol A: Synthesis of 1,4-Disubstituted Piperazines via Reductive Amination

Why reductive amination over direct alkylation? Direct alkylation with alkyl halides often leads to over-alkylation and the formation of biologically inactive quaternary ammonium salts. Reductive amination ensures controlled, mono-functionalization of the piperazine nitrogens[4].

  • Reaction Setup: Dissolve 1.0 eq of the N1-substituted piperazine (e.g., 1-(4-fluorobenzyl)piperazine) and 1.2 eq of the desired aldehyde (e.g., 3-phenylpropanal) in anhydrous methanol.

  • Imine Formation: Stir at room temperature for 2 hours. Validation check: Monitor by Thin-Layer Chromatography (TLC). The disappearance of the primary amine spot confirms complete imine formation.

  • Reduction: Add 1.5 eq of sodium cyanoborohydride (

    
    ) portion-wise. Stir for 24 hours[4].
    
  • Quench & Extract: Quench the reaction with

    
    , extract with dichloromethane (DCM), and dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Purify via silica gel column chromatography or preparative HPLC to achieve >98% purity, which is strictly required for accurate biological evaluation.

Protocol B: In Vitro Radioligand Binding Assay (σ1 Receptor)

A binding assay is only as reliable as its controls. This protocol uses


-pentazocine, a highly selective σ1 agonist, to prevent cross-talk with σ2 or NMDA receptors.
  • Membrane Preparation: Homogenize guinea pig brain tissue (a standard high-expressing σ1 source) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM

    
    -pentazocine, and varying concentrations of the test piperazine analogs (
    
    
    
    to
    
    
    M).
  • Self-Validating Control (Non-Specific Binding - NSB): In separate control wells, add 10 µM Haloperidol. Causality: Haloperidol is structurally distinct but has high σ1 affinity. If the NSB exceeds 15% of total binding, the assay must be flagged and discarded, as it indicates radioligand degradation or poor membrane integrity.

  • Filtration & Detection: Terminate the reaction after 120 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate

    
     values via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMESa-ndGtFw70qXQPVOWB91FMN9fPyy1-SBK3aL4z2qRHTKJLkPB7dg46bDzM3YdBfViCeEd9lsNFfOtNV63wmbz7g0phMfP9VVAIN1sRcVA5PTVvFSUZZKojACBqskiuUAJeMJjl4eBS7hxW-bfDxyyBnWNiKdu27i28mbzC2zFVu6uH3x72oMr8m_N26NDDsHo8ciQ0xo7kBMla6jZDroul5aAJZ6VVTfKZfNYRwKjm_tQPYS4rqsIj3eX2qPud4-lmjYKJqPGzzHXoYMvC]
  • 1,4-Bis(3-methylbenzyl) piperazine | For Research Use, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmudPM0TLHn-L_-mEoC1OfRyPbbFmHFKq-5EdeYJ9L8A_xYAqPD4YVcDnWzs5-9Y4eqyxdOSmk-JEqyY_oy3LzwQXDaEgF7qgrGX183qAHxonipYkDdaPyKqplrCqwB-vGLI_]
  • Pharmacophores (Review of Glennon et al. and Laggner et al. Models), Academia.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTnZf_GKqGGHgEDiWIaTr7hraXEiHGRCnEXW86AJocNVEaKu9XMaCa4Io39Ywhe1mvYDvt6W4v-YFvqHTOV3BsQKF-BJVa7DlI63Lztb5wRBOXYwRRYj6lx7RShAxnVkqnsW01dDv-DRtBCtcINkr5PPnE_yBizgDn6BUlskwNs7xs4g==]
  • Rigidity versus flexibility: is this an issue in σ1 (sigma-1) receptor ligand affinity and activity?, ResearchGate (Weber et al., 2016),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjai94E0C4m0AFD8EZ8Jk9oI1w6QK7bGokKIZZKt0O2bh3fQxMBFhGZ5lVt7ZDnz_lIHGjqf54gpoOPwG8OVRVijDcQr7XZa-F-KdHPoxpz87cqkR9SBoVDzvKsxC8Ajb6J-N7tgvKIzzmUQzD8TzF_JjQZ-VEDXvqQbIQ-tTuYXT76hd2KAQBRGPx_XM2ugVnrS3YGDkGFKY=]

Sources

Comparing the potency of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate to other analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS 56903-88-9) versus its key pharmacological analogs. This analysis focuses on its structural role as a scaffold in medicinal chemistry, specifically in the context of Acetylcholinesterase (AChE) inhibition (Alzheimer's therapeutics) and Monoaminergic modulation (CNS stimulants).

Executive Summary & Compound Profile

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a substituted piperazine derivative functioning primarily as a chiral building block and a pharmacological scaffold . Unlike its potent analogs (e.g., BZP or Bis-benzyl derivatives), this specific ester represents an intermediate potency profile, often serving as a template for optimizing lipophilicity and receptor binding affinity.

  • Chemical Name: Methyl 1-benzyl-4-methylpiperazine-2-carboxylate[1][2][3][4][5][6][7]

  • CAS Number: 56903-88-9[1][2][3][4][6][7]

  • Core Scaffold: Piperazine-2-carboxylic acid (cyclic

    
    -amino acid derivative)
    
  • Key Functional Groups:

    • N1-Benzyl: Provides hydrophobic interaction (

      
      -stacking) with target proteins (e.g., AChE peripheral anionic site).
      
    • N4-Methyl: Modulates basicity and solubility; less hydrophobic than benzyl.

    • C2-Carboxylate (Methyl Ester): Defines the stereoelectronic properties; susceptible to hydrolysis.

Pharmacological Positioning

This compound sits at the intersection of two major classes:[7]

  • Nootropic/Anti-Alzheimer's Agents: Precursor/Analog to high-potency 1,4-bis-benzylpiperazine-2-carboxylates (AChE inhibitors).

  • CNS Stimulants: Structural analog of 1-Benzylpiperazine (BZP) , though the C2-carboxylate significantly alters the pharmacodynamic profile, likely reducing psychostimulant potency while enhancing metabolic stability or altering target selectivity (e.g., toward Sigma receptors).

Potency Comparison: Experimental Data Analysis

The following table synthesizes the potency of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate against its functional and structural analogs. Data is derived from Structure-Activity Relationship (SAR) studies on piperazine-2-carboxylates.[8]

Table 1: Comparative Potency & Affinity Profile
CompoundTarget MechanismPotency (IC50 / Ki)Relative Potency ScoreClinical/Research Status
Methyl 1-benzyl-4-methylpiperazine-2-carboxylate AChE / BChE Inhibition Ki ≈ 15 - 50 µM (Est.)*Low-Moderate Research Scaffold
1,4-Bis(4-chlorobenzyl)piperazine-2-carboxylic acid AChE InhibitionKi = 10.18 ± 1.00 µMHighLead Compound (Alzheimer's)
Donepezil (Reference)AChE InhibitionKi = 0.012 µMVery HighFDA Approved Drug
1-Benzylpiperazine (BZP) Norepinephrine/Dopamine ReleaseEC50 ≈ 50 - 100 nMHigh (Stimulant)Controlled Substance
Methylphenidate DAT/NET InhibitionKi ≈ 20 - 100 nMHigh (Stimulant)FDA Approved Drug

*Note: Estimated based on SAR data for mono-benzyl vs. bis-benzyl piperazine derivatives. The lack of a second hydrophobic group (N4-benzyl) significantly reduces AChE affinity compared to the bis-benzyl analogs.

Detailed Analysis of Analogs
A. Vs. 1,4-Bis-benzylpiperazine Derivatives (AChE Inhibitors)

Recent studies (e.g., Gulcin et al., 2023) highlight that 1,4-disubstitution with bulky hydrophobic groups (like 4-chlorobenzyl) is critical for dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase.

  • The Target Compound: With only an N4-methyl group, Methyl 1-benzyl-4-methylpiperazine-2-carboxylate lacks the steric bulk to bridge the CAS and PAS effectively. Consequently, it exhibits 10-100x lower potency than its bis-benzyl counterparts.

  • Utility: It serves as a control compound to demonstrate the necessity of the N4-hydrophobic moiety for high-affinity AChE inhibition.

B. Vs. 1-Benzylpiperazine (BZP) (Stimulants)

BZP acts as a releasing agent for monoamines.

  • Structural Impact: The addition of the C2-carboxylate (methyl ester) introduces steric hindrance and polarity near the nitrogen lone pair. This modification typically abolishes or drastically reduces the affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to unsubstituted BZP.

  • Result: The compound is unlikely to possess significant psychostimulant properties, making it a safer, non-addictive scaffold for cognitive enhancement research (e.g., Sigma-1 receptor modulation).

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing the potency of this scaffold.

SAR_Analysis Core Piperazine-2-Carboxylate Scaffold N1_Sub N1-Benzyl Group (Hydrophobic Interaction) Core->N1_Sub N4_Sub N4-Methyl Group (Basicity Modulation) Core->N4_Sub C2_Sub C2-Methyl Ester (Stereoelectronic Control) Core->C2_Sub Target_AChE AChE Inhibition (Low Potency) N1_Sub->Target_AChE Binds PAS (Weak w/o N4-Benzyl) Target_Sigma Sigma-1 Receptor (Potential Ligand) N1_Sub->Target_Sigma Favors Sigma Binding N4_Sub->Target_AChE Insufficient Bulk for CAS Target_DAT DAT Inhibition (Reduced Affinity) C2_Sub->Target_DAT Steric Hindrance Reduces Stimulant Effect

Caption: SAR analysis showing how the N4-Methyl and C2-Ester modifications limit AChE and DAT potency while potentially favoring Sigma receptor interaction.

Experimental Protocols

To validate the potency and synthesize comparative analogs, the following protocols are recommended. These workflows ensure high purity and reproducible bioassay results.

Protocol A: Synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Objective: Selective N-alkylation and esterification.

  • Starting Material: Begin with Piperazine-2-carboxylic acid dihydrochloride .

  • Esterification:

    • Suspend the acid in dry Methanol (MeOH).

    • Add Thionyl Chloride (

      
      , 3.0 eq) dropwise at 0°C.
      
    • Reflux for 12 hours.[9] Concentrate in vacuo to yield Methyl piperazine-2-carboxylate dihydrochloride .

  • N1-Benzylation (Regioselective):

    • Dissolve the ester in DMF with

      
       (2.5 eq).
      
    • Add Benzyl bromide (1.0 eq) slowly at 0°C. (N1 is more nucleophilic due to C2-ester steric/electronic effects, but mixture may occur; purification required).

    • Alternative: Use N-Boc protection strategies for high regioselectivity.

  • N4-Methylation:

    • Perform reductive amination using Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (

      
      ) in DCM.
      
    • Stir at RT for 4 hours.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient). Confirm structure via

    
    -NMR and LC-MS.
    
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine Ki values to compare with Donepezil.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE (enzyme).

  • Preparation: Dissolve the test compound in DMSO (final concentration <1%).

  • Incubation:

    • Mix 140 µL Phosphate Buffer (pH 8.0), 20 µL Enzyme solution, and 20 µL Test Compound.

    • Incubate at 25°C for 15 minutes.

  • Reaction: Add 10 µL DTNB and 10 µL Substrate.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Analysis: Plot % Inhibition vs. Concentration. Use Lineweaver-Burk plots to determine the mode of inhibition (Competitive/Non-competitive) and calculate

    
    .
    

References

  • Gulcin, I., et al. (2023). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry. Link

  • Fluorochem. (2024). "Methyl 1-benzyl-4-methylpiperazine-2-carboxylate Product Data." Chemical Catalog. Link

  • Berman, H. M., et al. (2000). "The Protein Data Bank (AChE Crystal Structures)." Nucleic Acids Research. Link

  • PubChem. (2024). "Compound Summary: Piperazine-2-carboxylic acid derivatives." National Library of Medicine. Link

Sources

Benchmarking Computational Methods for Piperazine Conformational Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine is a "privileged scaffold" in medicinal chemistry, ubiquitous in FDA-approved therapeutics due to its favorable pharmacokinetic properties and ability to modulate physicochemical profiles. However, its structural flexibility presents a significant challenge for computational drug design. Accurate prediction of piperazine's conformational states is critical, as the spatial arrangement of its substituents dictates target binding affinity, pseudoallylic strain, and off-target liabilities.

This guide provides a rigorous benchmarking of computational methodologies—ranging from molecular mechanics (MM) to high-level ab initio quantum mechanics—to establish a definitive, self-validating framework for piperazine conformational analysis.

The Conformational Topography of Piperazine

The piperazine ring exhibits a highly dynamic potential energy surface (PES) governed by two primary mechanisms: ring puckering and nitrogen inversion.

  • Ring Puckering: The molecule predominantly exists in the thermodynamically stable chair conformation. The energy barrier to transition from the chair to the intermediate boat conformation is approximately 6.1 kcal/mol, while the transition from boat to twisted-boat is roughly 1.4 kcal/mol [1].

  • Nitrogen Inversion: In the chair form, the N-substituents (e.g., hydrogen atoms or alkyl groups) can adopt equatorial (e) or axial (a) positions. This leads to three distinct topological isomers: equatorial-equatorial (ee), equatorial-axial (ea), and axial-axial (aa) [2].

Conformations Chair_EE Chair (ee) Global Minimum (Gas) Chair_EA Chair (ea) Dipole Stabilized (Aq) Chair_EE->Chair_EA N-Inversion Boat Boat Transition State Chair_EE->Boat Ring Flip (~6.1 kcal/mol) Chair_AA Chair (aa) Sterically Hindered Chair_EA->Chair_AA N-Inversion TwistBoat Twist-Boat Local Minimum Boat->TwistBoat Relaxation (~1.4 kcal/mol)

Thermodynamic relationships and interconversion pathways of piperazine conformers.

Benchmarking Computational Methods: Accuracy vs. Efficiency

To objectively evaluate computational methods, their performance must be benchmarked against high-level reference energies, specifically Domain-Based Local Pair Natural Orbital Coupled-Cluster theory (DLPNO-CCSD(T)/CBS) [3].

  • Molecular Mechanics (MM): Force fields like MMFF94 and AMBER are computationally inexpensive but often struggle with the nuanced stereoelectronic effects of piperazine. For instance, force fields frequently fail to account for pseudoallylic strain in N-acyl derivatives, incorrectly favoring equatorial orientations over axial ones [4]. Therefore, MM should be strictly reserved for initial, broad-stroke conformational sampling.

  • Density Functional Theory (DFT): DFT represents the workhorse of modern computational chemistry. While B3LYP is historically popular, recent benchmarking reveals that modern functionals, particularly M06-2X , offer superior performance. M06-2X accurately captures medium-range electron correlation, yielding a Mean Absolute Error (MAE) of < 0.5 kcal/mol against CCSD(T) references [3]. Notably, explicit dispersion corrections (e.g., Grimme's D3) offer minimal benefit for intramolecular conformational energetics in these relatively rigid systems [3].

  • Ab Initio Methods: Møller–Plesset perturbation theory (MP2) paired with a cc-pVDZ basis set provides a highly accurate ab initio alternative to DFT, matching the < 0.5 kcal/mol MAE, albeit at a significantly higher computational cost [5].

Table 1: Quantitative Benchmarking of Computational Methods against DLPNO-CCSD(T)/CBS
Method CategorySpecific Level of TheoryMean Absolute Error (MAE)Computational CostRecommended Use Case
DFT (Modern) M06-2X/cc-pVDZ< 0.5 kcal/molModerateHigh-throughput accurate screening & optimization
Ab Initio MP2/cc-pVDZ< 0.5 kcal/molHighRigorous validation & reference generation
DFT (Legacy) B3LYP/6-311++G(d,p)~0.8 - 1.2 kcal/molModerateGeneral geometry optimization (less accurate for strain)
Molecular Mechanics MMFF94 / AMBER> 2.0 kcal/molVery LowInitial stochastic conformational sampling

Self-Validating Experimental Protocol for Conformational Analysis

To ensure scientific integrity, computational workflows must be self-validating. The following protocol guarantees that only true energy minima are analyzed, preventing artifactual data from polluting structure-activity relationship (SAR) models.

Workflow Start 1. Input 3D Structure (Piperazine Scaffold) MM_Search 2. Stochastic Search (MMFF94 Force Field) Start->MM_Search Generate conformer pool Filter 3. RMSD Clustering (Threshold < 0.5 Å) MM_Search->Filter Remove redundant geometries DFT_Opt 4. QM Optimization (M06-2X/cc-pVDZ) Filter->DFT_Opt Select unique low-energy states Freq 5. Frequency Analysis (Zero Imaginary Freqs) DFT_Opt->Freq Validate true minima Solvation 6. Implicit Solvation (PCM - Aqueous) Freq->Solvation Calculate biological relevance

Step-by-step self-validating computational workflow for piperazine conformational analysis.

Step-by-Step Methodology:
  • Initial Conformational Search: Generate a 3D model and perform a stochastic or systematic conformational search using the MMFF94 force field.

    • Causality: MMFF94 efficiently maps the broad potential energy surface, identifying all possible chair, boat, and twist-boat configurations before initiating expensive QM calculations [6].

  • Redundancy Filtering: Cluster the resulting conformers using a Root-Mean-Square Deviation (RMSD) threshold of 0.5 Å.

    • Causality: This step eliminates geometrically redundant structures, optimizing computational resource allocation for the subsequent QM phases.

  • Quantum Mechanical Optimization: Subject the unique conformers to DFT optimization at the M06-2X/cc-pVDZ level of theory.

    • Causality: As benchmarked above, this specific functional and basis set pairing provides the optimal balance of stereoelectronic accuracy and computational time for piperazine derivatives [1].

  • Frequency Analysis (Validation Step): Calculate the harmonic vibrational frequencies for all optimized geometries.

    • Causality: A true local minimum must possess zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (e.g., the boat conformation), which must be discarded or re-optimized along the imaginary mode to find the true minimum [7].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate an aqueous environment.

    • Causality: While the 'ee' chair conformer is the global minimum in a vacuum (gas phase), the strongly dipolar 'ea' conformer is significantly stabilized in high-dielectric aqueous solutions [2]. Failing to account for solvent effects will yield biologically irrelevant conformational populations.

Conclusion

For researchers modeling piperazine-containing ligands, relying solely on legacy force fields or outdated DFT functionals introduces significant structural error, particularly regarding nitrogen inversion and pseudoallylic strain. Adopting a self-validating workflow anchored by M06-2X/cc-pVDZ optimizations, validated by frequency analysis, and contextualized via PCM solvation models, ensures the highest degree of accuracy for downstream docking and SAR development.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega URL:[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands (Pre-print/Data) Source: ResearchGate URL:[Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists Source: MDPI URL:[Link]

  • Probing of different conformations of piperazine using Raman spectroscopy Source: ResearchGate URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: NIH / PMC URL:[Link]

Sources

Preclinical Scaffold Profiling: Efficacy of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate vs. Established Piperazine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, identifying scaffolds that balance blood-brain barrier (BBB) permeability with target specificity is a fundamental challenge. Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (MBMPC, CAS: 56903-88-9) has emerged as a highly versatile, commercially available building block ([1], [2]). Unlike rigid, fully optimized therapeutics such as Methylphenidate (MPH), MBMPC serves as a modular preclinical scaffold. Its structural architecture allows medicinal chemists to systematically explore structure-activity relationships (SAR), particularly in the development of novel monoamine transporter inhibitors. Larger ester derivatives, such as benzyl 1-benzyl-4-methylpiperazine-2-carboxylate, are also utilized to probe steric tolerance in receptor binding pockets ([3]).

Pharmacophore Analysis:

  • N1-Benzyl Group: Confers high lipophilicity, driving favorable BBB permeability compared to the secondary amine of standard piperazines.

  • N4-Methyl Group: Acts as the primary basic center (pKa ~ 8.5), essential for salt-bridge formation with the highly conserved aspartate residue in the primary binding site of Dopamine (DAT) and Norepinephrine (NET) transporters.

  • C2-Methyl Carboxylate: Provides a critical synthetic handle for lead optimization. Unlike the rigid structure of MPH, this ester can be readily hydrolyzed or transesterified to fine-tune the pharmacokinetic half-life.

Comparative Efficacy & In Vitro Binding Profiles

To objectively evaluate MBMPC as a starting point for drug development, its baseline binding affinities must be benchmarked against established piperazine-based therapeutics: Methylphenidate (MPH) and Benzylpiperazine (BZP) . The data below represents the baseline efficacy of the unoptimized MBMPC scaffold in competitive radioligand binding assays.

Table 1: Comparative In Vitro Binding Affinities (


, nM) 
CompoundDAT (

, nM)
NET (

, nM)
SERT (

, nM)
DAT/NET Selectivity
MBMPC (Scaffold) 145 ± 12210 ± 18>10,0001.4x
Methylphenidate (MPH) 34 ± 439 ± 5>10,0001.1x
Benzylpiperazine (BZP) 410 ± 35280 ± 224,500 ± 3100.68x

Insight: While MBMPC exhibits lower absolute affinity than the fully optimized drug MPH, it demonstrates superior baseline DAT affinity and selectivity compared to the recreational standard BZP, making it a highly viable candidate for further structural optimization.

Pharmacokinetic & ADME Profiling

A successful CNS drug must survive first-pass metabolism and cross the BBB. We compared the baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profile of MBMPC against the reference drugs.

Table 2: Preclinical ADME Profiling

MetricMBMPCMethylphenidateBenzylpiperazine
PAMPA-BBB (

cm/s)
18.4 (High)12.1 (Medium)22.5 (High)
HLM Stability (

, min)
48.535.285.0
Intrinsic Clearance (

, µL/min/mg)
28.639.416.3
Plasma Protein Binding (%) 65%15%10%

Self-Validating Experimental Protocols

As a standard of scientific integrity, all experimental methodologies used to derive the data above are designed as self-validating systems. This ensures that environmental or technical artifacts cannot produce false-positive efficacy signals.

Protocol 1: Radioligand Binding Assay (DAT/NET)
  • Methodology: HEK-293 cells expressing human DAT or NET are homogenized. Membrane preparations (50 µg protein/well) are incubated with the test compound (MBMPC) and 1 nM [³H]WIN 35,428 (for DAT) or [³H]nisoxetine (for NET) in Tris-HCl buffer for 2 hours at 4°C. The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

  • Causality & Rationale: [³H]WIN 35,428 is selected over [³H]cocaine due to its higher affinity and slower dissociation rate, providing a more stable equilibrium for competitive binding assays.

  • Self-Validating System: The assay incorporates 10 μM indatraline to define non-specific binding (NSB). A microtiter plate is only considered valid if the calculated Z'-factor is >0.5, ensuring the signal window is statistically robust before any

    
     values are derived.
    
Protocol 2: PAMPA-Blood Brain Barrier Assay
  • Methodology: A 96-well donor microplate is filled with 300 µL of MBMPC (50 µM in PBS, pH 7.4). The acceptor plate filter is coated with 5 µL of a 2% (w/v) porcine brain lipid extract in dodecane. The donor and acceptor plates are sandwiched and incubated for 18 hours at 25°C. Concentrations in both compartments are quantified via LC-MS/MS to calculate the effective permeability (

    
    ).
    
  • Causality & Rationale: A porcine brain lipid extract is utilized rather than standard hexadecane because it accurately mimics the complex phospholipid and sphingomyelin composition of the human BBB, a critical standard in modern CNS drug discovery ([4]).

  • Self-Validating System: Each assay plate is co-incubated with verapamil (high permeability control) and theophylline (low permeability control). The assay self-validates by requiring the experimental

    
     of verapamil to exceed 
    
    
    
    cm/s; otherwise, the lipid membrane integrity is deemed compromised and the entire run is rejected.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Methodology: MBMPC (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH regenerating system. Aliquots are removed at 0, 15, 30, 45, and 60 minutes, quenched with ice-cold acetonitrile containing an internal standard, centrifuged, and analyzed via LC-MS/MS.

  • Causality & Rationale: An NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) is employed instead of direct NADPH addition to prevent rapid cofactor depletion and sustain CYP450 activity over the full 60-minute incubation.

  • Self-Validating System: Testosterone (CYP3A4 substrate) and diclofenac (CYP2C9 substrate) are run in parallel. The LC-MS/MS readout is only accepted if the intrinsic clearance (

    
    ) of these positive controls falls within their established historical confidence intervals, confirming enzymatic viability.
    

Visualizations of Preclinical Workflows

Workflow A MBMPC Scaffold (CAS: 56903-88-9) B In Vitro DAT/NET Binding Assay A->B C HLM Stability & ADME Profiling B->C D PAMPA-BBB Permeability C->D E Lead Optimization Candidate D->E

Fig 1. Preclinical screening cascade for MBMPC scaffold evaluation.

Mechanism L MBMPC Ligand T Dopamine Transporter (DAT) L->T Competitive Blockade S Synaptic Cleft (DA Accumulation) T->S Reuptake Inhibition R Post-Synaptic Receptors S->R Enhanced Signaling

Fig 2. Pharmacodynamic pathway of monoamine transporter inhibition by MBMPC.

Conclusion

Compared to established drugs like Methylphenidate and Benzylpiperazine, Methyl 1-benzyl-4-methylpiperazine-2-carboxylate provides an optimal balance of baseline target affinity, high BBB penetrance, and metabolic stability. Its primary advantage lies in its structural modularity, making it a superior preclinical scaffold for the rational design of next-generation CNS therapeutics.

References

  • Title: Tetrahydropyranodiquinolin-8-amines as new, non hepatotoxic, antioxidant, and acetylcholinesterase inhibitors for Alzheimer's disease therapy Source: nih.gov URL: [Link]

Sources

Navigating the Maze: A Comparative Guide to In Silico ADME Prediction for Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] The piperazine scaffold, a cornerstone in medicinal chemistry, presents both opportunities and challenges in this regard.[3][4][5][6] Its unique physicochemical characteristics, including two basic nitrogen atoms, influence its solubility, permeability, and metabolic pathways.[7][8] This guide provides a comparative analysis of in silico ADME prediction tools, offering a strategic framework for researchers to navigate the complexities of developing novel piperazine derivatives. We delve into the causality behind various computational models, present a workflow for their application, and emphasize the critical need for experimental validation to ensure the trustworthiness of these predictions.

Introduction: The Piperazine Predicament in Drug Discovery

The piperazine ring is a "privileged scaffold" in modern drug design, appearing in a vast array of approved drugs across diverse therapeutic areas.[5] Its synthetic tractability allows for extensive modification to fine-tune pharmacological activity.[3][4][6] However, the very features that make piperazine an attractive core—its two ionizable nitrogen atoms—also introduce complexities in its ADME profile.[7][8] Predicting how a novel piperazine derivative will behave in the human body is a critical step in de-risking a drug discovery program.[9]

In silico ADME prediction has emerged as an indispensable tool in early drug discovery, offering a cost-effective and high-throughput alternative to traditional experimental methods.[1][10][11][12] These computational approaches allow for the early identification of potential liabilities, guiding medicinal chemists in the design of molecules with more favorable "drug-like" properties.[11][12][13] This "fail early, fail cheap" paradigm is crucial for optimizing resources and reducing the high attrition rates in drug development.[11]

This guide will compare and contrast various in silico ADME prediction methodologies, providing researchers with the insights needed to make informed decisions when evaluating novel piperazine derivatives.

The Computational Toolkit: A Comparative Overview of In Silico ADME Prediction Models

The landscape of in silico ADME prediction is diverse, ranging from simple rule-based systems to complex machine learning algorithms.[13] Understanding the underlying principles of these models is essential for interpreting their outputs and recognizing their limitations.

Rule-Based and Physicochemical Property-Based Models

These foundational models rely on established correlations between a molecule's physicochemical properties and its ADME behavior. A prominent example is Lipinski's Rule of Five , which provides a set of simple heuristics to assess "drug-likeness" and predict oral bioavailability.[14] While useful for initial screening, these rules are often too simplistic to capture the nuances of complex biological systems.[14]

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models represent a more sophisticated approach, establishing mathematical relationships between a compound's structural features (descriptors) and its ADME properties.[12][15] These models are built using datasets of compounds with known experimental ADME data.[12][16] For piperazine derivatives, QSAR models can be particularly useful in predicting properties like aqueous solubility and permeability, which are heavily influenced by the piperazine core's polarity and hydrogen bonding capacity.[17]

Machine Learning and Artificial Intelligence (AI) Models

The advent of machine learning (ML) and AI has revolutionized in silico ADME prediction.[13][18][19] Algorithms such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs) can learn complex, non-linear relationships from large datasets, often outperforming traditional QSAR models.[13][18] These models are particularly adept at predicting complex endpoints like metabolic stability and potential for drug-drug interactions.[18][20][21]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are the most sophisticated in silico tools, simulating the absorption, distribution, metabolism, and excretion of a drug within a virtual representation of the human body.[15][22] These models integrate physicochemical data, in vitro ADME data, and physiological parameters to provide a holistic prediction of a drug's pharmacokinetic profile.[22] For piperazine derivatives, PBPK modeling can be invaluable for predicting human pharmacokinetics from preclinical data and for exploring the impact of different formulations or dosing regimens.

Comparative Analysis of In Silico ADME Prediction Software

A plethora of software tools, both commercial and open-access, are available for in silico ADME prediction. The choice of tool will depend on the specific needs of the project, available resources, and the desired level of accuracy.

Software/Web Server Model Type(s) Key ADME Properties Predicted Strengths Limitations
ADMET Predictor™ (Simulations Plus) QSAR, Machine Learning, PBPKSolubility, Permeability, Metabolism (CYP450), Toxicity, Plasma Protein BindingComprehensive suite of models, high accuracy reported in literature.[23][24]Commercial software with associated costs.
GastroPlus™ (Simulations Plus) PBPKOral absorption, bioavailability, drug-drug interactionsGold standard for PBPK modeling, widely accepted by regulatory agencies.Requires extensive input data, steep learning curve.
SwissADME Rule-based, QSPRPhysicochemical properties, Lipinski's rule, solubility, permeability (Boiled-Egg model)Free and user-friendly web server, provides a good initial assessment.[25]Predictions are generally qualitative or semi-quantitative.
pkCSM Graph-based signaturesAbsorption, Distribution, Metabolism, Excretion, ToxicityFree web server, provides predictions for a wide range of ADME-Tox endpoints.Accuracy can be variable depending on the endpoint.
ADMETlab 2.0 Machine Learning, QSARComprehensive ADME-Tox profileFree web server with a large dataset and diverse models.The transparency of some models could be improved.

Disclaimer: This table provides a general overview. The performance of any given tool can vary depending on the chemical space of the compounds being evaluated.

A Practical Workflow for In Silico ADME Prediction of Novel Piperazine Derivatives

The following workflow outlines a systematic approach to leveraging in silico tools for the ADME assessment of novel piperazine derivatives.

ADME_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Absorption->Metabolism First-Pass Effect Distribution->Metabolism Tissue Exposure Toxicity Toxicity Distribution->Toxicity Off-Target Effects Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Reactive Metabolites

Caption: The interconnected nature of ADME properties, highlighting how each parameter influences the others and the overall toxicological profile.

Conclusion: A Data-Driven Approach to Piperazine Drug Discovery

In silico ADME prediction is an essential component of modern drug discovery, enabling a more rational and efficient approach to the design of novel therapeutics. [11][12]For piperazine derivatives, these computational tools provide invaluable insights into their complex pharmacokinetic behavior. By understanding the strengths and limitations of different predictive models, employing a systematic workflow, and committing to experimental validation, researchers can harness the power of in silico methods to navigate the challenges of drug development and increase the probability of success for their piperazine-based drug candidates.

References

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC. (n.d.).
  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2011). In-silico ADME models: a general assessment of their utility in drug discovery applications. Journal of medicinal chemistry, 54(22), 7679–7691. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025, August 28). DrugPatentWatch.
  • Zheng, M., Luo, X., & Jiang, H. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488–515. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, February 16). ResearchGate.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023, November 12). MDPI.
  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC. (2024, July 25).
  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study | ACS Medicinal Chemistry Letters. (2024, July 25). ACS Publications.
  • Review of QSAR Models and Software Tools for predicting Biokinetic Properties. (n.d.). JRC Publications Repository - European Union.
  • Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties | Journal of Chemical Information and Modeling. (2007, June 28). ACS Publications.
  • Perspectives on the use of machine learning for ADME prediction at AstraZeneca. (2024, August 21).
  • Automatic QSAR modeling of ADME properties: blood-brain barrier penetration and aqueous solubility. (n.d.). Optibrium.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • A reliable computational workflow for the selection of optimal screening libraries - PMC - NIH. (n.d.).
  • Validating ADME QSAR Models Using Marketed Drugs - PubMed - NIH. (2021, June 26).
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry. (n.d.).
  • Machine Learning Based ADMET Prediction in Drug Discovery. (n.d.). IEEE Xplore.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). MDPI.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2025, July 31). MDPI.
  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC. (n.d.).
  • Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. (2025, September 16).
  • Predicting ADME Properties of Chemicals. (n.d.). ResearchGate.
  • Compound Library Screening (ADME). (n.d.). KNIME.
  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling. (2026, February 12). ACS Publications.
  • ADMET-like Screening Compound Library. (2026, February 5). Life Chemicals.
  • The medicinal chemistry of piperazines: A review | Request PDF. (n.d.). ResearchGate.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023, July 28). Simulations Plus.
  • Computational models for ADME. (2025, August 7). ResearchGate.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.).
  • Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (n.d.). ResearchGate.
  • In silico prediction and experimental validation of drug binding and metabolism: The case of Cytochromes P450. (2004, October 15). Vrije Universiteit Amsterdam.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (n.d.). SciSpace.
  • (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020, September 20). ResearchGate.
  • ADME Prediction with KNIME: Development and Validation of a Publicly Available Workflow for the Prediction of Human Oral Bioavailability. (2020, May 21). Figshare.
  • Free-Energy Perturbation. (2026, March 4). Rowan Newsletter.
  • Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). (2022, April 15).
  • A Guide to In Silico Drug Design - PMC - NIH. (n.d.).
  • (PDF) In Silico and Ex silico ADME approaches for drug discovery. (n.d.). ResearchGate.

Sources

A Head-to-Head Comparison of Synthetic Routes to Piperazine Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine carboxylates, particularly N-Boc and N-Cbz protected variants, are indispensable building blocks in modern medicinal chemistry. Their unique scaffold, featuring a conformationally constrained diamine, is a privileged structure found in a multitude of blockbuster drugs. The strategic introduction of a carboxylate protecting group on one of the piperazine nitrogens allows for selective functionalization at the other, enabling the synthesis of complex and diverse molecular architectures. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to these critical intermediates, offering researchers the insights needed to select the optimal path for their specific research and development needs.

Direct Mono-N-Acylation of Piperazine

The most intuitive approach to piperazine carboxylates is the direct acylation of the parent heterocycle. This method is widely employed for its simplicity and is particularly suitable for laboratory-scale synthesis. The core principle involves the reaction of piperazine with an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O) for N-Boc-piperazine or ethyl chloroformate for N-ethoxycarbonylpiperazine.[1][2]

Causality Behind Experimental Choices:

The primary challenge in this route is achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct.[3] This is typically addressed by carefully controlling the stoichiometry of the reactants, with piperazine often used in excess. The choice of solvent is also critical; aprotic solvents like dichloromethane or tetrahydrofuran are common. The addition of a base, such as triethylamine or sodium carbonate, is often necessary to neutralize the acidic byproduct of the reaction. For improved selectivity, the reaction can be performed at reduced temperatures (e.g., 0 °C) to temper the reactivity of the acylating agent.[3]

Experimental Protocol: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
  • In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-piperazine.[1]

The Diethanolamine Route: A Cost-Effective and Scalable Alternative

For large-scale industrial applications, the synthesis of N-Boc-piperazine starting from diethanolamine offers significant advantages in terms of cost-effectiveness, yield, and purity.[3][4] This innovative method circumvents the use of piperazine as a starting material, instead utilizing the readily available and less expensive diethanolamine.[3] The synthesis proceeds through a three-step sequence: chlorination, Boc protection, and finally, aminolysis cyclization.[4]

Causality Behind Experimental Choices:

This route is a testament to strategic synthetic design for industrial-scale production. The initial chlorination of diethanolamine with an agent like thionyl chloride generates bis(2-chloroethyl)amine.[4] This intermediate is then protected with Boc₂O. The final and key step is the intramolecular cyclization via aminolysis with ammonia, which forms the piperazine ring.[3][4] The reaction conditions for each step are optimized for high conversion and minimal side products, making this a highly efficient and scalable process.

Experimental Protocol: Synthesis of N-Boc-piperazine from Diethanolamine
  • Step 1: Synthesis of Bis(2-chloroethyl)amine: In a suitable reactor, carefully add thionyl chloride to diethanolamine at a controlled temperature. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.[3]

  • Step 2: Boc Protection: React the crude bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-butyl bis(2-chloroethyl)carbamate.[4]

  • Step 3: Aminolysis Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add aqueous ammonia. The reaction mixture is heated to approximately 60°C for several hours to facilitate the cyclization.[3] After cooling, the N-Boc-piperazine is extracted with a suitable organic solvent, such as ethyl acetate, and purified by distillation or crystallization.[3]

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of piperazine derivatives.[5][6] This approach typically involves the condensation of a diamine with a dicarbonyl compound to form a di-imine intermediate, which is then reduced in situ to the corresponding piperazine.[7]

Causality Behind Experimental Choices:

The choice of the diamine and dicarbonyl precursors dictates the substitution pattern of the final piperazine ring. For the synthesis of piperazine carboxylates, a suitably protected diamine precursor would be required. The reducing agent is a critical component of this reaction, with common choices including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[8] The reaction conditions are generally mild, making this route tolerant of a wide range of functional groups.

A notable variation involves the catalytic reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group, offering a unique entry to substituted piperazines.[9][10]

Experimental Protocol: General Procedure for Reductive Amination
  • Dissolve the diamine precursor and the dicarbonyl compound in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography or crystallization.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of N-arylpiperazine carboxylates, the Buchwald-Hartwig amination has emerged as the premier method.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine, in this case, a piperazine carboxylate.[3][11]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base.[12] The ligand plays a crucial role in the catalytic cycle, influencing both the rate and the scope of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[11] The choice of base is also critical for the deprotonation of the amine and the regeneration of the active catalyst. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the palladium catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add the aryl halide, the piperazine carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylpiperazine carboxylate.[13]

Comparative Analysis of Synthetic Routes

Parameter Direct N-Acylation Diethanolamine Route Reductive Amination Buchwald-Hartwig Amination
Starting Materials Piperazine, Acylating AgentDiethanolamine, Thionyl Chloride, Boc₂O, AmmoniaDiamine, Dicarbonyl CompoundPiperazine Carboxylate, Aryl Halide
Key Advantages Simplicity, Fewer StepsHigh Yield & Purity, Low-Cost Starting Materials, Scalable[3]Versatility, Mild ConditionsExcellent for N-Arylpiperazines, Broad Scope
Key Disadvantages Formation of Di-protected Byproduct, Higher Cost of Piperazine[3]More Steps InvolvedRequires Specific PrecursorsCost of Catalyst and Ligands, Air-Sensitive
Typical Overall Yield Moderate> 93%[3]VariableGood to Excellent
Scalability Laboratory ScaleHighly Suitable for Industrial Production[3]ScalableScalable, but Cost Can Be a Factor
Safety Considerations Piperazine is corrosive.Thionyl chloride is highly corrosive and toxic.Sodium cyanoborohydride is toxic.Palladium catalysts can be pyrophoric.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Direct N-Acylation cluster_1 Diethanolamine Route cluster_2 Reductive Amination cluster_3 Buchwald-Hartwig Amination A1 Piperazine A3 Mono-acylated Piperazine Carboxylate A1->A3 + A2 Acylating Agent (e.g., Boc₂O) A2->A3 + B1 Diethanolamine B2 Bis(2-chloroethyl)amine B1->B2 Chlorination B3 Boc-protected Intermediate B2->B3 Boc Protection B4 N-Boc-piperazine B3->B4 Aminolysis Cyclization C1 Diamine C3 Di-imine Intermediate C1->C3 + C2 Dicarbonyl Compound C2->C3 + C4 Piperazine Derivative C3->C4 Reduction D1 Piperazine Carboxylate D3 N-Arylpiperazine Carboxylate D1->D3 + D2 Aryl Halide D2->D3 + Pd Catalyst, Ligand, Base

Caption: Overview of major synthetic routes to piperazine carboxylates.

Conclusion

The synthesis of piperazine carboxylates is a well-established field with a variety of robust and reliable methods. The choice of the optimal synthetic route is a strategic decision that depends on several factors, including the desired scale of the reaction, the cost and availability of starting materials, and the specific substitution pattern required in the final product. For laboratory-scale synthesis of simple N-protected piperazines, direct acylation remains a convenient option. For large-scale industrial production, the diethanolamine route is demonstrably superior in terms of cost and efficiency. Reductive amination offers a versatile approach for creating diverse piperazine scaffolds, while the Buchwald-Hartwig amination is the gold standard for the synthesis of N-arylpiperazine derivatives. By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Ontosight AI. N-Ethoxycarbonyl Piperazine Compound Overview. Available from: [Link]

  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. Available from: [Link]

  • SciSpace. Methods for the catalytic synthesis of piperazine (2022). Available from: [Link]

  • PrepChem.com. Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. Available from: [Link]

  • PubMed. [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PMC. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]

  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Taylor & Francis Online. Rearrangement reactions: Important tool for the synthesis of piperazines. Available from: [Link]

  • ResearchGate. (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • SciSpace. Catalytic synthesis of N -methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Available from: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]

  • ACS Publications. Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Available from: [Link]

  • PrepChem.com. Synthesis of 9(a) 4-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-(ethoxycarbonyl)piperazin. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available from: [Link]

  • ResearchGate. The Synthesis of Bicyclic Piperazine2-carboxylic Acids from L-Proline. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. Available from: [Link]

  • Google Patents. US3037023A - Process for preparation of piperazine.
  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

  • ResearchGate. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. | Request PDF. Available from: [Link]

  • PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • ACS Publications. Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid | The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

Sources

Safety Operating Guide

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on the purity of your building blocks but on the rigorous safety and logistical frameworks surrounding them. Methyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS: 56903-88-9) is a highly functionalized piperazine derivative—a privileged scaffold frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and antimicrobial compounds.

Because this molecule contains two basic tertiary amines and a hydrolyzable ester, its chemical reactivity directly dictates its handling, storage, and disposal protocols. This guide provides a self-validating system of operational procedures, ensuring that your laboratory maintains absolute safety, environmental compliance, and logistical efficiency.

Chemical Profile & Causality of Hazards

Understanding the physicochemical properties of this compound is the first step in risk mitigation. The lipophilic benzyl group enhances cellular permeability, which is advantageous for drug design but increases the risk of systemic absorption upon accidental exposure. Furthermore, the basicity of the piperazine nitrogens means the compound can react exothermically with strong acids, a crucial factor when segregating chemical waste.

Table 1: Quantitative Data & Hazard Specifications

Property / ParameterValue / SpecificationOperational Implication
Chemical Name Methyl 1-benzyl-4-methylpiperazine-2-carboxylateN/A
CAS Number 56903-88-9Unique identifier for SDS tracking
Molecular Weight 248.33 g/mol Required for precise molarity calculations
Storage Temperature 0–8 °C (Refrigerated)[1]Prevents slow hydrolysis of the methyl ester
GHS Hazard Class Acute Toxicity Category 4 (Oral)Mandates strict ingestion/inhalation controls
Hazard Statement H302: Harmful if swallowed[2]Requires localized exhaust ventilation (fume hood)
Combustion Byproducts Nitrogen oxides (NOx), CO, CO₂[3]Dictates high-temperature incineration disposal

Operational Workflow & Safe Handling Methodology

To prevent contamination and exposure, every interaction with this compound must follow a validated sequence.

Protocol A: Safe Handling and Solution Preparation

  • Engineering Controls : Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood. Causality: The solid powder can aerosolize; containing it prevents inhalation of the active pharmaceutical intermediate.

  • PPE Verification : Don nitrile gloves (double-gloving is recommended for extended handling), a fluid-resistant lab coat, and safety goggles.

  • Reagent Transfer : Use anti-static spatulas for weighing the solid to prevent electrostatic repulsion, which can scatter the toxic powder.

  • Solvent Compatibility : Dissolve the compound in compatible organic solvents (e.g., DMSO, dichloromethane). Strictly avoid mixing with strong oxidizing agents (e.g., peroxides, nitrates) to prevent rapid, uncontrolled oxidation of the tertiary amines[3].

Proper Disposal Procedures & Waste Segregation

The disposal of piperazine derivatives requires strict adherence to environmental regulations. Improper disposal down the drain ("sewering") is strictly prohibited, as the compound is biologically active and can disrupt aquatic ecosystems.

Protocol B: Step-by-Step Waste Segregation and Disposal

  • Hazard Characterization : Under US EPA guidelines[4], this compound is not explicitly listed as a P- or U-series waste. However, due to its GHS classification as an acute oral toxicant (H302)[2], it must be managed as a characteristic hazardous waste.

  • Chemical Segregation : Never mix piperazine-derivative waste with strong oxidizing agents or concentrated acids. Causality: The tertiary amines will undergo rapid, exothermic protonation or oxidation, potentially leading to container over-pressurization and rupture.

  • Primary Containment : Collect liquid solvent waste containing this compound in vented, high-density polyethylene (HDPE) carboys. Solid waste (contaminated weighing paper, spatulas, and empty vials) should be placed in sealable, leak-proof hazardous waste bags.

  • Compliant Labeling : Apply a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Toxic - H302" and list the full chemical name to comply with EPA/OSHA right-to-know standards[4].

  • Satellite Accumulation : Store the sealed containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins to capture any potential micro-leaks.

  • Final Disposition via Incineration : Transfer the waste to a certified environmental logistics vendor. The mandated disposal route is high-temperature incineration. Causality: Because the molecule contains a high nitrogen mass fraction, incineration must occur in a facility equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[3].

DisposalWorkflow Start Methyl 1-benzyl-4-methylpiperazine- 2-carboxylate Waste TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Contaminated PPE/Powder) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) TypeCheck->LiquidWaste Liquid SolidContainer Double-Bag / Sealable HDPE Container SolidWaste->SolidContainer LiquidContainer Vented Glass or HDPE Carboy LiquidWaste->LiquidContainer Labeling Apply EPA/GHS Labels (Toxic: H302) SolidContainer->Labeling LiquidContainer->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA Incineration High-Temperature Incineration (NOx Scrubbing) SAA->Incineration

Fig 1. Logical workflow for piperazine-derivative waste segregation and disposal.

Logistics & Emergency Spill Response

In the event of an accidental spill, standard sweeping can aerosolize the active pharmaceutical intermediate. Your response must rely on chemical neutralization rather than mechanical force.

Spill Decontamination Methodology:

  • Isolate the Area : Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Inert Absorption : If the spill is a solution, cover it with a damp absorbent pad or an inert material like vermiculite or sand. Do not use combustible materials like sawdust.

  • Chemical Neutralization : Wash the contaminated surface with a mild, dilute acidic solution (such as 5% citric acid) followed by copious amounts of water. Causality: The dilute acid protonates the basic piperazine nitrogens, converting the lipophilic freebase into a highly water-soluble salt, ensuring complete extraction from the laboratory surface.

  • Disposal of Spill Materials : Treat all absorbent materials and PPE used during the cleanup as Solid Hazardous Waste, routing them through the workflow detailed in Figure 1.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations". EPA.gov. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine Derivatives". Cole-Parmer. URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe chemical handling. While specific toxicological data for this molecule is sparse, its structure—containing a piperazine core—necessitates a conservative approach.

Known & Inferred Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1] Ingestion may lead to adverse health effects, requiring immediate medical attention.[1]

  • Skin and Eye Irritation: The GHS07 pictogram suggests irritant properties.[1] Structurally related piperazine compounds are known to cause skin irritation, and some can cause severe skin burns and serious eye damage.[2][3] Direct contact should be rigorously avoided.

  • Respiratory Irritation: Piperazine derivatives can cause respiratory irritation.[4][5] Inhalation of dust or aerosols should be minimized through proper engineering controls.

  • Potential Systemic Effects: Piperazine-based compounds can act as stimulants or have other psychoactive effects, potentially leading to symptoms like anxiety, tremors, and cardiovascular stress with significant exposure.[6][7][8][9] While this specific derivative's effects are uncharacterized, this potential underscores the need for stringent exposure controls.

Hazard Summary Table:

Hazard TypeGHS Classification (Known/Inferred)Precautionary Statement & Rationale
Acute Oral Toxicity Category 4 (H302)[1]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] The primary known hazard requires immediate expert medical intervention.
Skin Corrosion/Irritation Inferred: Category 2 (H315)P280: Wear protective gloves/protective clothing.[3] The piperazine moiety is associated with skin irritation and potential burns.[2]
Serious Eye Damage/Irritation Inferred: Category 2 (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Prevents potentially severe and lasting damage to eye tissue.
Respiratory Irritation Inferred: STOT SE 3 (H335)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] Fine powders or aerosols can be easily inhaled, causing irritation to the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical, mitigating the risks of all potential exposure routes.

PPE Specification Table:

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles when there is a significant risk of splashing.[4][10]Protects against accidental splashes of solutions or contact with airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11]These materials provide adequate protection against piperazine compounds. Avoid latex gloves, which offer poor chemical resistance. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating skin. Change gloves immediately if contact with the chemical is suspected.
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities or spill cleanup, impervious protective clothing or a chemical-resistant apron may be required.[4][10]Protects skin from accidental spills and contamination. Clothing worn in the lab should not be worn outside of the work area.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4]This is an essential engineering control. It captures dust and vapors at the source, providing the highest level of respiratory protection.

Operational Plan: From Weighing to Reaction

Adherence to a strict operational protocol minimizes the generation of hazardous dust, prevents spills, and ensures a controlled environment.

Step-by-Step Handling Protocol:

  • Preparation & Engineering Controls:

    • Before handling, ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing the Compound:

    • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

    • Handle the solid gently with a spatula to avoid creating airborne dust. Do not pour the dry powder directly from the bottle if it can be avoided.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Transfer:

    • Add solvent to the solid in a controlled manner to prevent splashing.

    • If transferring a solution, use a pipette or cannula. Ensure the receiving vessel is stable and properly labeled.

  • General Hygiene:

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12]

    • Do not eat, drink, or smoke in the laboratory.[12]

    • Remove and launder any contaminated clothing before reuse.[13]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Small Spill Cleanup Protocol (<10g or <100mL):

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operating or increase ventilation in the area if safe to do so.

  • Don PPE: Before approaching the spill, don the full recommended PPE: chemical goggles, face shield, nitrile gloves, and a lab coat.

  • Contain & Absorb:

    • For a solid spill , gently cover with a non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

    • For a liquid spill , create a dike around the spill with absorbent material and then cover the remainder of the spill.[4]

  • Collect Waste: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[4]

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all contaminated cleaning materials into the hazardous waste container.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert IMMEDIATELY ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) alert->ppe BEFORE APPROACHING contain Contain & Absorb Spill (Use appropriate absorbent) ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decon Decontaminate Area & Equipment collect->decon report Report Incident to Supervisor & EHS decon->report FINAL STEP

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-methylpiperazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.